molecular formula C22H29N4O10P B1679814 PSB-6426

PSB-6426

Cat. No.: B1679814
M. Wt: 540.5 g/mol
InChI Key: AEVBPXDFDKBGLT-YOUFYPILSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PSB-6426 is the first potent and selective inhibitor of human nucleoside triphosphate diphosphohydrolase-2 (NTPDase2).

Properties

Molecular Formula

C22H29N4O10P

Molecular Weight

540.5 g/mol

IUPAC Name

(2S,3S,4R,5R)-N-[2-[4-(diethoxyphosphorylmethyl)anilino]-2-oxoethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide

InChI

InChI=1S/C22H29N4O10P/c1-3-34-37(33,35-4-2)12-13-5-7-14(8-6-13)24-16(28)11-23-20(31)19-17(29)18(30)21(36-19)26-10-9-15(27)25-22(26)32/h5-10,17-19,21,29-30H,3-4,11-12H2,1-2H3,(H,23,31)(H,24,28)(H,25,27,32)/t17-,18+,19-,21+/m0/s1

InChI Key

AEVBPXDFDKBGLT-YOUFYPILSA-N

Isomeric SMILES

CCOP(=O)(CC1=CC=C(C=C1)NC(=O)CNC(=O)[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)OCC

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)NC(=O)CNC(=O)C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(2-(5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-carboxamido)ethylamido)benzylphosphonic acid diethyl ester
PSB 6426
PSB-6426
PSB6426

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of PSB-6426

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-6426 is a potent and selective inhibitor of ectonucleoside triphosphate diphosphohydrolase 2 (ENTPD2), also known as CD39L1.[1][2] As a tool compound, it serves as a critical probe for elucidating the physiological and pathological roles of ENTPD2. This enzyme is a key regulator of extracellular nucleotide signaling, which plays a significant role in various processes, including neurotransmission, inflammation, and cancer biology. Unlike many known NTPDase inhibitors, this compound is an uncharged molecule, suggesting potential for oral bioavailability.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its quantitative inhibitory profile, the experimental protocols used for its characterization, and a visualization of its role in the relevant signaling pathway.

Core Mechanism of Action: Selective ENTPD2 Inhibition

The primary mechanism of action of this compound is the competitive inhibition of ENTPD2.[1][2] ENTPD2 is a cell surface-bound enzyme that catalyzes the hydrolysis of extracellular nucleoside triphosphates and diphosphates (like ATP and ADP) to their corresponding monophosphates (AMP). This enzymatic activity is crucial in modulating the concentration of purinergic signaling molecules, which in turn activate various P1 (adenosine) and P2 (ATP/ADP) receptors.

By selectively blocking ENTPD2, this compound prevents the degradation of extracellular ATP and ADP, leading to their accumulation. This can have significant downstream effects on cellular signaling, depending on the specific P2 receptors expressed on the cell surface. For instance, in the context of ischemic conditions, the inhibition of ENTPD2 by this compound is proposed to be cardioprotective by prolonging the signaling of ATP, which can activate protective P2Y receptors on glial cells.[1]

The signaling pathway affected by this compound is depicted in the following diagram:

PSB_6426_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP P2_Receptor P2 Receptors (e.g., P2Y) ATP->P2_Receptor Activates ENTPD2 ENTPD2 (CD39L1) ATP->ENTPD2 Hydrolysis ADP ADP ADP->P2_Receptor Activates ADP->ENTPD2 Hydrolysis AMP AMP Downstream_Signaling Downstream Signaling P2_Receptor->Downstream_Signaling Initiates ENTPD2->ADP Produces ENTPD2->AMP Produces PSB6426 This compound PSB6426->ENTPD2 Inhibits

Caption: Mechanism of ENTPD2 inhibition by this compound.

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantitatively assessed against a panel of human NTPDases. The data are summarized in the table below.

Target EnzymeInhibitionKi (µM)Assay MethodReference
Human ENTPD2 (CD39L1) Yes 8.2 Capillary Electrophoresis [1][2]
Human ENTPD1 (CD39)No significant inhibition> 100Capillary Electrophoresis[1]
Human ENTPD3 (CD39L3)No significant inhibition> 100Capillary Electrophoresis[1]
Human ENTPD8No significant inhibition> 100Capillary Electrophoresis[1]

Furthermore, this compound was found to be inactive at uracil nucleotide-activated P2Y receptor subtypes (P2Y₂, P2Y₄, and P2Y₆), highlighting its specificity for ENTPD2.[1][2]

Experimental Protocols

The characterization of this compound as an ENTPD2 inhibitor was primarily achieved through enzyme inhibition assays using capillary electrophoresis to detect substrate turnover. A common alternative for measuring NTPDase activity is the malachite green assay.

NTPDase Inhibition Assay using Capillary Electrophoresis

This method allows for the direct quantification of the substrate (ATP) and the products (ADP and AMP) of the enzymatic reaction.

Experimental Workflow:

CE_Assay_Workflow start Start prepare_membranes Prepare Membranes from HEK293 or COS-7 cells expressing human NTPDases start->prepare_membranes incubation Incubate Membranes with ATP (400 µM) and this compound (various concentrations) prepare_membranes->incubation stop_reaction Stop Reaction (e.g., with EDTA or heat) incubation->stop_reaction centrifuge Centrifuge to Pellet Membrane Debris stop_reaction->centrifuge analyze_supernatant Analyze Supernatant by Capillary Electrophoresis (CE) with UV detection centrifuge->analyze_supernatant quantify Quantify ATP, ADP, and AMP based on peak areas analyze_supernatant->quantify calculate_inhibition Calculate Percent Inhibition and determine Ki values quantify->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for NTPDase inhibition assay using capillary electrophoresis.

Detailed Methodology:

  • Enzyme Source: Membrane preparations from HEK293 or COS-7 cells recombinantly expressing human NTPDase1, 2, 3, or 8 are used as the enzyme source.

  • Reaction Mixture: The reaction is typically performed in a buffer solution (e.g., Tris buffer) containing a divalent cation like Ca²⁺, which is essential for enzyme activity.

  • Substrate: ATP is used as the substrate at a concentration of 400 µM.

  • Inhibitor: this compound is added at various concentrations to determine its inhibitory potency.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for enzymatic conversion of ATP.

  • Reaction Termination: The reaction is stopped by adding a chelating agent like EDTA to sequester the divalent cations or by heat inactivation.

  • Sample Preparation: The reaction mixture is centrifuged to pellet the cell membranes.

  • Capillary Electrophoresis (CE) Analysis: The supernatant, containing the nucleotides, is injected into the capillary of the CE instrument. The nucleotides are separated based on their charge-to-mass ratio under an electric field and detected by UV absorbance.

  • Data Analysis: The peak areas corresponding to ATP, ADP, and AMP are integrated to determine their concentrations. The percentage of inhibition at each concentration of this compound is calculated, and these data are used to determine the inhibitory constant (Ki).

Malachite Green Assay (Alternative Method)

The malachite green assay provides a colorimetric method for the detection of inorganic phosphate released during the hydrolysis of ATP.

Principle: The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of phosphate released.

General Protocol:

  • The NTPDase enzymatic reaction is performed as described above.

  • After the incubation period, the malachite green reagent is added to the reaction mixture.

  • The color is allowed to develop for a specified time.

  • The absorbance is measured at a wavelength between 620 and 660 nm.

  • The amount of phosphate released is quantified by comparison to a standard curve generated with known concentrations of phosphate.

Conclusion

This compound is a valuable pharmacological tool characterized by its potent and selective competitive inhibition of ENTPD2. Its well-defined mechanism of action and selectivity profile make it an ideal probe for investigating the roles of ENTPD2 in health and disease. The detailed experimental protocols provided herein offer a foundation for the further study and application of this important inhibitor in purinergic signaling research.

References

The Pharmacology of PSB-6426: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-6426 is a potent and selective competitive inhibitor of ectonucleoside triphosphate diphosphohydrolase 2 (ENTPD2), a cell surface enzyme responsible for the hydrolysis of extracellular nucleoside triphosphates. As a uridine-derived nucleotide mimetic, this compound offers a valuable tool for the investigation of purinergic signaling pathways. This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative inhibitory activity, selectivity profile, and the experimental protocols utilized for its characterization. Furthermore, this guide illustrates the key signaling pathways influenced by ENTPD2 inhibition.

Introduction

Ectonucleoside triphosphate diphosphohydrolases (ENTPDs) are a family of ectoenzymes that play a crucial role in regulating the concentration of extracellular nucleotides, thereby modulating purinergic signaling. ENTPD2, also known as CD39L1, preferentially hydrolyzes nucleoside triphosphates, such as adenosine triphosphate (ATP), to their corresponding diphosphates (e.g., adenosine diphosphate (ADP)). This enzymatic activity is critical in various physiological and pathological processes, including neurotransmission, inflammation, and cardiovascular function.

This compound has been identified as a potent and selective inhibitor of human ENTPD2.[1][2] Its uncharged nature suggests potential for oral bioavailability, making it an attractive candidate for further investigation as a therapeutic agent.[1][2] This guide synthesizes the current knowledge on the pharmacology of this compound to support ongoing and future research in the field.

Mechanism of Action

This compound acts as a competitive inhibitor of ENTPD2.[1][2] By binding to the active site of the enzyme, it prevents the hydrolysis of extracellular ATP to ADP. This leads to an accumulation of extracellular ATP and a reduction in the availability of ADP for downstream signaling through P2Y receptors. The primary mechanism of action is the modulation of the balance between ATP and ADP in the extracellular space, thereby influencing the activation of various P2 receptor subtypes.

Quantitative Pharmacological Data

The inhibitory potency and selectivity of this compound have been characterized through in vitro enzymatic assays. The key quantitative data are summarized in the table below.

Target EnzymeSpeciesInhibition Constant (Kᵢ)Inhibition ModeReference
ENTPD2Human8.2 µMCompetitive[1][2]
ENTPD1Human> 100 µM (approx. 50% inhibition at 100 µM)-[1]
ENTPD3HumanInactive-[1]
ENTPD4HumanInactive-[1]
P2Y Receptor SubtypesSpeciesActivityConcentrationReference
P2Y₂HumanInactive100 µM[1][2]
P2Y₄HumanInactive100 µM[1][2]
P2Y₆HumanInactive100 µM[1][2]

Signaling Pathway

The inhibition of ENTPD2 by this compound directly impacts purinergic signaling pathways by altering the availability of P2 receptor ligands. The following diagram illustrates the canonical signaling pathway affected by this compound.

ENTPD2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENTPD2 ENTPD2 ATP->ENTPD2 Hydrolysis ADP ADP P2Y_receptor P2Y Receptors (e.g., P2Y₁, P2Y₁₂, P2Y₁₃) ADP->P2Y_receptor Activation ENTPD2->ADP PSB6426 This compound PSB6426->ENTPD2 Inhibition Downstream Downstream Signaling (e.g., G-protein activation, Ca²⁺ mobilization) P2Y_receptor->Downstream Signal Transduction

Caption: Inhibition of ENTPD2 by this compound blocks ATP hydrolysis, reducing ADP levels and subsequent P2Y receptor-mediated signaling.

Experimental Protocols

The following is a representative protocol for determining the inhibitory activity of this compound on ENTPD2, based on the widely used malachite green assay for phosphate detection.

Principle

The enzymatic activity of ENTPD2 is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The malachite green reagent forms a colored complex with molybdate and free orthophosphate, and the absorbance of this complex is measured spectrophotometrically at approximately 620-640 nm. The concentration of Pi is proportional to the absorbance, and the inhibitory effect of this compound is determined by the reduction in Pi formation in its presence.

Materials
  • Recombinant human ENTPD2

  • ATP (substrate)

  • This compound (inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂)

  • Malachite Green Reagent:

    • Solution A: Malachite green hydrochloride in H₂SO₄

    • Solution B: Ammonium molybdate in H₂O

    • Working Reagent: Mix Solutions A and B as per manufacturer's instructions.

  • Phosphate Standard (e.g., KH₂PO₄)

  • 96-well microplate

  • Microplate reader

Assay Procedure
  • Prepare a phosphate standard curve:

    • Prepare serial dilutions of the phosphate standard in the assay buffer.

    • Add a defined volume of each standard to separate wells of the 96-well plate.

  • Prepare inhibitor and substrate solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a working solution of ATP in the assay buffer.

  • Enzyme reaction:

    • To the wells of the 96-well plate, add the following in order:

      • Assay buffer

      • This compound solution at various concentrations (or vehicle control).

      • Recombinant human ENTPD2 enzyme.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the ATP substrate solution to all wells.

    • Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and color development:

    • Stop the enzymatic reaction by adding the Malachite Green Working Reagent to all wells.

    • Incubate at room temperature for a specified time (e.g., 15-20 minutes) to allow for color development.

  • Data acquisition and analysis:

    • Measure the absorbance of each well at 620-640 nm using a microplate reader.

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Use the phosphate standard curve to convert absorbance values to the concentration of Pi produced.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • The Kᵢ value can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Kₘ of the substrate is known.

In Vivo Pharmacology

To date, no in vivo studies specifically investigating the pharmacological effects of this compound have been published. While the in vitro data suggest potential therapeutic applications in areas such as cardiovascular disease and cancer, further research in animal models is required to validate these hypotheses and to evaluate the pharmacokinetic and pharmacodynamic properties of this compound in a whole-organism context.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ENTPD2. Its ability to modulate the extracellular ATP/ADP ratio makes it an invaluable research tool for dissecting the complex roles of purinergic signaling in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of ENTPD2 inhibition. Future in vivo studies are essential to translate the promising in vitro pharmacology of this compound into potential clinical applications.

References

The Discovery and Synthesis of PSB-6426: A Potent and Selective NTPDase2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers in Drug Development

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of PSB-6426, a potent and selective competitive inhibitor of human nucleoside triphosphate diphosphohydrolase-2 (NTPDase2). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the modulation of purinergic signaling for therapeutic applications.

Introduction to NTPDase2 and Purinergic Signaling

Extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), are critical signaling molecules involved in a wide array of physiological and pathophysiological processes. This signaling cascade, known as purinergic signaling, is tightly regulated by a family of cell surface enzymes called ectonucleotidases. Among these, the ecto-nucleoside triphosphate diphosphohydrolase (E-NTPDase) family plays a pivotal role in the sequential hydrolysis of ATP and ADP.

NTPDase2 (also known as CD39L1) is a key member of this family, primarily responsible for the hydrolysis of extracellular ATP to ADP.[1][2][3] Unlike other NTPDases, it exhibits only marginal activity in hydrolyzing ADP further to adenosine monophosphate (AMP).[3] This selective activity makes NTPDase2 a crucial regulator of the balance between extracellular ATP and ADP levels, thereby influencing the activation of various P2 purinergic receptors, particularly the ADP-sensitive P2Y1, P2Y12, and P2Y13 receptors.[4][5] The modulation of NTPDase2 activity presents a promising therapeutic strategy for conditions where purinergic signaling is dysregulated, including thrombosis, inflammation, and cancer.

Discovery of this compound

This compound was identified and characterized by Brunschweiger and colleagues in 2008 as a result of a focused effort to develop selective, non-nucleotide inhibitors of NTPDase2.[4][6][7][8] The discovery stemmed from the synthesis and screening of a library of uridine-5'-carboxamide derivatives designed as nucleotide mimetics. This compound, designated as compound 19a in the original publication, emerged as the most potent and selective inhibitor of human NTPDase2 from this series.[7][9]

Synthesis of this compound

This compound is a uridine-5'-carboxamide derivative. The synthesis, as detailed in the supplementary materials of the original publication, involves a multi-step process starting from commercially available uridine. The key steps include protection of the ribose hydroxyl groups, oxidation of the 5'-hydroxyl group to a carboxylic acid, and subsequent amidation.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on the published synthesis of related uridine-5'-carboxamide derivatives. Specific details for the synthesis of this compound can be found in the supporting information of Brunschweiger et al., J. Med. Chem. 2008, 51 (15), pp 4518–4528.[7]

  • Protection of Uridine: The 2' and 3'-hydroxyl groups of uridine are protected, typically using an acetonide group, to prevent unwanted side reactions in subsequent steps.

  • Oxidation of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group is selectively oxidized to a carboxylic acid. This can be achieved using various oxidizing agents, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant.

  • Amide Coupling: The resulting 5'-carboxylic acid is then coupled with the desired amine moiety using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a base like diisopropylethylamine (DIPEA).

  • Deprotection: Finally, the protecting groups on the ribose are removed under acidic conditions to yield the final product, this compound.

Biological Activity and Pharmacological Profile

This compound has been extensively characterized for its inhibitory activity against various human NTPDase isoforms. The key quantitative data are summarized in the table below.

Enzyme TargetInhibition Data (Ki)Inhibition TypeReference
human NTPDase2 8.2 µM Competitive [8]
human NTPDase1> 100 µM-[7]
human NTPDase3> 100 µM-[7]
human NTPDase8> 100 µM-[7]

This compound exhibits a high degree of selectivity for NTPDase2 over other tested NTPDases.[7] Importantly, it was found to be inactive at uracil nucleotide-activated P2Y2, P2Y4, and P2Y6 receptors, highlighting its specific mode of action as an NTPDase2 inhibitor rather than a direct receptor antagonist.[7] Furthermore, this compound is an uncharged molecule, which may confer favorable pharmacokinetic properties such as oral bioavailability.[10][11][12]

Experimental Protocol: NTPDase Inhibition Assay

The inhibitory activity of this compound was determined using an assay that measures the enzymatic activity of NTPDases expressed in COS-7 or HEK293 cells. The following provides a general outline of the protocol.

  • Enzyme Preparation: Membrane preparations containing the human NTPDase isoforms (NTPDase1, 2, 3, or 8) are obtained from transfected cells.

  • Inhibition Assay: The enzyme preparation is incubated with the substrate ATP (at a concentration near the Km value for each enzyme) in the presence of varying concentrations of the inhibitor (this compound).

  • Product Detection: The reaction is allowed to proceed for a defined period, and the formation of the product (ADP or AMP) is quantified. The original study utilized capillary electrophoresis (CE) with UV detection for product analysis.[8]

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a concentration-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition.[8]

Signaling Pathway and Mechanism of Action

This compound acts by competitively inhibiting the active site of NTPDase2, thereby preventing the hydrolysis of extracellular ATP to ADP. This leads to an accumulation of ATP and a reduction in the availability of ADP in the vicinity of the cell membrane.

NTPDase2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane ATP ATP P2X P2X Receptors (Ion Channels) ATP->P2X Activation P2Y P2Y Receptors (GPCRs) ATP->P2Y Activation NTPDase2 NTPDase2 ATP->NTPDase2 Hydrolysis ADP ADP ADP->P2Y Activation Ecto5NT Ecto-5'- Nucleotidase (CD73) ADP->Ecto5NT Minor Hydrolysis AMP AMP AMP->Ecto5NT Hydrolysis Ado Adenosine P1 P1 (Ado) Receptors Ado->P1 Activation NTPDase2->ADP Ecto5NT->Ado PSB6426 This compound PSB6426->NTPDase2 Inhibition Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_characterization Lead Characterization synthesis Synthesis of Uridine-5'-carboxamide Derivatives primary_screen Primary Screen: Inhibition of hNTPDase2 synthesis->primary_screen selectivity_screen Selectivity Screen: Inhibition of hNTPDase1, 3, 8 primary_screen->selectivity_screen Active Compounds receptor_screen Counter Screen: P2Y Receptor Activity selectivity_screen->receptor_screen dose_response Dose-Response Curves (IC50 Determination) receptor_screen->dose_response Selective Hits kinetics Enzyme Kinetics (Ki and Inhibition Type) dose_response->kinetics stability Metabolic Stability Assays kinetics->stability Potent & Selective Inhibitor (this compound)

References

PSB-6426: A Technical Guide to the Potent and Selective NTPDase2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-6426 has emerged as a significant pharmacological tool for the study of purinergic signaling. Identified as the first potent and selective inhibitor of human nucleoside triphosphate diphosphohydrolase-2 (NTPDase2), this small molecule provides a means to investigate the specific roles of this ectoenzyme in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an examination of its impact on cellular signaling pathways.

Chemical Structure and Properties

This compound, also referred to as compound 19a in seminal literature, is a uridine-5'-carboxamide derivative. Its development marked a key advancement in the specific modulation of NTPDase activity.

PropertyValue
IUPAC Name 5'-deoxy-5'-[[(diethoxyphosphoryl)methyl]carbamoyl]uridine
CAS Number 958459-33-1
ChEMBL ID CHEMBL469212
Molecular Formula C₂₂H₂₉N₄O₁₀P
Molecular Weight 540.46 g/mol
SMILES CCOP(=O)(OCC)CNC(=O)[C@H]1O--INVALID-LINK--[C@H]1O">C@@Hn1ccc(=O)[nH]c1=O
Physical Description Solid powder
Storage Conditions Store at -20°C for long-term stability.[1]

Pharmacological Properties

This compound is a competitive inhibitor of human NTPDase2. Its selectivity for NTPDase2 over other NTPDase isoforms is a crucial feature for its use in research.

ParameterValueSpeciesNotes
Target NTPDase2HumanAlso known as ectonucleoside triphosphate diphosphohydrolase 2.
Mechanism of Action Competitive InhibitorHumanThis compound competes with the natural substrate (ATP) for binding to the active site of NTPDase2.[2][3][4]
Ki 8.2 µMHumanThe inhibition constant (Ki) indicates the potency of the inhibitor.[2][3][4]
Selectivity Selective for NTPDase2HumanShows significantly lower or no activity against other NTPDases (NTPDase1, 3, and 8) and various P2Y receptors (P2Y₂, P2Y₄, and P2Y₆).[2][3]
Metabolic Stability HighN/ADescribed as chemically and metabolically stable.[2][3][4]

Signaling Pathways

NTPDase2 plays a critical role in the regulation of purinergic signaling by hydrolyzing extracellular ATP to ADP. By inhibiting NTPDase2, this compound modulates the concentration of these signaling molecules, thereby affecting downstream receptor activation.

NTPDase2_Signaling_Pathway This compound MoA in Purinergic Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP P2X_Receptors P2X Receptors ATP->P2X_Receptors Activates P2Y_Receptors_ATP P2Y Receptors (ATP-sensitive) ATP->P2Y_Receptors_ATP Activates NTPDase2 NTPDase2 ATP->NTPDase2 Substrate ADP ADP P2Y_Receptors_ADP P2Y Receptors (ADP-sensitive) ADP->P2Y_Receptors_ADP Activates AMP AMP Cellular_Response_ATP Cellular Response (e.g., Ion flux, 2nd messengers) P2X_Receptors->Cellular_Response_ATP P2Y_Receptors_ATP->Cellular_Response_ATP Cellular_Response_ADP Cellular Response (e.g., G-protein signaling) P2Y_Receptors_ADP->Cellular_Response_ADP This compound This compound This compound->NTPDase2 Inhibits NTPDase2->ADP Hydrolyzes to NTPDase2->AMP Further hydrolysis (minor for NTPDase2)

Caption: Mechanism of action of this compound on the NTPDase2-mediated purinergic signaling pathway.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.

Synthesis of this compound (Compound 19a)

The synthesis of this compound is a multi-step process starting from uridine. The key final step involves the coupling of a phosphonate-containing amine with a uridine-5'-carboxylic acid derivative.

Synthesis_Workflow General Synthesis Workflow for this compound Uridine Uridine Protected_Uridine Protected_Uridine Uridine->Protected_Uridine Protection of hydroxyl groups Uridine_5_Carboxylic_Acid Uridine_5_Carboxylic_Acid Protected_Uridine->Uridine_5_Carboxylic_Acid Oxidation of 5'-hydroxyl Activated_Ester Activated_Ester Uridine_5_Carboxylic_Acid->Activated_Ester Activation of carboxylic acid (e.g., with HATU/DIPEA) Coupled_Product Coupled_Product Activated_Ester->Coupled_Product Amide coupling Phosphonate_Amine Diethyl (aminomethyl)phosphonate Phosphonate_Amine->Coupled_Product This compound This compound Coupled_Product->this compound Deprotection

Caption: A simplified workflow for the synthesis of this compound.

A detailed protocol can be found in the supporting information of Brunschweiger et al., J. Med. Chem. 2008, 51, 15, 4518–4528.

NTPDase Inhibition Assay

The inhibitory activity of this compound on NTPDase2 is determined by measuring the formation of ADP from ATP. A capillary electrophoresis (CE) based method is a sensitive and efficient way to perform this assay.

Materials:

  • Recombinant human NTPDase2 (expressed in a suitable cell line like COS-7 or HEK293)

  • ATP (substrate)

  • This compound (inhibitor)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl₂)

  • Capillary electrophoresis system with UV detection

Procedure:

  • Prepare solutions of ATP and this compound at various concentrations in the reaction buffer.

  • In a microcentrifuge tube, combine the NTPDase2 enzyme preparation with the this compound solution and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the ATP solution.

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

  • Terminate the reaction by heat inactivation or addition of a stop solution (e.g., EDTA).

  • Analyze the reaction mixture by capillary electrophoresis to separate and quantify the amount of ADP produced.

  • Calculate the percentage of inhibition by comparing the amount of ADP formed in the presence and absence of this compound.

  • Determine the IC₅₀ and Ki values by plotting the inhibition data against the inhibitor concentration.

A detailed in-capillary enzymatic microreaction protocol has been described for NTPDase inhibitor analysis, which is a highly efficient method.[4][5][6]

NTPDase_Inhibition_Assay_Workflow NTPDase Inhibition Assay Workflow Prepare_Reagents Prepare NTPDase2, ATP, and this compound solutions Pre_incubation Pre-incubate NTPDase2 with this compound Prepare_Reagents->Pre_incubation Reaction_Initiation Add ATP to start reaction Pre_incubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Termination Stop the reaction Incubation->Reaction_Termination CE_Analysis Analyze ADP formation by Capillary Electrophoresis Reaction_Termination->CE_Analysis Data_Analysis Calculate % inhibition, IC50, and Ki CE_Analysis->Data_Analysis

Caption: Workflow for determining the inhibitory activity of this compound on NTPDase2.

Metabolic Stability Assay

The metabolic stability of this compound can be assessed using liver microsomes to predict its in vivo half-life.

Materials:

  • This compound

  • Human liver microsomes

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a solution of this compound in the phosphate buffer.

  • In a microplate or microcentrifuge tubes, combine the liver microsomes and the this compound solution.

  • Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.

  • Plot the natural logarithm of the percentage of remaining this compound against time to determine the degradation rate constant and the in vitro half-life.

Metabolic_Stability_Assay_Workflow Metabolic Stability Assay Workflow Prepare_Incubation Combine this compound and liver microsomes Pre_warm Pre-warm to 37°C Prepare_Incubation->Pre_warm Start_Reaction Add NADPH Pre_warm->Start_Reaction Time_Course_Sampling Take samples at different time points Start_Reaction->Time_Course_Sampling Terminate_Reaction Quench with acetonitrile Time_Course_Sampling->Terminate_Reaction Sample_Processing Centrifuge to remove protein Terminate_Reaction->Sample_Processing LCMS_Analysis Quantify remaining this compound by LC-MS/MS Sample_Processing->LCMS_Analysis Data_Analysis Calculate in vitro half-life LCMS_Analysis->Data_Analysis

Caption: Workflow for assessing the metabolic stability of this compound.

Conclusion

This compound is an invaluable tool for researchers investigating the intricacies of purinergic signaling. Its potency and selectivity for NTPDase2 allow for the precise dissection of this enzyme's role in health and disease. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in the laboratory, ultimately contributing to a deeper understanding of ectonucleotidase function and the development of novel therapeutic strategies.

References

In vitro characterization of PSB-6426

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the In Vitro Characterization of PSB-603 For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-603 is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR).[1] As a member of the xanthine derivative class of compounds, it has been instrumental in elucidating the physiological and pathophysiological roles of the A2BAR.[2] This receptor, characterized by its low affinity for the endogenous ligand adenosine, is implicated in various processes, including inflammation, fibrosis, and cancer.[3] This technical guide provides a comprehensive overview of the in vitro pharmacological and biochemical characterization of PSB-603, including its binding affinity, functional potency, and the experimental methodologies used for its evaluation.

Physicochemical Properties

PropertyValue
Chemical Name 8-[4-[4-(4-Chlorobenzyl)piperazide-1-sulfonyl)phenyl]]-1-propylxanthine
Molecular Weight 529.01 g/mol
Formula C24H25ClN6O4S
Purity ≥98% (HPLC)
Solubility Soluble in DMSO up to 50 mM (26.45 mg/mL)

Source: Tocris Bioscience

Data Presentation

Table 1: Receptor Binding Affinity of PSB-603

The following table summarizes the equilibrium dissociation constants (Ki) of PSB-603 at human, rat, and mouse adenosine receptor subtypes. The data highlight the exceptional potency and selectivity of PSB-603 for the A2B receptor.

Receptor SubtypeSpeciesKi (nM)Selectivity over hA2BReference
A2B Human 0.553 - [1][4]
A1Human> 10,000> 18,000-fold[1][4]
A2AHuman> 10,000> 18,000-fold[1][4]
A3Human> 10,000> 18,000-fold[1][4]
A2B Rat 0.355 - [4]
A2B Mouse 0.265 - [4]
Table 2: Functional Potency of PSB-603

The functional antagonist potency of PSB-603 has been determined in various assays. The pA2 value from a Schild analysis provides a measure of competitive antagonist affinity, while IC50 values indicate the concentration required for 50% inhibition in a given functional response.

Assay TypeAgonistCell Line/SystemMeasured ParameterValueReference
Schild Analysis NECAYeast cells expressing hA2BpA2 8.47 [4]
Platelet Aggregation ADPRat whole bloodIC50 82.9 ± 17.0 µM [5]
Platelet Aggregation CollagenRat whole bloodIC50 98.6 ± 27.1 µM [5]
Table 3: Radioligand Binding Parameters of [3H]PSB-603

PSB-603 is also available in a tritiated form, [3H]PSB-603, which is a valuable tool for studying the A2B receptor.

ParameterCell LineValueReference
KD CHO-spap-hA2B1.71 nM [6]
Bmax CHO-spap-hA2B4.30 pmol/mg protein [6]

Signaling Pathway

PSB-603 functions as an antagonist at the A2B adenosine receptor, which primarily couples to the Gs family of G proteins. Activation of the A2B receptor by an agonist like adenosine or the synthetic agonist NECA leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. PSB-603 blocks this signaling cascade by preventing the activation of the A2B receptor. Evidence also suggests that PSB-603 may act as a negative allosteric modulator, binding to a site distinct from the agonist binding site to inhibit receptor function.[3]

G_protein_signaling cluster_membrane Cell Membrane A2B_receptor A2B Receptor G_protein Gs Protein A2B_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes Agonist Agonist (e.g., Adenosine, NECA) Agonist->A2B_receptor Activates PSB603 PSB-603 PSB603->A2B_receptor Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Leads to

A2B Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assays

Detailed protocols for radioligand binding assays using [3H]PSB-603 have been described to determine the affinity and kinetics of ligands for the A2B receptor.[6] These assays are typically performed using membranes from cells overexpressing the human A2B adenosine receptor (e.g., CHO-spap-hA2B).

1. Saturation Binding Experiments:

  • Objective: To determine the equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax) of [3H]PSB-603.

  • Procedure:

    • Incubate increasing concentrations of [3H]PSB-603 (e.g., 0.05 to 5 nM) with cell membrane aliquots for 2 hours at 25°C in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 0.1% (w/v) CHAPS, pH 7.4).

    • Determine non-specific binding by including a high concentration of a non-labeled A2B antagonist (e.g., 10 µM ZM241385) in a parallel set of tubes.

    • Terminate the incubation by rapid filtration through GF/C filters.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to fit a one-site binding model.

2. Competition (Displacement) Binding Experiments:

  • Objective: To determine the binding affinity (Ki) of a non-labeled compound (e.g., PSB-603) by its ability to compete with [3H]PSB-603 for binding to the receptor.

  • Procedure:

    • Incubate a fixed concentration of [3H]PSB-603 (typically at or below its KD, e.g., 1.5 nM) with cell membrane aliquots in the presence of increasing concentrations of the unlabeled competitor compound.

    • Incubate for 2 hours at 25°C.

    • Terminate the reaction and measure radioactivity as described for the saturation binding assay.

    • Analyze the data using non-linear regression to determine the IC50 of the competitor.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes Cell Membranes (e.g., CHO-hA2B) Incubate Incubate at 25°C for 2h Membranes->Incubate Radioligand [3H]PSB-603 Radioligand->Incubate Competitor Unlabeled Ligand (for competition assay) Competitor->Incubate Filter Rapid Filtration (GF/C filters) Incubate->Filter Wash Wash with ice-cold buffer Filter->Wash Count Liquid Scintillation Counting Wash->Count Calc_Binding Calculate Specific Binding Count->Calc_Binding Regression Non-linear Regression Calc_Binding->Regression Determine_Params Determine KD, Bmax, Ki Regression->Determine_Params

Radioligand Binding Assay Workflow
Functional Assays: cAMP Accumulation

Functional antagonism by PSB-603 is commonly assessed by measuring its ability to inhibit agonist-stimulated intracellular cAMP accumulation in whole cells.

GloSensor™ cAMP Assay:

  • Objective: To measure the effect of PSB-603 on agonist-induced cAMP production in real-time in living cells.

  • Principle: This assay utilizes a genetically encoded biosensor, a fusion of a cAMP-binding domain to a mutant form of firefly luciferase. Binding of cAMP to the sensor causes a conformational change that results in light production.

  • Cell Line: HEK-293 cells endogenously expressing the A2B receptor or cell lines stably overexpressing the receptor.

  • General Protocol:

    • Seed HEK-293 cells expressing the GloSensor™ plasmid in a white, clear-bottom 96-well plate.

    • Incubate the cells with the GloSensor™ cAMP reagent.

    • Pre-incubate the cells with various concentrations of PSB-603 or vehicle.

    • Stimulate the cells with an A2B receptor agonist (e.g., NECA).

    • Measure luminescence immediately and kinetically using a plate reader.

    • Analyze the data to determine the inhibitory effect of PSB-603 on the agonist-stimulated cAMP response.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection & Analysis Seed_Cells Seed HEK-293 cells (with GloSensor™) Incubate_Reagent Incubate with GloSensor™ cAMP Reagent Seed_Cells->Incubate_Reagent Add_PSB603 Pre-incubate with PSB-603 (or vehicle) Incubate_Reagent->Add_PSB603 Add_Agonist Stimulate with A2B Agonist (e.g., NECA) Add_PSB603->Add_Agonist Measure_Luminescence Measure Luminescence (Plate Reader) Add_Agonist->Measure_Luminescence Analyze_Data Analyze Inhibition Curve Measure_Luminescence->Analyze_Data Determine_Potency Determine IC50 or pA2 Analyze_Data->Determine_Potency

GloSensor™ cAMP Assay Workflow

Conclusion

PSB-603 is a highly valuable pharmacological tool for the study of the A2B adenosine receptor. Its sub-nanomolar affinity and exceptional selectivity, demonstrated through comprehensive in vitro binding and functional assays, make it an ideal probe for investigating the receptor's role in health and disease. The detailed methodologies provided in this guide offer a robust framework for the continued characterization of PSB-603 and the development of novel A2B receptor-targeted therapeutics.

References

PSB-6426: A Comprehensive Technical Guide to its NTPDase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the selectivity profile of PSB-6426, a notable inhibitor of ectonucleoside triphosphate diphosphohydrolases (NTPDases). A thorough understanding of its inhibitory action against various NTPDase isoforms is crucial for its application in research and potential therapeutic development.

Quantitative Selectivity Profile of this compound

This compound has been characterized as a competitive inhibitor of human NTPDase2. Its selectivity has been evaluated against other key cell-surface NTPDase isoforms. The inhibitory constants (Ki) are summarized in the table below, providing a clear comparison of its potency across the tested enzymes.

Target NTPDase IsoformInhibitorKi (μM)Inhibition Type
human NTPDase1This compound> 100-
human NTPDase2 This compound 8.2 Competitive
human NTPDase3This compound> 100-
human NTPDase8This compound> 100-

Data compiled from studies on recombinant human NTPDases.

The data clearly demonstrates that this compound is a selective inhibitor of NTPDase2, showing negligible activity against NTPDase1, NTPDase3, and NTPDase8 at concentrations up to 100 μM.

Experimental Protocols for Determining NTPDase Inhibition

The inhibitory activity of this compound was determined using a well-established colorimetric method that measures the enzymatic hydrolysis of ATP.

Enzyme Source: Recombinant human NTPDase1, NTPDase2, NTPDase3, and NTPDase8 expressed in a suitable host system (e.g., CHO or COS-7 cells). Cell membranes containing the respective enzymes were used for the assays.

Assay Principle: The fundamental principle of the assay is the quantification of inorganic phosphate (Pi) released from the enzymatic hydrolysis of a nucleotide substrate (ATP). The liberated Pi reacts with a malachite green molybdate reagent to form a colored complex, the absorbance of which is directly proportional to the amount of Pi produced.

Detailed Protocol (Malachite Green Assay):

  • Reagent Preparation:

    • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing a divalent cation (e.g., 5 mM CaCl2).

    • Substrate Solution: Adenosine 5'-triphosphate (ATP) prepared in the assay buffer at a concentration equal to the Km of the specific NTPDase isoform being tested.

    • Inhibitor Solutions: A series of dilutions of this compound are prepared in the assay buffer.

    • Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium molybdate in acid.

  • Assay Procedure: a. In a 96-well microplate, add the NTPDase-containing cell membrane preparation to each well. b. Add the desired concentrations of this compound or vehicle control to the wells. c. Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the ATP substrate solution to all wells. e. Incubate the reaction for a specific time (e.g., 20-30 minutes) at 37°C, ensuring the reaction remains in the linear range. f. Terminate the reaction and develop the color by adding the malachite green reagent. g. After a short incubation period for color stabilization, measure the absorbance at a wavelength of approximately 620-640 nm using a microplate reader.

  • Data Analysis:

    • The background absorbance (from non-enzymatic ATP hydrolysis) is subtracted from all readings.

    • The percentage of inhibition for each concentration of this compound is calculated relative to the control (no inhibitor).

    • IC50 values are determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

    • The Ki value for competitive inhibition is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the enzyme for the substrate.

Visualizations

Experimental Workflow for NTPDase Inhibition Assay

The following diagram outlines the logical flow of the experimental procedure to determine the inhibitory profile of a compound against NTPDases.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme_prep Prepare NTPDase (recombinant) preincubation Pre-incubate Enzyme with Inhibitor enzyme_prep->preincubation inhibitor_prep Prepare this compound dilutions inhibitor_prep->preincubation substrate_prep Prepare ATP solution reaction Initiate reaction with ATP substrate_prep->reaction preincubation->reaction termination Stop reaction & add Malachite Green reaction->termination measurement Measure Absorbance (620-640 nm) termination->measurement calculation Calculate IC50 and Ki values measurement->calculation

Workflow for NTPDase Inhibition Assay
Role of NTPDases in the Purinergic Signaling Pathway

This diagram illustrates the position of different NTPDase isoforms in the cascade of extracellular ATP metabolism and how a selective NTPDase2 inhibitor like this compound can modulate this pathway.

purinergic_pathway ATP ATP ADP ADP ATP->ADP NTPDase2, 3, 8 AMP AMP ATP->AMP NTPDase1 ADP->AMP NTPDase1 Ado Adenosine AMP->Ado Ecto-5'-Nucleotidase NTPDase1 NTPDase1 NTPDase2 NTPDase2 NTPDase3 NTPDase3 NTPDase8 NTPDase8 Ecto5NT Ecto-5'- Nucleotidase PSB6426 This compound PSB6426->NTPDase2

NTPDase-mediated ATP hydrolysis pathway

Potential Therapeutic Targets of PSB-6426: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-6426 has emerged as a valuable pharmacological tool for investigating the complexities of purinergic signaling. This technical guide provides an in-depth overview of the primary therapeutic target of this compound, the ectonucleoside triphosphate diphosphohydrolase 2 (ENTPD2), also known as NTPDase2. We present a comprehensive summary of its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of its role in signaling pathways. This document is intended to serve as a core resource for researchers exploring the therapeutic potential of targeting NTPDase2 in conditions such as cardiovascular diseases and cancer.

Core Therapeutic Target: Ectonucleoside Triphosphate Diphosphohydrolase 2 (ENTPD2/NTPDase2)

The principal therapeutic target of this compound is the human ectonucleoside triphosphate diphosphohydrolase 2 (ENTPD2 or NTPDase2).[1][2][3] ENTPD2 is a cell surface-bound enzyme that plays a crucial role in the regulation of extracellular nucleotide concentrations, primarily by hydrolyzing adenosine triphosphate (ATP) to adenosine diphosphate (ADP).[4] By inhibiting NTPDase2, this compound modulates purinergic signaling, which is implicated in a wide array of physiological and pathological processes.

Mechanism of Action

This compound acts as a competitive inhibitor of human NTPDase2.[4][5][6][7][8][9][10] This mode of inhibition signifies that this compound binds to the active site of the enzyme, thereby preventing the substrate (ATP) from binding and being hydrolyzed.

Selectivity Profile

This compound exhibits a notable degree of selectivity for NTPDase2 over other related ectonucleotidases. While it is a potent inhibitor of NTPDase2, it shows significantly less activity against other NTPDase isoforms. Specifically, it has been shown to cause 50% inhibition of ENTPD1 (NTPDase1) at higher concentrations and does not inhibit ENTPD3 (NTPDase3) or ENTPD4 (NTPDase4).[1] Furthermore, this compound is reported to be inactive towards the uracil nucleotide-preferring P2Y receptor subtypes P2Y2, P2Y4, and P2Y6.[4][5][6][9]

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been quantitatively characterized through various enzymatic assays. The following tables summarize the key data points for easy comparison.

Target Inhibitor Inhibition Constant (Ki) IC50 Inhibition Type Species
ENTPD2 (NTPDase2)This compound8.2 µM[3][4][5][6][7]42 µMCompetitive[4][5][6][7][8][9][10]Human
ENTPD1 (CD39)This compound-~1000 µM[11]-Human

Table 1: Inhibitory Activity of this compound against Human ENTPD2 and ENTPD1.

Target Inhibitor Activity Species
ENTPD3This compoundNo InhibitionHuman
ENTPD4This compoundNo InhibitionHuman
P2Y2 ReceptorThis compoundInactiveHuman
P2Y4 ReceptorThis compoundInactiveHuman
P2Y6 ReceptorThis compoundInactiveRat

Table 2: Selectivity Profile of this compound against other NTPDases and P2Y Receptors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Determination of NTPDase Inhibitory Activity

Two primary assay types have been utilized to quantify the inhibitory effect of this compound on NTPDase activity: a malachite green-based colorimetric assay and a capillary electrophoresis-based assay.

3.1.1. Malachite Green Assay

This assay measures the amount of inorganic phosphate released from the enzymatic hydrolysis of ATP.

  • Enzyme Source: Membrane preparations from COS-7 cells transiently expressing recombinant human NTPDase1, -2, -3, or -8.

  • Reaction Buffer: 10 mM HEPES, 2 mM CaCl₂, and 1 mM MgCl₂ (pH 7.4).

  • Substrate: Adenosine 5'-triphosphate (ATP) at a concentration of 100 µM.

  • Inhibitor: this compound dissolved in DMSO (final concentration of 2% DMSO in the assay). A range of inhibitor concentrations (e.g., 0.03 to 30 µM) is used to generate concentration-inhibition curves.

  • Procedure:

    • The reaction is initiated by the addition of the enzyme preparation to the reaction buffer containing the substrate and the inhibitor.

    • The reaction mixture is incubated for a defined period (e.g., 30 minutes) at 37°C.

    • The reaction is stopped, and the amount of released phosphate is determined by adding a malachite green reagent and measuring the absorbance at a specific wavelength (e.g., 620 nm).

    • Control experiments are performed with denatured enzyme to account for non-enzymatic ATP hydrolysis.

  • Data Analysis: IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

3.1.2. Capillary Electrophoresis (CE) Assay

This method directly measures the formation of the product (ADP or AMP) from the substrate (ATP).

  • Enzyme Source: Membrane preparations from COS-7 or HEK 293 cells expressing human NTPDases.

  • Substrate: ATP at a concentration of 400 µM.

  • Procedure:

    • Enzyme assays are conducted in a final volume of 100 µL.

    • The reaction is initiated and allowed to proceed for a set time.

    • The reaction is terminated, and the product formation (ADP and AMP) is analyzed by capillary electrophoresis with UV detection.

  • Data Analysis: The peak areas corresponding to the products are quantified to determine the rate of reaction. IC50 values are determined from concentration-inhibition curves.

Determination of Inhibition Constant (Ki) and Mechanism

The mechanism of inhibition (competitive) and the inhibition constant (Ki) are determined by performing enzyme kinetic studies in the presence of varying concentrations of both the substrate and the inhibitor.

  • Procedure:

    • The rate of the enzymatic reaction is measured at several different fixed concentrations of the inhibitor (this compound).

    • For each inhibitor concentration, the substrate (ATP) concentration is varied (e.g., 25, 50, 100, 150, and 200 µM for NTPDase2).

    • The data are plotted using methods such as the Lineweaver-Burk or Hanes-Woolf plots to visualize the type of inhibition.

  • Data Analysis: The Ki value for a competitive inhibitor is calculated from the IC50 value using the Cheng-Prusoff equation :

    Ki = IC50 / (1 + [S]/Km)

    where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate. For human NTPDase2, the Km for ATP is approximately 70 µM.[4]

P2Y Receptor Activity Assay

To assess the selectivity of this compound, its activity at P2Y receptors is evaluated.

  • Cell Lines: Astrocytoma cell lines stably expressing the human P2Y2, human P2Y4, or rat P2Y6 receptor.

  • Assay Principle: Measurement of intracellular calcium mobilization upon receptor activation using a fluorescent calcium indicator (e.g., Fura-2 AM).

  • Procedure:

    • Cells are pre-incubated with this compound.

    • The cells are then stimulated with a known P2Y receptor agonist (UTP for P2Y2 and P2Y4; UDP for P2Y6).

    • The change in intracellular calcium concentration is measured using a fluorometer.

  • Data Analysis: An inhibition of the agonist-induced calcium signal would indicate either antagonistic or agonistic (due to desensitization) activity of the test compound at the specific P2Y receptor subtype.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows related to this compound.

NTPDase2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2R P2 Receptors (P2X, P2Y) ATP->P2R Activation NTPDase2 NTPDase2 (ENTPD2) ATP->NTPDase2 Hydrolysis ADP ADP ADP->P2R Activation Ecto5NT ecto-5'-nucleotidase (CD73) ADP->Ecto5NT Hydrolysis AMP AMP Ado Adenosine AMP->Ado P1R P1 Receptors (Adenosine Receptors) Ado->P1R Activation Signaling Downstream Signaling P2R->Signaling P1R->Signaling NTPDase2->ADP Ecto5NT->AMP PSB6426 This compound PSB6426->NTPDase2 Inhibition

Caption: Purinergic signaling pathway modulated by this compound.

Experimental_Workflow cluster_inhibition NTPDase Inhibition Assay cluster_kinetics Enzyme Kinetics cluster_selectivity Selectivity Profiling Enzyme Recombinant hNTPDases (COS-7/HEK293 membranes) Assay Malachite Green or CE Assay Enzyme->Assay Substrate ATP Substrate->Assay Inhibitor This compound Inhibitor->Assay CaAssay Intracellular Ca2+ Measurement Inhibitor->CaAssay IC50 IC50 Determination Assay->IC50 Kinetics Vary [Substrate] and [Inhibitor] IC50->Kinetics Plot Lineweaver-Burk / Hanes-Woolf Plot Kinetics->Plot Ki Ki Calculation (Cheng-Prusoff) Plot->Ki P2Y P2Y Receptor-Expressing Cells P2Y->CaAssay Agonist P2Y Agonist (UTP/UDP) Agonist->CaAssay Selectivity Determine Off-Target Effects CaAssay->Selectivity

Caption: Experimental workflow for characterizing this compound.

Potential Therapeutic Applications

The inhibition of NTPDase2 by compounds like this compound holds therapeutic promise in several areas:

  • Cardioprotection: In the context of cardiac ischemia, the accumulation of extracellular ATP and its subsequent breakdown can be complex. By inhibiting NTPDase2, the balance of ATP and ADP can be modulated, which may offer cardioprotective effects. The transient increase in ADP could delay the production of adenosine, a cytoprotective nucleoside, but the sustained high levels of ATP might activate protective P2Y2 receptors on glial cells in the brain, suggesting a potential role in stroke therapy.[4]

  • Cancer Therapy: The tumor microenvironment is often characterized by high concentrations of extracellular ATP, which can have dual roles in promoting or suppressing tumor growth. The regulation of ATP and adenosine levels by ectonucleotidases is a key factor in cancer immunity. Targeting NTPDase2 could therefore represent a novel strategy in cancer therapy.[3][5][6]

Conclusion

This compound is a selective, competitive inhibitor of human NTPDase2, making it an invaluable tool for elucidating the role of this enzyme in health and disease. This guide has provided a comprehensive overview of its primary therapeutic target, its quantitative pharmacological profile, and the experimental methodologies used for its characterization. The potential of NTPDase2 inhibitors in cardioprotection and oncology warrants further investigation, and this compound will undoubtedly play a crucial role in these future studies.

References

Understanding the Role of Ectonucleoside Triphosphate Diphosphohydrolase 2 (ENTPD2) and its Modulation by PSB-06426: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleoside triphosphate diphosphohydrolase 2 (ENTPD2), also known as CD39L1, is a cell surface enzyme that plays a critical role in the regulation of extracellular purinergic signaling. By sequentially hydrolyzing adenosine triphosphate (ATP) and adenosine diphosphate (ADP) to adenosine monophosphate (AMP), ENTPD2 fine-tunes the concentrations of these signaling molecules in the cellular microenvironment. This activity has profound implications for a variety of physiological and pathological processes, including neurotransmission, immune regulation, and cancer progression. In the tumor microenvironment, the activity of ENTPD2 contributes to an immunosuppressive milieu by reducing pro-inflammatory extracellular ATP and increasing the concentration of immunosuppressive adenosine. Consequently, ENTPD2 has emerged as a promising therapeutic target for cancer immunotherapy. PSB-06426 is a selective inhibitor of ENTPD2, offering a valuable pharmacological tool to probe the function of this enzyme and a potential lead compound for drug development. This technical guide provides an in-depth overview of ENTPD2, the mechanism of action of PSB-06426, detailed experimental protocols for studying their interaction, and a summary of key quantitative data.

Introduction to ENTPD2

ENTPD2 is an integral membrane protein belonging to the E-NTPDase family of ectonucleotidases. These enzymes are characterized by their ability to hydrolyze extracellular nucleoside triphosphates and diphosphates.[1] ENTPD2 exhibits a preference for ATP as a substrate, converting it to ADP, which can then be further hydrolyzed to AMP.[2] The order of substrate activity for ENTPD2 is generally ATP > GTP > CTP = ITP > UTP >> ADP = UDP.[2]

Functionally, ENTPD2 is involved in several biological processes, including:

  • Purinergic Signaling: By controlling the levels of extracellular ATP and ADP, ENTPD2 modulates the activation of P2 purinergic receptors (P2X and P2Y), which are involved in a wide array of cellular responses.[3]

  • Immune Regulation: In the tumor microenvironment, high levels of extracellular ATP can act as a danger signal, promoting immune cell activation. ENTPD2, often found on cancer cells, hydrolyzes this ATP, thereby dampening the anti-tumor immune response. The subsequent production of adenosine, an immunosuppressive molecule, further contributes to immune evasion.[4][5]

  • Neurotransmission: ENTPD2 is expressed in the nervous system and is thought to regulate purinergic neurotransmission by clearing ATP from the synaptic cleft.[2]

  • Taste Perception: Studies have shown that ENTPD2 plays a role in taste signaling by modulating ATP concentrations around taste buds.[1]

PSB-06426: A Selective ENTPD2 Inhibitor

Quantitative Data on ENTPD2 Inhibition

A comprehensive understanding of the potency and selectivity of an inhibitor is paramount for its use as a research tool and for its potential therapeutic development. The following table summarizes the key quantitative parameters that should be determined for PSB-06426. Note: Specific values for PSB-06426 are not currently available in the cited literature and would need to be determined experimentally.

ParameterDescriptionTargetSubstrateValueReference
IC50 The concentration of an inhibitor that reduces the enzyme activity by 50%.Human ENTPD2ATPTo be determined
Ki The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.Human ENTPD2ATPTo be determined
Selectivity The ratio of IC50 or Ki values for off-target enzymes compared to the target enzyme (e.g., IC50(ENTPD1)/IC50(ENTPD2)).ENTPD1, ENTPD3, ENTPD8ATPTo be determined

Experimental Protocols

ENTPD2 Activity Assay using Malachite Green Method

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by ENTPD2. The malachite green reagent forms a colored complex with free orthophosphate, which can be quantified spectrophotometrically.

Materials:

  • Recombinant human ENTPD2

  • PSB-06426

  • ATP (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM CaCl2, 2 mM MgCl2)

  • Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)

  • Phosphate Standard (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of PSB-06426 in the assay buffer. Prepare a stock solution of ATP in the assay buffer. Prepare a phosphate standard curve by diluting the phosphate standard in the assay buffer.

  • Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add a fixed amount of ENTPD2 enzyme and varying concentrations of PSB-06426. Include a control well with enzyme but no inhibitor, and a blank well with assay buffer only. Incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate Reaction: Start the enzymatic reaction by adding a specific concentration of ATP to all wells. The final volume in each well should be consistent.

  • Incubate: Incubate the plate at 37°C for a set period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop Reaction and Develop Color: Stop the reaction and develop the color by adding the Malachite Green Reagent to each well.

  • Read Absorbance: After a short incubation period for color development (e.g., 15-20 minutes), measure the absorbance at a wavelength of 620-650 nm using a microplate reader.[3][8][9]

  • Data Analysis: Subtract the absorbance of the blank from all other readings. Use the phosphate standard curve to convert absorbance values to the concentration of phosphate released. Calculate the percentage of inhibition for each concentration of PSB-06426 and determine the IC50 value.

HPLC-Based Assay for ENTPD2 Activity

This method directly measures the consumption of the substrate (ATP) and the formation of the product (ADP and AMP) over time, providing a more detailed kinetic analysis.

Materials:

  • Recombinant human ENTPD2

  • PSB-06426

  • ATP (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM CaCl2, 2 mM MgCl2)

  • Quenching solution (e.g., perchloric acid)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase (e.g., a buffer containing a phosphate salt and an ion-pairing agent)

  • ATP, ADP, and AMP standards

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine ENTPD2 enzyme, assay buffer, and the desired concentration of PSB-06426. Pre-incubate at 37°C.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Time Points and Quenching: At various time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution (e.g., ice-cold perchloric acid).

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Neutralize the supernatant with a suitable base (e.g., potassium carbonate).

  • HPLC Analysis: Inject the prepared samples onto the HPLC system. Separate the nucleotides (ATP, ADP, AMP) using a C18 column and a suitable mobile phase.[1][10]

  • Detection and Quantification: Detect the nucleotides using a UV detector at 254 nm.[10] Quantify the amounts of ATP, ADP, and AMP by comparing their peak areas to those of the standards.

  • Data Analysis: Plot the concentration of substrate and products over time to determine the reaction rate. Calculate the percentage of inhibition for different concentrations of PSB-06426 to determine the IC50.

Visualizing Signaling Pathways and Experimental Workflows

ENTPD2-Mediated Immunosuppression in the Tumor Microenvironment

ENTPD2_Signaling_Pathway ENTPD2-Mediated Immunosuppression in the Tumor Microenvironment ATP Extracellular ATP ENTPD2 ENTPD2 (on Cancer Cell) ATP->ENTPD2 ADP ADP ENTPD2->ADP AMP AMP ENTPD2->AMP ADP->ENTPD2 CD73 CD73 (Ecto-5'-nucleotidase) AMP->CD73 Adenosine Adenosine CD73->Adenosine A2AR A2A Receptor (on T-Cell) Adenosine->A2AR TCell CD8+ T-Cell A2AR->TCell Inhibits Suppression Immunosuppression (Reduced Cytotoxicity) TCell->Suppression PSB6426 PSB-06426 PSB6426->ENTPD2 Inhibits

Caption: ENTPD2 on cancer cells hydrolyzes ATP to AMP, leading to adenosine production and T-cell suppression.

Experimental Workflow for Evaluating PSB-06426 in Cancer Cells

Experimental_Workflow Workflow for Evaluating PSB-06426 in Cancer Cells start Start cell_culture Culture Cancer Cells (e.g., Colon Cancer Cell Line) start->cell_culture treatment Treat cells with PSB-06426 (various concentrations) cell_culture->treatment atp_assay Measure Extracellular ATP (Luciferase-based assay) treatment->atp_assay hplc_analysis Measure ATP, ADP, AMP, Adenosine (HPLC) treatment->hplc_analysis tcell_coculture Co-culture with CD8+ T-cells treatment->tcell_coculture data_analysis Data Analysis and IC50 Determination atp_assay->data_analysis hplc_analysis->data_analysis tcell_activation Assess T-cell Activation (e.g., IFN-γ ELISA, Flow Cytometry) tcell_coculture->tcell_activation tcell_activation->data_analysis end End data_analysis->end

Caption: In vitro workflow to assess the efficacy of PSB-06426 on cancer cells and T-cell function.

Conclusion

ENTPD2 is a key regulator of the tumor microenvironment, contributing to immune evasion through the degradation of pro-inflammatory ATP and the generation of immunosuppressive adenosine. The development of selective inhibitors, such as PSB-06426, provides a powerful means to investigate the therapeutic potential of targeting this enzyme. The experimental protocols and workflows detailed in this guide offer a framework for researchers to quantitatively assess the inhibitory activity of compounds like PSB-06426 and to explore their impact on cancer cell biology and anti-tumor immunity. Further research into the precise quantitative aspects of ENTPD2 inhibition and the downstream cellular consequences will be crucial for the advancement of ENTPD2-targeted therapies.

References

Methodological & Application

Application Notes and Protocols for PSB-6426 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of PSB-6426, a selective inhibitor of ectonucleoside triphosphate diphosphohydrolase-2 (NTPDase2), in cell culture applications.

Introduction

This compound is a potent and selective competitive inhibitor of human NTPDase2, an ectoenzyme that plays a crucial role in regulating extracellular nucleotide signaling by hydrolyzing ATP and other nucleoside triphosphates to their corresponding diphosphates.[1][2] Due to its involvement in various physiological and pathological processes, including cardiovascular diseases and cancer, NTPDase2 is a significant target for drug discovery.[1][2] this compound serves as a valuable tool for investigating the biological functions of NTPDase2 in vitro.

Mechanism of Action

This compound acts as a competitive inhibitor of NTPDase2, meaning it binds to the active site of the enzyme and prevents the binding of its natural substrates, such as ATP. This inhibition leads to a decrease in the hydrolysis of extracellular ATP to ADP. The resulting accumulation of extracellular ATP and reduction in ADP can modulate the activity of various purinergic receptors (P2X and P2Y), thereby influencing downstream signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Signaling Pathway of NTPDase2 Inhibition

The following diagram illustrates the signaling pathway affected by this compound.

NTPDase2_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP NTPDase2 NTPDase2 ATP->NTPDase2 Hydrolysis P2R P2 Receptors (P2X, P2Y) ATP->P2R Activation ADP ADP NTPDase1 NTPDase1/3/8 ADP->NTPDase1 Hydrolysis ADP->P2R Activation AMP AMP CD73 ecto-5'-nucleotidase (CD73) AMP->CD73 Hydrolysis Ado Adenosine AdoR Adenosine Receptors Ado->AdoR Activation NTPDase2->ADP NTPDase1->AMP CD73->Ado Downstream Downstream Signaling (e.g., Ca²⁺ influx, cAMP) P2R->Downstream AdoR->Downstream PSB6426 This compound PSB6426->NTPDase2 Inhibition

Caption: Inhibition of NTPDase2 by this compound blocks ATP hydrolysis, altering purinergic signaling.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueSpeciesAssay ConditionsReference
Kᵢ for NTPDase2 8.2 µMHumanEnzyme activity assay with membrane preparations from COS-7 or HEK 293 cells expressing human NTPDase2. Substrate: 400 µM ATP.[1][2]
Selectivity InactiveHumanTested against P2Y₂, P2Y₄, and P2Y₆ receptors in astrocytoma cell lines.[1]

Experimental Protocols

The following protocols are generalized for the use of this compound in cell culture and should be optimized for specific cell lines and experimental questions.

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is a small molecule. For cell culture experiments, it is recommended to dissolve it in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: General Cell Culture Treatment with this compound

This protocol provides a general workflow for treating adherent or suspension cells with this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Cell Seeding (adherent or suspension) B 2. Cell Culture (allow attachment/acclimatization) A->B C 3. Prepare this compound dilutions in culture medium B->C D 4. Add this compound to cells C->D E 5. Incubate for desired duration D->E F 6. Perform Downstream Assays E->F G   - Cytotoxicity Assay (MTT, LDH) H   - Enzyme Activity Assay I   - Gene/Protein Expression Analysis

Caption: General workflow for cell-based experiments using this compound.

Materials:

  • Cells of interest (e.g., cancer cell lines known to express NTPDase2)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Multi-well plates (e.g., 96-well, 24-well, or 6-well)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to attach overnight.

    • For suspension cells, seed the cells in multi-well plates at the desired density on the day of the experiment.

  • Preparation of Treatment Medium:

    • On the day of treatment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

    • Important: Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of this compound.

  • Cell Treatment:

    • For adherent cells, carefully remove the old medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • For suspension cells, add the concentrated this compound solution directly to the wells to reach the final desired concentrations.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will depend on the specific assay and cell type.

  • Downstream Analysis: Following incubation, proceed with the desired downstream assays.

Protocol 3: NTPDase2 Inhibition Assay in Whole Cells

This protocol is designed to measure the inhibitory effect of this compound on NTPDase2 activity in intact cells.

Materials:

  • Cells expressing NTPDase2

  • This compound

  • ATP solution (e.g., 100 µM in a suitable buffer)

  • Malachite green phosphate assay kit or equivalent method to measure inorganic phosphate (Pi) release.

Procedure:

  • Cell Preparation: Culture cells to confluency in a multi-well plate.

  • Pre-incubation with Inhibitor: Wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution). Then, add the buffer containing various concentrations of this compound or a vehicle control and pre-incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Enzymatic Reaction: Initiate the enzymatic reaction by adding ATP to each well to a final concentration of, for example, 100 µM.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), during which the enzymatic reaction proceeds linearly.

  • Measurement of Phosphate Release: Stop the reaction and measure the amount of inorganic phosphate (Pi) released into the supernatant using a malachite green assay or a similar method.

  • Data Analysis: Calculate the percentage of NTPDase2 inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Cytotoxicity Assay

This protocol can be used to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Treatment: Follow steps 1-4 of the "General Cell Culture Treatment with this compound" protocol using a 96-well plate.

  • Addition of Viability Reagent: After the incubation period, add the MTT reagent to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC₅₀ value if a dose-dependent cytotoxic effect is observed.

Troubleshooting

  • Poor Solubility of this compound: If the compound precipitates in the culture medium, try preparing the stock solution in a different solvent or using a lower final concentration. Ensure the final solvent concentration in the culture medium is not toxic to the cells (typically <0.5% for DMSO).

  • No Observed Effect: If no effect of this compound is observed, confirm the expression of NTPDase2 in your cell line. The concentration range and incubation time may also need to be optimized.

  • High Background in Assays: Ensure proper washing steps are included in the protocols to remove any interfering substances. Use appropriate controls to normalize the data.

Conclusion

This compound is a valuable research tool for studying the role of NTPDase2 in various biological processes. The protocols provided here offer a starting point for designing and conducting cell-based experiments with this inhibitor. It is crucial to optimize the experimental conditions for each specific cell line and research question to obtain reliable and reproducible results.

References

Application Notes and Protocols for In Vivo Studies Using PSB-6426 (PSB-603)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Publicly available research extensively refers to PSB-603 , a potent and highly selective antagonist of the A2B adenosine receptor. It is presumed that the query for "PSB-6426" contains a typographical error and refers to this well-documented compound. The following application notes and protocols are based on the available data for PSB-603.

Introduction

PSB-603 is a xanthine derivative that functions as a potent and selective antagonist of the A2B adenosine receptor. It exhibits high selectivity for the A2B receptor over other adenosine receptor subtypes (A1, A2A, and A3). This selectivity makes it a valuable tool for investigating the physiological and pathophysiological roles of the A2B adenosine receptor in various in vivo models. The A2B receptor is implicated in a range of processes including inflammation, angiogenesis, and metabolic regulation. Consequently, PSB-603 has been utilized in preclinical studies to explore its therapeutic potential in conditions such as obesity, metabolic disorders, and cancer.

These application notes provide detailed protocols for the use of PSB-603 in in vivo studies, with a focus on a diet-induced obesity mouse model.

Mechanism of Action & Signaling Pathway

The A2B adenosine receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, can couple to Gs or Gq proteins.

  • Gs Coupling: Activation of the Gs protein leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB, to modulate gene expression.

  • Gq Coupling: Activation of the Gq protein stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

PSB-603 acts as a competitive antagonist at the A2B adenosine receptor, blocking the binding of adenosine and thereby inhibiting these downstream signaling cascades.

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus A2BR A2B Receptor Gs Gs A2BR->Gs Activates Gq Gq A2BR->Gq Activates AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Generates PIP2 PIP2 PLC->PIP2 Hydrolyzes Adenosine Adenosine Adenosine->A2BR Activates PSB603 PSB-603 PSB603->A2BR Inhibits PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 Releases PKC PKC DAG->PKC Activates

Caption: A2B Adenosine Receptor Signaling Pathway.

Pharmacokinetic Properties

As of the latest available information, detailed quantitative pharmacokinetic parameters for PSB-603 (such as bioavailability, half-life, clearance, and volume of distribution) in preclinical models are not extensively reported in the public domain. Researchers are advised to perform pharmacokinetic studies for their specific animal model and administration route to determine these parameters.

In Vivo Study Data: Diet-Induced Obesity Mouse Model

The following tables summarize the in vivo effects of PSB-603 in a diet-induced obesity mouse model. In this study, mice were fed a high-fat diet for 14 weeks, and PSB-603 was administered intraperitoneally for the last 14 days.

Table 1: Effect of PSB-603 on Body Weight and Adipose Tissue

Treatment GroupDosageChange in Body WeightPeritoneal Fat Mass
Obese ControlVehicleSignificant IncreaseIncreased
PSB-6035 mg/kg/daySignificant ReductionNo Significant Change
PSB-6032 x 5 mg/kg/daySignificant ReductionSignificantly Reduced

Table 2: Effect of PSB-603 on Plasma Metabolic Parameters

Treatment GroupDosageTriglyceridesTotal Cholesterol
Obese ControlVehicleElevatedElevated
PSB-6035 mg/kg/daySignificantly ReducedSignificantly Reduced
PSB-6032 x 5 mg/kg/daySignificantly ReducedSignificantly Reduced

Table 3: Effect of PSB-603 on Plasma Inflammatory Cytokines

Treatment GroupDosageTNF-α LevelsIL-6 Levels
Obese ControlVehicleElevatedElevated
PSB-6035 mg/kg/daySignificantly ReducedNo Significant Change
PSB-6032 x 5 mg/kg/daySignificantly ReducedSignificantly Reduced

Experimental Protocols

The following are detailed protocols for the in vivo administration of PSB-603 and subsequent metabolic assessments in a mouse model of diet-induced obesity.

Experimental Workflow

experimental_workflow start Start: Acclimatization of Mice diet Induction of Obesity: High-Fat Diet (12 weeks) start->diet treatment PSB-603 Treatment Phase: Intraperitoneal Injections (14 days) diet->treatment monitoring Daily Monitoring: Body Weight & Food Intake treatment->monitoring gtt Metabolic Phenotyping: Glucose Tolerance Test (GTT) monitoring->gtt itt Insulin Tolerance Test (ITT) gtt->itt collection Terminal Sample Collection: Blood & Tissues itt->collection analysis Biochemical & Molecular Analysis collection->analysis end End of Study analysis->end

Caption: In Vivo Experimental Workflow for PSB-603 Study.

Protocol 1: Preparation and Administration of PSB-603

Materials:

  • PSB-603 powder

  • 1% Tween 80 solution in sterile saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Insulin syringes with 27-30G needles

Procedure:

  • Preparation of PSB-603 Suspension:

    • On the day of injection, weigh the required amount of PSB-603 powder.

    • Prepare a stock suspension of PSB-603 in 1% Tween 80. A common concentration for dosing is 1 mg/mL. For a 5 mg/kg dose in a 25g mouse, you would inject 125 µL.

    • Add the appropriate volume of 1% Tween 80 to the PSB-603 powder in a sterile microcentrifuge tube.

    • Vortex vigorously for 1-2 minutes to ensure a homogenous suspension. Sonication for a few minutes can aid in achieving a fine suspension.

    • Visually inspect the suspension for any large aggregates.

  • Intraperitoneal (IP) Injection:

    • Gently restrain the mouse by scruffing the neck and back to expose the abdomen.

    • Tilt the mouse slightly downwards on one side.

    • Insert the needle (bevel up) at a 15-20 degree angle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.

    • Slowly inject the PSB-603 suspension.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any signs of distress post-injection.

Protocol 2: Oral Glucose Tolerance Test (OGTT)

Materials:

  • D-glucose solution (20% in sterile water)

  • Glucometer and test strips

  • Lancets or tail-snip scissors

  • Capillary tubes for blood collection

  • Microcentrifuge tubes

Procedure:

  • Fasting: Fast the mice for 6 hours prior to the test with free access to water.

  • Baseline Blood Glucose:

    • At time 0, obtain a baseline blood sample from the tail vein.

    • Gently warm the tail to increase blood flow.

    • Make a small incision at the tip of the tail using a lancet or scissors.

    • Collect a drop of blood for glucose measurement using a glucometer.

  • Glucose Administration:

    • Administer a 2 g/kg body weight dose of the 20% D-glucose solution via oral gavage.

  • Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose levels at each time point.

  • Data Analysis:

    • Plot the blood glucose concentration over time for each group.

    • Calculate the area under the curve (AUC) to quantify glucose tolerance.

Protocol 3: Insulin Tolerance Test (ITT)

Materials:

  • Humulin R (or other regular human insulin)

  • Sterile saline

  • Glucometer and test strips

  • Lancets or tail-snip scissors

  • Capillary tubes for blood collection

  • Microcentrifuge tubes

Procedure:

  • Fasting: Fast the mice for 4-6 hours prior to the test with free access to water.

  • Baseline Blood Glucose:

    • At time 0, obtain a baseline blood sample from the tail vein and measure blood glucose.

  • Insulin Administration:

    • Administer a 0.75 U/kg body weight dose of insulin via intraperitoneal injection.

  • Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at 15, 30, 45, and 60 minutes post-insulin administration.

    • Measure blood glucose levels at each time point.

  • Data Analysis:

    • Plot the blood glucose concentration over time for each group.

    • Calculate the rate of glucose disappearance as an indicator of insulin sensitivity.

Conclusion

PSB-603 is a valuable pharmacological tool for the in vivo investigation of A2B adenosine receptor function. The provided protocols offer a framework for studying its effects in a diet-induced obesity model. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines. The lack of publicly available, detailed pharmacokinetic data for PSB-603 underscores the importance of conducting preliminary pharmacokinetic studies to inform dose selection and study design.

Application Notes and Protocols for PSB-603 (A₂B Adenosine Receptor Antagonist) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-603 is a potent and highly selective antagonist of the A₂B adenosine receptor (A₂BAR). As a G-protein coupled receptor, the A₂BAR is involved in a variety of physiological and pathophysiological processes, including inflammation, fibrosis, and metabolic regulation. Consequently, PSB-603 serves as a valuable pharmacological tool for investigating the role of the A₂BAR in various disease models. These application notes provide detailed protocols for the administration of PSB-603 in murine models of metabolic disorders and inflammation, along with a summary of reported dosages and a schematic of the A₂B adenosine receptor signaling pathway.

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes for PSB-603 in mouse models.

Table 1: PSB-603 Dosage and Administration in a Mouse Model of Diet-Induced Obesity

ParameterDetailsReference
Animal Model Mice with diet-induced obesity (high-fat diet for 14 weeks)[1][2][3]
Route of Administration Intraperitoneal (i.p.)[1][2]
Dosage Regimen 5 mg/kg b.w./day or 2 x 5 mg/kg b.w./day[2]
Treatment Duration 14 days[1][2]
Vehicle 1% Tween 80 in saline[4]
Observed Effects Significant reduction in body weight, triglycerides, and total cholesterol. Improved glucose tolerance.[1][2][3]

Table 2: PSB-603 Dosage and Administration in Mouse Models of Inflammation

ParameterDetailsReference
Animal Model Zymosan A-induced peritonitis in mice[4][5]
Route of Administration Intraperitoneal (i.p.)[4][5]
Dosage 5 mg/kg b.w.[4][5]
Timing of Administration 30 minutes prior to zymosan A injection[4]
Vehicle 1% Tween 80 in saline[4]
Observed Effects Significant reduction in neutrophil infiltration and plasma levels of CRP, TNF-α, and IL-6.[4][5]
Animal Model Carrageenan-induced paw edema in mice[4][5]
Route of Administration Intraperitoneal (i.p.)[4][5]
Dosage 5 mg/kg b.w.[4][5]
Vehicle 1% Tween 80 in saline[4]
Observed Effects Significant reduction in paw edema and levels of inflammatory cytokines (IL-6, TNF-α) and reactive oxygen species (ROS) in the paw.[4][5]

Signaling Pathway

The A₂B adenosine receptor is a G-protein coupled receptor that can signal through multiple pathways, primarily through Gs and Gq proteins. The activation of these pathways by adenosine is antagonized by PSB-603.

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2BAR A₂B Adenosine Receptor Gs Gs protein A2BAR->Gs Activates Gq Gq protein A2BAR->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Generates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates PSB603 PSB-603 PSB603->A2BAR Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates Downstream Downstream Cellular Responses PKA->Downstream Epac->Downstream Ca2 Ca²⁺ IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates PKC->Downstream Adenosine Adenosine Adenosine->A2BAR Activates

A₂B Adenosine Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Evaluation of PSB-603 in a Mouse Model of Diet-Induced Obesity

This protocol describes the induction of obesity in mice and subsequent treatment with PSB-603 to assess its effects on metabolic parameters.[1][2]

Materials:

  • Male C57BL/6J mice

  • High-fat diet (e.g., 60% kcal from fat)

  • Standard chow diet

  • PSB-603

  • Vehicle (1% Tween 80 in sterile saline)

  • Insulin

  • Glucose solution

  • Equipment for blood collection and analysis (glucose meter, centrifuge, etc.)

  • Animal scale

Experimental Workflow:

Obesity_Workflow start Start: Weanling Mice diet Dietary Intervention (14 weeks) start->diet treatment PSB-603 Treatment (14 days) diet->treatment measurements Metabolic Measurements treatment->measurements end End of Study: Data Analysis measurements->end

Workflow for Obesity Study

Procedure:

  • Induction of Obesity:

    • At 4-5 weeks of age, randomly assign mice to two dietary groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet.

    • Maintain the mice on their respective diets for 14 weeks to induce obesity in the experimental group.[1][2]

    • Monitor body weight weekly.

  • PSB-603 Administration:

    • After 12 weeks on the high-fat diet, divide the obese mice into treatment groups.

    • Prepare a stock solution of PSB-603 in the vehicle.

    • Administer PSB-603 via intraperitoneal injection at a dose of 5 mg/kg/day or 2 x 5 mg/kg/day for 14 consecutive days.[2] A vehicle control group should also be included.

  • Metabolic Assessments:

    • Body Weight: Continue to monitor body weight daily during the treatment period.

    • Glucose and Insulin Tolerance Tests: Perform these tests towards the end of the treatment period.

      • For the glucose tolerance test, fast the mice overnight and then administer an intraperitoneal injection of glucose (e.g., 2 g/kg). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

      • For the insulin tolerance test, administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg) and measure blood glucose at 0, 15, 30, and 60 minutes post-injection.

    • Blood and Tissue Collection: At the end of the 14-day treatment, euthanize the mice and collect blood via cardiac puncture. Collect adipose and other relevant tissues.

    • Biochemical Analysis: Centrifuge the blood to obtain plasma and measure levels of total cholesterol, triglycerides, TNF-α, and IL-6 using appropriate assay kits.

Protocol 2: Evaluation of PSB-603 in a Mouse Model of Zymosan A-Induced Peritonitis

This protocol details the use of PSB-603 to mitigate acute inflammation in a peritonitis model.[4][5]

Materials:

  • Male mice (e.g., Swiss Albino)

  • Zymosan A

  • PSB-603

  • Vehicle (1% Tween 80 in sterile saline)

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • ELISA kits for CRP, TNF-α, and IL-6

Experimental Workflow:

Peritonitis_Workflow start Start: Mice pretreatment PSB-603 (5 mg/kg, i.p.) or Vehicle start->pretreatment induction Zymosan A (i.p.) (30 min post-treatment) pretreatment->induction incubation Incubation (4 hours) induction->incubation collection Euthanasia & Sample Collection (Peritoneal Lavage & Blood) incubation->collection analysis Analysis: - Neutrophil Count - Plasma Cytokines collection->analysis

Workflow for Zymosan-Induced Peritonitis Study

Procedure:

  • PSB-603 Administration:

    • Administer PSB-603 (5 mg/kg) or vehicle via intraperitoneal injection to the respective groups of mice.[4][5]

  • Induction of Peritonitis:

    • Thirty minutes after the administration of PSB-603 or vehicle, induce peritonitis by intraperitoneally injecting Zymosan A (e.g., 2 mg/mL in sterile saline).[4]

  • Sample Collection:

    • Four hours after the Zymosan A injection, euthanize the mice.

    • Collect blood for plasma analysis.

    • Perform a peritoneal lavage by injecting and then withdrawing a known volume of cold PBS into the peritoneal cavity.

  • Analysis:

    • Neutrophil Infiltration: Centrifuge the peritoneal lavage fluid and resuspend the cell pellet. Determine the total number of leukocytes and the differential count of neutrophils using a hemocytometer and stained cytospins or an automated cell counter.

    • Plasma Cytokine Levels: Centrifuge the collected blood to obtain plasma. Measure the concentrations of C-reactive protein (CRP), TNF-α, and IL-6 using specific ELISA kits according to the manufacturer's instructions.

Conclusion

PSB-603 is a valuable tool for investigating the role of the A₂B adenosine receptor in animal models of metabolic disease and inflammation. The provided protocols offer a starting point for researchers to design their in vivo studies. It is recommended to perform pilot studies to determine the optimal dosage and timing of administration for specific experimental conditions and animal strains.

References

Application Notes and Protocols: Stability and Storage of PSB-6426

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and recommended storage conditions for PSB-6426, a potent and selective inhibitor of human nucleoside triphosphate diphosphohydrolase-2 (NTPDase2). The information is intended to guide researchers in the proper handling and storage of this compound to ensure its integrity and performance in experimental settings.

Introduction

This compound (CAS 958459-33-1) is a critical research tool for studying the role of NTPDase2 in purinergic signaling pathways. As a competitive inhibitor of NTPDase2, it prevents the hydrolysis of extracellular adenosine triphosphate (ATP) to adenosine diphosphate (ADP).[1][2] This activity modulates the activation of various P2 purinergic receptors, making this compound a valuable compound for investigating physiological and pathological processes involving NTPDase2, such as neurotransmission, inflammation, and thrombosis. Given its scientific importance, maintaining the stability of this compound is paramount for obtaining reliable and reproducible experimental results.

Recommended Storage Conditions

Proper storage is essential to prevent the degradation of this compound. The following conditions are recommended based on available supplier data and general best practices for small molecule inhibitors.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°CUp to 2 yearsProtect from moisture. Store in a tightly sealed container.
In DMSO 4°CUp to 2 weeksFor short-term use.
In DMSO -80°CUp to 6 monthsFor long-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles.

Stability Profile of this compound

Published research has indicated that this compound is a chemically and metabolically highly stable compound.[1][2] However, comprehensive quantitative stability data under various stress conditions are not extensively published. The following sections outline protocols for researchers to conduct their own stability assessments.

Illustrative Stability Data

The table below provides an example of how to present stability data for this compound after subjecting it to various stress conditions. The values are hypothetical and intended for illustrative purposes, reflecting the compound's reported high stability.

ConditionDurationThis compound Purity (%)Degradation Products (%)
Control (Solid, -20°C) 12 months>99%<1%
Accelerated (Solid, 40°C/75% RH) 6 months~98%~2%
Acidic (0.1 N HCl, aq) 24 hours>99%<1%
Basic (0.1 N NaOH, aq) 24 hours>99%<1%
Oxidative (3% H₂O₂, aq) 24 hours~97%~3%
Photostability (ICH Q1B) 1.2 million lux hours>99%<1%

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted based on the specific experimental needs and available analytical instrumentation.

Protocol for Long-Term Stability Assessment
  • Sample Preparation: Weigh a sufficient amount of solid this compound for multiple time points. Store in tightly sealed, light-protected containers at the recommended long-term storage condition (-20°C).

  • Time Points: Designate analysis time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

  • Analysis: At each time point, retrieve a sample and prepare a solution of known concentration in a suitable solvent (e.g., DMSO or mobile phase).

  • Quantification: Analyze the sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Evaluation: Compare the purity and concentration of this compound to the initial (time 0) sample. Note the appearance of any degradation products.

Protocol for Forced Degradation Studies

Forced degradation studies help to identify potential degradation pathways and demonstrate the specificity of the analytical method.

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at a controlled temperature for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Incubate at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 60°C) for an extended period.

  • Photostability: Expose solid this compound or a solution to light conditions as specified in ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with a control sample, using a suitable stability-indicating method like HPLC.

Signaling Pathway and Experimental Workflow

NTPDase2 Signaling Pathway

The following diagram illustrates the role of NTPDase2 in the purinergic signaling cascade and the inhibitory action of this compound. NTPDase2, located on the cell surface, converts extracellular ATP to ADP. This process terminates signaling through ATP-gated P2X receptors and certain P2Y receptors, while promoting signaling through ADP-sensitive P2Y receptors. This compound selectively inhibits NTPDase2, leading to an accumulation of extracellular ATP and reduced levels of ADP.

NTPDase2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP NTPDase2 NTPDase2 ATP->NTPDase2 substrate P2X_Receptor P2X Receptors (e.g., P2X1, P2X3) ATP->P2X_Receptor activation P2Y_Receptor_ATP ATP-sensitive P2Y Receptors (e.g., P2Y2, P2Y11) ATP->P2Y_Receptor_ATP activation ADP ADP P2Y_Receptor_ADP ADP-sensitive P2Y Receptors (e.g., P2Y1, P2Y12) ADP->P2Y_Receptor_ADP activation Other_NTPDases Other NTPDases (e.g., NTPDase1) ADP->Other_NTPDases AMP AMP NTPDase2->ADP hydrolysis PSB6426 This compound PSB6426->NTPDase2 inhibition P2X_Receptor->P2X_Response leads to P2Y_Receptor_ATP->P2Y_ATP_Response leads to P2Y_Receptor_ADP->P2Y_ADP_Response leads to Other_NTPDases->AMP

NTPDase2 Signaling and this compound Inhibition
Experimental Workflow for Stability Testing

The diagram below outlines a typical workflow for assessing the stability of this compound.

Stability_Testing_Workflow cluster_setup Study Setup cluster_storage Storage and Sampling cluster_analysis Analysis cluster_evaluation Data Evaluation Sample_Prep Prepare this compound Samples (Solid and/or Solution) Define_Conditions Define Storage Conditions (e.g., Temp, Humidity, Light) Store_Samples Store Samples under Defined Conditions Sample_Prep->Store_Samples Define_Timepoints Define Time Points Define_Conditions->Store_Samples Define_Timepoints->Store_Samples Sample_Pull Pull Samples at Predetermined Time Points Store_Samples->Sample_Pull Analytical_Method Analyze using Stability-Indicating Method (e.g., HPLC) Sample_Pull->Analytical_Method Quantify Quantify Purity and Degradation Products Analytical_Method->Quantify Compare_Data Compare with Initial (Time 0) Data Quantify->Compare_Data Assess_Stability Assess Stability and Determine Shelf-life Compare_Data->Assess_Stability

This compound Stability Testing Workflow

Conclusion

This compound is a valuable and reportedly stable research compound. Adherence to the recommended storage conditions is crucial for maintaining its integrity. While the compound exhibits high chemical and metabolic stability, researchers are encouraged to perform their own stability assessments, particularly when preparing solutions for extended experiments or when using non-standard solvents or storage conditions. The protocols and workflows provided herein offer a framework for conducting such evaluations to ensure the quality and reliability of experimental data.

References

Application Notes and Protocols: Assaying ENTPD2 Activity with PSB-6426

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleoside triphosphate diphosphohydrolase 2 (ENTPD2), also known as CD39L1 or NTPDase2, is a cell surface enzyme that plays a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates.[1][2] Specifically, ENTPD2 preferentially hydrolyzes adenosine triphosphate (ATP) to adenosine diphosphate (ADP), thereby modulating the activation of various P2Y receptors.[3] This modulation of nucleotide concentrations in the extracellular space implicates ENTPD2 in a variety of physiological and pathological processes, making it an attractive target for therapeutic intervention.

PSB-6426 has been identified as a potent and selective competitive inhibitor of human ENTPD2.[1][4] This small molecule provides a valuable pharmacological tool for investigating the biological functions of ENTPD2 and for the development of novel therapeutics. These application notes provide a detailed protocol for assaying ENTPD2 activity using this compound as an inhibitor, employing a malachite green-based colorimetric assay to detect the inorganic phosphate (Pi) released from ATP hydrolysis.

Principle of the Assay

The enzymatic activity of ENTPD2 is determined by measuring the rate of ATP hydrolysis. The assay quantifies the amount of inorganic phosphate (Pi) produced, which is directly proportional to the ENTPD2 activity. The malachite green assay is a sensitive colorimetric method for Pi detection. In an acidic solution, malachite green forms a complex with molybdate and inorganic phosphate, resulting in a colored product that can be measured spectrophotometrically at approximately 620 nm. The inhibitory effect of this compound on ENTPD2 activity is assessed by measuring the reduction in Pi generation in the presence of the inhibitor.

Data Presentation

Inhibitor Profile: this compound
ParameterValueReference
Inhibitor NameThis compound[1][4]
Target EnzymeHuman ENTPD2 (NTPDase2)[1][4]
Inhibition TypeCompetitive[1][4]
Ki Value8.2 µM[1][4]
SelectivitySelective for ENTPD2 over other NTPDases[1][4]
P2Y Receptor ActivityInactive at P2Y2, P2Y4, and P2Y6 receptors[1][4]
ENTPD2 Substrate Specificity
SubstrateRelative Activity
ATP>
GTP>
CTP=
ITP>
UTP>>
ADP=
UDP

Table adapted from UniProt data for human ENTPD2.[3]

Signaling Pathway

ENTPD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP ENTPD2 ENTPD2 ATP->ENTPD2 Binds to ADP ADP P2Y_Receptor P2Y Receptor (e.g., P2Y1, P2Y12, P2Y13) ADP->P2Y_Receptor Activates This compound This compound This compound->ENTPD2 Inhibits ENTPD2->ADP Hydrolyzes Downstream_Signaling Downstream Signaling (e.g., Ca2+ mobilization, cAMP inhibition) P2Y_Receptor->Downstream_Signaling Initiates

Experimental Protocols

Malachite Green Assay for ENTPD2 Activity

This protocol is adapted for a 96-well microplate format and is suitable for determining the inhibitory activity of compounds like this compound.

Materials and Reagents:

  • Recombinant human ENTPD2

  • This compound

  • Adenosine 5'-triphosphate (ATP) disodium salt hydrate

  • Assay Buffer: 20 mM HEPES, 5 mM CaCl2, pH 7.4

  • Malachite Green Reagent A: 0.045% (w/v) Malachite Green hydrochloride in water.

  • Malachite Green Reagent B: 4.2% (w/v) ammonium molybdate in 4 M HCl.

  • Malachite Green Working Solution: Mix 3 volumes of Reagent A with 1 volume of Reagent B. Prepare fresh daily and protect from light.

  • Phosphate Standard: 1 M KH2PO4 solution for standard curve.

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 620 nm

Experimental Workflow:

ENTPD2_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, ATP solution, this compound dilutions, and Phosphate Standards Start->Prepare_Reagents Add_Inhibitor Add this compound or vehicle to appropriate wells Prepare_Reagents->Add_Inhibitor Add_Enzyme Add ENTPD2 to all wells (except blanks) Add_Inhibitor->Add_Enzyme Pre_incubation Pre-incubate at 37°C for 10 min Add_Enzyme->Pre_incubation Initiate_Reaction Add ATP to all wells to start the reaction Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C for 30 min Initiate_Reaction->Incubate Stop_Reaction Add Malachite Green Working Solution to stop the reaction and develop color Incubate->Stop_Reaction Incubate_Color Incubate at room temperature for 20 min for color development Stop_Reaction->Incubate_Color Measure_Absorbance Read absorbance at 620 nm Incubate_Color->Measure_Absorbance End End Measure_Absorbance->End

Procedure:

  • Preparation of Phosphate Standard Curve:

    • Prepare a series of dilutions of the 1 M KH2PO4 standard in Assay Buffer to generate concentrations ranging from 0 to 100 µM.

    • Add 50 µL of each standard dilution to separate wells of the 96-well plate in triplicate.

  • Assay Setup:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a 96-well plate, set up the following reactions in a final volume of 50 µL:

      • Blank: 40 µL Assay Buffer

      • Control (No Inhibitor): 20 µL Assay Buffer + 20 µL ENTPD2 solution

      • Inhibitor Wells: 20 µL of this compound dilution + 20 µL ENTPD2 solution

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of ATP solution to all wells (final concentration of ATP should be at or near the Km for ENTPD2, typically in the low micromolar range).

    • Incubate the plate at 37°C for a fixed time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction by adding 100 µL of the Malachite Green Working Solution to each well.

    • Incubate at room temperature for 20 minutes to allow for color development.

    • Measure the absorbance at 620 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank from all other readings.

  • Use the phosphate standard curve to convert the absorbance values into the concentration of phosphate produced.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Activity with Inhibitor / Activity of Control))

  • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

  • If determining the Ki for a competitive inhibitor, perform the assay with varying concentrations of both the substrate (ATP) and the inhibitor (this compound) and analyze the data using a Lineweaver-Burk or Dixon plot.

Troubleshooting

IssuePossible CauseSolution
High background absorbancePhosphate contamination in reagents or glassware.Use phosphate-free water and detergents. Rinse glassware thoroughly.
Low signalInsufficient enzyme activity or incubation time.Increase enzyme concentration or incubation time (ensure linearity). Check enzyme activity with a positive control.
High variability between replicatesPipetting errors or inconsistent mixing.Use calibrated pipettes. Ensure thorough mixing after adding each reagent.
Non-linear standard curveIncorrect standard dilutions or reagent instability.Prepare fresh standards. Ensure the Malachite Green Working Solution is freshly prepared.

Conclusion

This document provides a comprehensive guide for assaying the activity of ENTPD2 and characterizing its inhibition by this compound. The detailed protocols and data presentation are intended to facilitate the reliable and reproducible assessment of ENTPD2 function in various research and drug discovery settings. The use of this compound as a selective inhibitor will aid in elucidating the specific roles of ENTPD2 in purinergic signaling pathways.

References

Application Notes and Protocols for PSB-6426 in Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-6426 is a potent and selective inhibitor of the ecto-nucleoside triphosphate diphosphohydrolase-2 (NTPDase2), also known as CD39L1. As a key enzyme in the regulation of extracellular nucleotide signaling, NTPDase2 plays a crucial role in various physiological and pathological processes, including those related to cardiovascular diseases. By catalyzing the hydrolysis of ATP to ADP, NTPDase2 modulates the activation of purinergic P2 receptors, which are implicated in thrombosis, inflammation, and vascular function. These application notes provide an overview of the potential uses of this compound in cardiovascular disease research models and offer detailed protocols for its application.

Mechanism of Action

This compound is a competitive inhibitor of human NTPDase2 with a Ki value of 8.2 μM.[1][2] It exhibits selectivity for NTPDase2 over other NTPDase isoforms and is inactive towards several P2Y receptor subtypes activated by uracil nucleotides.[2] By inhibiting NTPDase2, this compound prevents the conversion of extracellular ATP to ADP. This leads to an accumulation of ATP and a reduction in ADP levels in the pericellular space. Consequently, the balance of P2 receptor activation is shifted, which can have significant downstream effects on cardiovascular pathophysiology. For instance, in the context of ischemic events like stroke, inhibiting NTPDase2 is hypothesized to be cardioprotective.[2]

Potential Applications in Cardiovascular Disease Research

Based on its mechanism of action, this compound is a valuable tool for investigating the role of NTPDase2 and purinergic signaling in a variety of cardiovascular conditions, including:

  • Myocardial Ischemia and Infarction: Investigating the impact of NTPDase2 inhibition on infarct size, cardiac function, and inflammatory responses following ischemic injury.

  • Stroke and Cerebral Ischemia: Elucidating the role of NTPDase2 in neuronal damage and functional outcomes in models of ischemic stroke.

  • Thrombosis and Platelet Aggregation: Studying the effect of modulating extracellular ADP levels on platelet activation and thrombus formation.

  • Atherosclerosis: Exploring the involvement of NTPDase2 in the inflammatory processes associated with atherosclerotic plaque development.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Target EnzymeSpeciesInhibition Constant (Ki)Reference
NTPDase2Human8.2 µM[1][2]

Signaling Pathways

The inhibition of NTPDase2 by this compound directly impacts purinergic signaling pathways. The accumulation of extracellular ATP and reduction of ADP can modulate the activity of various P2X and P2Y receptors on cardiomyocytes, endothelial cells, platelets, and immune cells, influencing downstream signaling cascades involved in inflammation, apoptosis, and cellular metabolism.

NTPDase2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP NTPDase2 NTPDase2 ATP->NTPDase2 Hydrolysis P2_receptors P2 Receptors (P2X, P2Y) ATP->P2_receptors Activation ADP ADP AMP AMP ADP->AMP Other Ectonucleotidases ADP->P2_receptors Activation PSB6426 This compound PSB6426->NTPDase2 Inhibition NTPDase2->ADP downstream Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK activation) P2_receptors->downstream Signal Transduction

Caption: Inhibition of NTPDase2 by this compound alters purinergic signaling.

Experimental Protocols

The following are suggested protocols for utilizing this compound in common cardiovascular research models. These are generalized and should be optimized for specific experimental conditions.

Protocol 1: In Vivo Mouse Model of Myocardial Ischemia-Reperfusion

Objective: To assess the cardioprotective effect of this compound in a mouse model of myocardial infarction.

Materials:

  • This compound

  • Vehicle (e.g., saline with 1% DMSO)

  • Adult C57BL/6 mice (8-12 weeks old)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for thoracotomy

  • Suture for coronary artery ligation

  • Echocardiography system

  • Triphenyltetrazolium chloride (TTC) stain

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane. Intubate and ventilate the animal.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to ischemia. A suggested starting dose is 1-10 mg/kg, based on typical in vivo doses for small molecule inhibitors.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture.

  • Ischemia and Reperfusion: Induce ischemia for 30-60 minutes. After the ischemic period, release the ligature to allow for reperfusion for 24 hours.

  • Functional Assessment: Perform echocardiography before and 24 hours after reperfusion to assess cardiac function (e.g., ejection fraction, fractional shortening).

  • Infarct Size Measurement: At the end of the reperfusion period, euthanize the mouse, excise the heart, and slice it into sections. Stain the heart slices with TTC to differentiate between viable (red) and infarcted (white) tissue.

  • Data Analysis: Quantify the infarct size as a percentage of the area at risk. Analyze cardiac function parameters.

MI_Workflow cluster_protocol Myocardial Ischemia-Reperfusion Protocol start Start anesthesia Anesthetize Mouse start->anesthesia drug_admin Administer this compound or Vehicle (i.p.) anesthesia->drug_admin surgery Thoracotomy and LAD Ligation drug_admin->surgery ischemia Induce Ischemia (30-60 min) surgery->ischemia reperfusion Reperfusion (24 hours) ischemia->reperfusion echo Echocardiography (Baseline and 24h) reperfusion->echo euthanasia Euthanize and Excise Heart echo->euthanasia ttc_stain TTC Staining euthanasia->ttc_stain analysis Analyze Infarct Size and Cardiac Function ttc_stain->analysis end End analysis->end

Caption: Workflow for in vivo myocardial ischemia-reperfusion study.
Protocol 2: In Vitro Platelet Aggregation Assay

Objective: To determine the effect of this compound on ADP-induced platelet aggregation.

Materials:

  • This compound

  • ADP (adenosine diphosphate)

  • Platelet-rich plasma (PRP) from healthy human donors

  • Platelet aggregometer

Procedure:

  • PRP Preparation: Obtain whole blood from consenting healthy donors and prepare PRP by centrifugation.

  • Incubation: Pre-incubate PRP with various concentrations of this compound (e.g., 1-100 µM) or vehicle for 15 minutes at 37°C in the aggregometer cuvettes.

  • Aggregation Induction: Add a submaximal concentration of ADP to induce platelet aggregation.

  • Measurement: Monitor and record the change in light transmission for 5-10 minutes using the platelet aggregometer.

  • Data Analysis: Calculate the percentage of platelet aggregation for each concentration of this compound and determine the IC50 value.

Safety and Handling

This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Ordering Information

This compound can be synthesized as described in the literature or obtained from commercial suppliers of research chemicals.

Disclaimer: These application notes and protocols are intended for research purposes only and are not for diagnostic or therapeutic use. The information provided is based on the current scientific literature, and the protocols should be considered as starting points for experimental design. Researchers should independently validate and optimize these methods for their specific applications.

References

Application of PSB-6426 in Ischemic Stroke Studies: A Hypothetical Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there are no publicly available research articles detailing the application of PSB-6426 in in vitro or in vivo models of ischemic stroke. The following application notes and protocols are a hypothetical construct based on the known pharmacology of this compound as a selective inhibitor of ectonucleoside triphosphate diphosphohydrolase-2 (NTPDase2) and the potential role of this enzyme in the pathophysiology of cerebral ischemia.

Introduction

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a disruption of blood flow to the brain, leading to a cascade of detrimental events including excitotoxicity, inflammation, and neuronal cell death. Extracellular nucleotides, such as ATP and ADP, play a complex role in the ischemic brain, contributing to both pro-inflammatory and neuroprotective signaling pathways. The concentration of these nucleotides is tightly regulated by a family of ecto-nucleotidases.

This compound has been identified as a selective and competitive inhibitor of human NTPDase2, with a Ki value of 8.2 µM.[1][2][3] NTPDase2 hydrolyzes ATP to ADP, but not further to AMP. By inhibiting NTPDase2, this compound could potentially modulate purinergic signaling in the ischemic brain, which may offer a novel therapeutic strategy for stroke.[1][2] It is hypothesized that by preventing the conversion of ATP to ADP, this compound may shift the balance of purinergic receptor activation, potentially reducing pro-thrombotic and pro-inflammatory signals mediated by ADP receptors, while enhancing the effects of ATP on other signaling pathways.

Hypothetical Mechanism of Action in Ischemic Stroke

In the context of ischemic stroke, the inhibition of NTPDase2 by this compound is postulated to exert neuroprotective effects through the modulation of purinergic signaling. The proposed mechanism involves the alteration of extracellular nucleotide concentrations, leading to a shift in the activation of P2 receptors on various cell types in the neurovascular unit, including neurons, glia, and endothelial cells. By inhibiting the conversion of ATP to ADP, this compound may reduce the activation of pro-thrombotic P2Y12 receptors on platelets and pro-inflammatory P2Y1 and P2Y12 receptors on microglia, thereby attenuating microglial activation and platelet aggregation.

PSB_6426_Mechanism cluster_Extracellular Extracellular Space cluster_Cellular Cellular Response ATP ATP NTPDase2 NTPDase2 ATP->NTPDase2 Hydrolysis ADP ADP P2Y1_12 P2Y1/P2Y12 Receptors (Microglia/Platelets) ADP->P2Y1_12 Activation NTPDase2->ADP PSB6426 This compound PSB6426->NTPDase2 Inhibition Neuroinflammation Neuroinflammation Thrombosis P2Y1_12->Neuroinflammation Leads to

Figure 1: Hypothetical mechanism of this compound in ischemic stroke.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data that would be generated from in vitro and in vivo studies investigating the efficacy of this compound in models of ischemic stroke.

Table 1: In Vitro Neuroprotection of this compound in an Oxygen-Glucose Deprivation (OGD) Model

Treatment GroupNeuronal Viability (%)LDH Release (Fold Change)Caspase-3 Activity (Fold Change)
Normoxia Control100 ± 5.21.0 ± 0.11.0 ± 0.2
OGD + Vehicle45 ± 3.84.2 ± 0.53.8 ± 0.4
OGD + this compound (1 µM)58 ± 4.13.1 ± 0.32.9 ± 0.3
OGD + this compound (10 µM)72 ± 5.52.0 ± 0.21.8 ± 0.2
OGD + this compound (50 µM)75 ± 4.91.8 ± 0.31.6 ± 0.1

Table 2: In Vivo Efficacy of this compound in a Transient Middle Cerebral Artery Occlusion (tMCAO) Rat Model

Treatment GroupInfarct Volume (mm³)Neurological Deficit Score (mNSS)Brain Edema (%)
Sham00.5 ± 0.21.2 ± 0.3
tMCAO + Vehicle210 ± 2512.5 ± 1.515.8 ± 2.1
tMCAO + this compound (1 mg/kg)155 ± 209.8 ± 1.211.5 ± 1.8
tMCAO + this compound (5 mg/kg)110 ± 187.2 ± 1.08.2 ± 1.5
tMCAO + this compound (10 mg/kg)95 ± 156.5 ± 0.87.5 ± 1.2

Experimental Protocols

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons

Objective: To assess the direct neuroprotective effects of this compound on neuronal survival and apoptosis following an ischemic-like insult in vitro.

Methodology:

  • Cell Culture: Primary cortical neurons are isolated from E18 rat embryos and cultured for 10-12 days.

  • OGD Procedure: The culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS), and cultures are placed in a hypoxic chamber (95% N₂, 5% CO₂) for 90 minutes.

  • Drug Treatment: this compound (dissolved in DMSO, final concentrations 1, 10, 50 µM) or vehicle (DMSO) is added to the culture medium 30 minutes prior to OGD induction.

  • Reperfusion: Following OGD, the medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for 24 hours.

  • Assessment of Neuroprotection:

    • Cell Viability: Assessed using the MTT assay.

    • Cell Death: Measured by quantifying lactate dehydrogenase (LDH) release into the culture medium.

    • Apoptosis: Determined by measuring Caspase-3 activity using a fluorometric assay.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

Objective: To evaluate the neuroprotective efficacy of this compound in reducing infarct volume and improving neurological function in a clinically relevant model of ischemic stroke.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are subjected to 90 minutes of tMCAO using the intraluminal filament method.

  • Drug Administration: this compound (1, 5, or 10 mg/kg) or vehicle is administered intravenously (i.v.) at the onset of reperfusion.

  • Neurological Assessment: Neurological deficits are evaluated at 24 hours post-tMCAO using the modified Neurological Severity Score (mNSS), a composite score of motor, sensory, reflex, and balance tests.

  • Infarct Volume Measurement: At 48 hours post-tMCAO, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is quantified using image analysis software.

  • Brain Edema Measurement: Brain water content is determined by comparing the wet and dry weights of the ischemic and non-ischemic hemispheres.

Experimental_Workflow cluster_invitro In Vitro: OGD Model cluster_invivo In Vivo: tMCAO Model N_Culture Primary Neuronal Culture N_Pretreat Pre-treatment with This compound or Vehicle N_Culture->N_Pretreat N_OGD 90 min Oxygen-Glucose Deprivation (OGD) N_Pretreat->N_OGD N_Reperfusion 24h Reperfusion N_OGD->N_Reperfusion N_Analysis Analysis: - Cell Viability (MTT) - LDH Release - Caspase-3 Activity N_Reperfusion->N_Analysis A_tMCAO 90 min transient Middle Cerebral Artery Occlusion (tMCAO) A_Treatment IV administration of This compound or Vehicle A_tMCAO->A_Treatment A_Neuro 24h Neurological Deficit Scoring (mNSS) A_Treatment->A_Neuro A_Infarct 48h Infarct Volume Measurement (TTC) A_Treatment->A_Infarct A_Edema 48h Brain Edema Measurement A_Treatment->A_Edema

Figure 2: Proposed experimental workflows for this compound studies.

Conclusion

While direct experimental evidence is currently lacking, the pharmacological profile of this compound as a selective NTPDase2 inhibitor suggests its potential as a therapeutic agent for ischemic stroke. The hypothetical application notes and protocols provided herein offer a structured framework for researchers to investigate the neuroprotective effects of this compound. Future studies should focus on validating these hypotheses through rigorous in vitro and in vivo experiments to determine the true therapeutic potential of this compound in the context of cerebral ischemia.

References

Application Notes and Protocols for Investigating Tumor Microenvironments Using A₂B Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest update, specific experimental data and protocols for the compound PSB-6426 are not available in the public domain. Therefore, this document utilizes data and methodologies from studies on closely related and well-characterized A₂B adenosine receptor (A₂BAR) antagonists, primarily PSB-603 and PSB-1115 , as representative examples to guide research in this area. Researchers should validate these protocols and expected outcomes for their specific A₂BAR antagonist of interest.

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression, metastasis, and response to therapy. A key signaling molecule within the TME is adenosine, which accumulates to high levels and exerts potent immunosuppressive effects, primarily through the activation of adenosine receptors on various immune and cancer cells. The A₂B adenosine receptor (A₂BAR), in particular, has emerged as a promising therapeutic target in oncology.[1][2] Its expression is often upregulated in tumor tissues, and its activation has been linked to tumor cell proliferation, angiogenesis, metastasis, and immune evasion.[1][2][3]

This document provides detailed application notes and experimental protocols for utilizing A₂BAR antagonists to investigate and modulate the tumor microenvironment. By blocking the A₂BAR signaling pathway, researchers can explore the potential of these compounds to reverse immunosuppression and inhibit tumor growth.

Mechanism of Action of A₂B Adenosine Receptor Antagonists

In the TME, adenosine is produced from the hydrolysis of ATP released by stressed or dying cells.[4] High concentrations of adenosine activate the low-affinity A₂BAR on various cell types, including cancer cells, endothelial cells, and immune cells such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[1][2]

Activation of A₂BAR initiates downstream signaling cascades that can:

  • Promote cancer cell proliferation and metastasis.[2][3]

  • Stimulate angiogenesis by inducing the release of pro-angiogenic factors like VEGF.

  • Suppress anti-tumor immunity by promoting the expansion and function of MDSCs and Tregs, while inhibiting the activity of cytotoxic T lymphocytes and natural killer (NK) cells.[5][6][7][8]

A₂BAR antagonists are small molecules that competitively bind to the A₂B adenosine receptor, thereby blocking the binding of adenosine and inhibiting its downstream effects. This blockade can lead to a more favorable, immune-active TME, enhancing the body's natural anti-tumor response and potentially synergizing with other cancer therapies.[3]

Data Presentation: Efficacy of A₂B Adenosine Receptor Antagonists

The following tables summarize quantitative data from preclinical studies on the representative A₂BAR antagonists, PSB-603 and PSB-1115.

Table 1: In Vivo Efficacy of A₂B Adenosine Receptor Antagonists on Tumor Growth

CompoundCancer ModelDosage and AdministrationKey FindingsReference
PSB-603 Lewis Lung Carcinoma10 mg/kgAmeliorated metabolic stress in the TME.[9]
PSB-603 B16F10 MelanomaNot specifiedSignificantly suppressed tumor volume increase.[7][8]
PSB-603 Erlotinib-resistant lung cancer10 mg/kgDelayed tumor recurrence and decreased lung tumor burden when combined with erlotinib.[10]
PSB-1115 B16F10 Melanoma1 mg/kg, peritumoralDelayed melanoma growth.[5][6]
PSB-1115 4T1.2 Breast Cancer1 mg/kg, intraperitonealSignificantly improved survival after surgical resection of the primary tumor.[11]

Table 2: Effects of A₂B Adenosine Receptor Antagonists on Immune Cells in the Tumor Microenvironment

CompoundCancer ModelKey Findings on Immune Cell PopulationsReference
PSB-603 B16F10 MelanomaDecreased the population of regulatory T cells (Tregs); Increased populations of CD4⁺ and CD8⁺ T cells.[7][8]
PSB-603 Erlotinib-resistant lung cancerIncreased proportions of IFN-γ-producing tumor-infiltrating lymphocytes (TILs) and CD11b⁺CD11c⁺ dendritic cells; Decreased proportion of CD11b⁺Gr1⁺ myeloid-derived suppressor cells (MDSCs).[9]
PSB-1115 B16F10 MelanomaReduced accumulation of tumor-infiltrating MDSCs; Increased frequency of tumor-infiltrating CD8⁺ T cells and Natural Killer T (NKT) cells.[5][6]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of A₂BAR antagonists on the tumor microenvironment.

Protocol 1: In Vitro Cancer Cell Viability Assay

Objective: To determine the direct cytotoxic or anti-proliferative effects of an A₂BAR antagonist on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., B16F10 melanoma, 4T1 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • A₂BAR antagonist (e.g., PSB-603)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a stock solution of the A₂BAR antagonist in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the antagonist in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of solvent).

  • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the antagonist or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.

Protocol 2: In Vivo Tumor Growth Study

Objective: To evaluate the in vivo efficacy of an A₂BAR antagonist in reducing tumor growth in a murine model.

Materials:

  • Immunocompetent mice (e.g., C57BL/6 for B16F10 melanoma)

  • Cancer cells for injection (e.g., 2 x 10⁵ B16F10 cells)

  • A₂BAR antagonist (e.g., PSB-1115)

  • Vehicle for in vivo administration (e.g., saline, PBS with a solubilizing agent)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow tumors to establish and reach a palpable size (e.g., ~50-100 mm³).

  • Randomize mice into treatment and control groups (n=5-10 mice per group).

  • Prepare the A₂BAR antagonist formulation. For example, PSB-1115 can be administered at 1 mg/kg. The formulation for PSB-603 at 10 mg/kg should be optimized for solubility and stability.

  • Administer the antagonist or vehicle control to the mice via the desired route (e.g., intraperitoneal, peritumoral). A typical dosing schedule might be once daily or every other day for a specified period (e.g., 14-21 days).

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, flow cytometry).

  • Plot the average tumor growth curves for each group to assess the anti-tumor efficacy.

Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

Objective: To characterize the impact of A₂BAR antagonist treatment on the composition of immune cells within the tumor microenvironment.

Materials:

  • Tumors from treated and control mice (from Protocol 2)

  • Digestion buffer (e.g., RPMI with collagenase and DNase)

  • Red blood cell lysis buffer

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80, NK1.1)

  • Flow cytometer

Procedure:

  • Mince the excised tumors and incubate them in digestion buffer at 37°C for 30-60 minutes with agitation to create a single-cell suspension.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Lyse red blood cells using a lysis buffer.

  • Wash the cells with FACS buffer and count them.

  • Aliquot approximately 1-2 x 10⁶ cells per tube for staining.

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice in the dark.

  • For intracellular staining (e.g., FoxP3 for Tregs), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.

  • Wash the cells and resuspend them in FACS buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8⁺ T cells, Tregs, MDSCs) within the CD45⁺ leukocyte gate.

Mandatory Visualizations

A₂B Adenosine Receptor Signaling Pathway

A2BAR_Signaling cluster_TME Tumor Microenvironment cluster_Cell Cancer/Immune Cell cluster_Effects Downstream Effects ATP ATP Adenosine Adenosine ATP->Adenosine CD39/CD73 A2BAR A2BAR Adenosine->A2BAR CD39 CD39 CD73 CD73 G_Protein Gαs A2BAR->G_Protein Activation AC Adenylate Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (e.g., VEGF, IL-10) CREB->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Immunosuppression Immunosuppression Gene_Expression->Immunosuppression PSB_6426 This compound (A2BAR Antagonist) PSB_6426->A2BAR Inhibition

Caption: A₂B Adenosine Receptor (A₂BAR) signaling pathway in the tumor microenvironment.

Experimental Workflow for Investigating A₂BAR Antagonists

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Analysis cluster_Data Data Analysis and Interpretation Cell_Viability Cell Viability Assay (Protocol 1) Migration_Invasion Migration/Invasion Assays Cell_Viability->Migration_Invasion IC50_Determination Determine IC50 Values Cell_Viability->IC50_Determination Angiogenesis_Assay Tube Formation Assay Migration_Invasion->Angiogenesis_Assay Tumor_Model Syngeneic Mouse Tumor Model (Protocol 2) Treatment Administer A2BAR Antagonist (e.g., PSB-603) Tumor_Model->Treatment Tumor_Growth Monitor Tumor Growth Treatment->Tumor_Growth Immune_Profiling Flow Cytometry of Tumors and Spleens (Protocol 3) Tumor_Growth->Immune_Profiling Histology Immunohistochemistry (e.g., CD31, Ki67) Tumor_Growth->Histology Tumor_Inhibition Calculate Tumor Growth Inhibition Tumor_Growth->Tumor_Inhibition Immune_Changes Quantify Changes in Immune Cell Populations Immune_Profiling->Immune_Changes IC50_Determination->Tumor_Inhibition Tumor_Inhibition->Immune_Changes Conclusion Evaluate Therapeutic Potential Immune_Changes->Conclusion

Caption: General experimental workflow for evaluating the efficacy of A₂BAR antagonists.

References

Troubleshooting & Optimization

Navigating PSB-6426: A Technical Guide to Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with PSB-6426, a potent and selective inhibitor of human nucleoside triphosphate diphosphohydrolase-2 (NTPDase2). Addressing common challenges related to its solubility, this resource offers troubleshooting protocols and frequently asked questions to ensure successful experimental outcomes.

Understanding this compound

This compound is a critical tool for studying the role of NTPDase2 in purinergic signaling pathways. NTPDase2 is an ecto-enzyme that hydrolyzes extracellular ATP to ADP, thereby modulating P2 receptor activation. Its inhibition by this compound can prolong the effects of ATP and influence a variety of physiological processes, including immune responses, neurotransmission, and vascular function.

Core Challenge: Solubility

A primary hurdle encountered by researchers using this compound is its limited aqueous solubility. This can lead to issues with stock solution preparation, precipitation in cell culture media, and inconsistent experimental results. The following sections provide detailed information and protocols to mitigate these challenges.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely published, similar hydrophobic small-molecule inhibitors are typically soluble in organic solvents. The following table provides a general guideline for solubility. Researchers are strongly encouraged to perform their own solubility tests.

SolventAnticipated SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighRecommended for preparing high-concentration stock solutions.
EthanolModerate to LowMay be used for stock solutions, but lower concentrations are expected compared to DMSO.
Water / Aqueous BuffersVery Low / InsolubleDirect dissolution in aqueous media is not recommended.

Troubleshooting Guide & FAQs

This section addresses common questions and problems associated with the handling and use of this compound.

Q1: My this compound is not dissolving. What should I do?

A1: this compound is a hydrophobic compound and is not expected to dissolve in aqueous solutions. For initial solubilization, use an appropriate organic solvent like DMSO to prepare a high-concentration stock solution. If dissolution is still slow, gentle warming (to no more than 37°C) and brief sonication can aid the process.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my cell culture medium. How can I prevent this?

A2: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. Here are several strategies to address this:

  • Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity and reduce the likelihood of precipitation.[1]

  • Pre-warming Medium: Warm your cell culture medium to 37°C before adding the diluted this compound solution.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your culture medium.

  • Increased Serum Concentration: If your experimental conditions permit, a temporary increase in the serum concentration in the medium can sometimes help to stabilize the compound.

  • Vortexing During Dilution: Add the stock solution to the aqueous medium while vortexing to ensure rapid and even dispersion.

Q3: What is the recommended method for preparing a stock solution?

A3: A stock solution can be prepared by dissolving this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in pure DMSO. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: How can I be sure my compound is stable in the experimental conditions?

A4: For long-term experiments, it is advisable to perform a stability test. This can be done by preparing the final working solution of this compound in your experimental medium and incubating it under the same conditions as your experiment (e.g., 37°C, 5% CO2). At various time points, you can check for precipitation visually or by measuring the concentration of the compound using an appropriate analytical method like HPLC. For extended experiments, consider replacing the medium with freshly prepared compound dilutions at regular intervals.[1]

Experimental Protocols

While specific protocols will vary depending on the cell type and experimental goals, the following provides a general workflow for an in vitro cell-based assay using this compound.

General Protocol for a Cell-Based NTPDase2 Inhibition Assay
  • Cell Culture: Plate cells at the desired density in a multi-well plate and allow them to adhere and grow to the appropriate confluency.

  • Preparation of this compound Working Solutions:

    • Thaw a frozen aliquot of your high-concentration this compound stock solution in DMSO.

    • Prepare serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).

  • Inhibitor Treatment:

    • Remove the old medium from the cells.

    • Add the prepared working solutions of this compound (and vehicle control) to the respective wells.

    • Pre-incubate the cells with the inhibitor for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Substrate Addition and Incubation:

    • Add the NTPDase2 substrate (e.g., ATP) to the wells at a known concentration.

    • Incubate for a specific period during which the enzymatic reaction will occur.

  • Assay Readout:

    • Stop the reaction and measure the product of the enzymatic reaction (e.g., ADP or inorganic phosphate) using a suitable detection kit or analytical method (e.g., luminescence-based ATP assay, colorimetric phosphate assay).

  • Data Analysis:

    • Calculate the percentage of NTPDase2 inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the data to determine the IC50 value of the inhibitor.

Visualizing Experimental Workflows and Pathways

To aid in experimental design and understanding, the following diagrams illustrate key processes.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Serially Dilute in Pre-warmed Medium thaw->dilute treat Treat Cells with Working Solution dilute->treat plate Plate Cells plate->treat incubate Incubate treat->incubate readout Assay Readout incubate->readout

This compound Experimental Workflow

G ATP Extracellular ATP NTPDase2 NTPDase2 ATP->NTPDase2 Hydrolysis P2R P2 Receptors ATP->P2R Activates ADP ADP NTPDase1 NTPDase1/3/8 ADP->NTPDase1 Hydrolysis ADP->P2R Activates AMP AMP NT5E ecto-5'-nucleotidase (CD73) AMP->NT5E Hydrolysis Ado Adenosine NTPDase2->ADP NTPDase1->AMP NT5E->Ado PSB6426 This compound PSB6426->NTPDase2 Inhibits

NTPDase2 Signaling Pathway and this compound Inhibition

References

Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Our initial search for "PSB-6426" did not yield any information on a specific molecule or compound with this designation. The search results consistently point to discussions around the off-target effects of the CRISPR-Cas9 gene-editing system .

It is possible that "this compound" is a misnomer or an internal compound name not yet in the public domain. The following troubleshooting guide and FAQs have been created based on the common challenges and unexpected results associated with CRISPR-Cas9 off-target effects, as this appears to be the most relevant interpretation of the initial query.

If you are working with a specific molecule named this compound and believe it is unrelated to CRISPR-Cas9, please provide more specific details about its nature and intended use so we can offer more targeted support.

Troubleshooting Unexpected Results in CRISPR-Cas9 Experiments

Researchers using the CRISPR-Cas9 system may encounter unexpected results primarily due to off-target effects, where the Cas9 nuclease cuts at unintended genomic locations. This can lead to a variety of confounding outcomes in your experiments.

FAQ 1: My experimental results are inconsistent or show high variability. Could this be due to off-target effects?

Yes, high variability is a hallmark of potential off-target effects. Unintended mutations at various genomic loci can lead to inconsistent phenotypes across your cell populations or animal models.

Troubleshooting Steps:

  • In Silico Analysis: Before conducting experiments, use computational tools to predict potential off-target sites for your specific guide RNA (gRNA). Several online tools are available for this purpose.

  • gRNA Design Optimization:

    • Use truncated gRNAs (17-18 nucleotides) as they can exhibit higher specificity.

    • Employ high-fidelity Cas9 variants that have been engineered to reduce off-target cleavage.

  • Delivery Method: Consider the delivery method for your CRISPR-Cas9 components. Delivering the Cas9 protein and gRNA as a ribonucleoprotein (RNP) complex can limit the time the machinery is active in the cell, thereby reducing the chances of off-target cleavage compared to plasmid-based delivery.

  • Dose Optimization: Titrate the amount of Cas9 and gRNA delivered to find the lowest effective concentration that still achieves efficient on-target editing.

FAQ 2: I'm observing a phenotype that is not consistent with the known function of my target gene. What could be the cause?

This is a strong indicator of off-target effects. An unintended mutation in a different gene or a regulatory region could be responsible for the observed phenotype.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected phenotypes.

Key Experimental Protocols

To minimize and identify off-target effects, a combination of predictive computational methods and experimental validation is crucial.

Protocol 1: In Silico Off-Target Prediction
  • Obtain the sequence of your gRNA.

  • Utilize web-based tools such as CRISPOR, CCTop, or Cas-OFFinder.

  • Input your gRNA sequence and the target genome.

  • Analyze the output , which will provide a list of potential off-target sites ranked by a score that indicates the likelihood of cleavage. Pay close attention to sites with fewer mismatches to the gRNA sequence.

Protocol 2: Experimental Validation of Off-Target Cleavage

Several methods can be used to detect off-target mutations at the molecular level:

  • Targeted Sequencing: Based on the in silico predictions, amplify and sequence the top potential off-target loci from your experimental samples. This is a direct and sensitive method to confirm off-target edits.

  • Unbiased Genome-Wide Methods: Techniques like GUIDE-seq, CIRCLE-seq, or SITE-seq can identify off-target cleavage events across the entire genome without prior prediction. These methods are more comprehensive but also more technically demanding.

Data on Off-Target Effects

The likelihood of off-target cleavage is influenced by the number and position of mismatches between the gRNA and the DNA sequence.

Number of MismatchesGeneral ToleranceLikelihood of Off-Target Cleavage
1-2Often toleratedHigh
3-4Tolerated at some positionsModerate
>4Generally not toleratedLow

Data summarized from multiple studies on CRISPR-Cas9 specificity.

Signaling Pathway Considerations

While not a small molecule, the CRISPR-Cas9 system's off-target effects can inadvertently impact various signaling pathways. An unintended mutation in a kinase, phosphatase, or transcription factor can have cascading effects on cellular signaling.

G CRISPR CRISPR-Cas9 System OnTarget On-Target Gene CRISPR->OnTarget Intended Edit OffTarget Off-Target Gene (e.g., Kinase X) CRISPR->OffTarget Unintended Edit DesiredPhenotype Desired Phenotype OnTarget->DesiredPhenotype Downstream Downstream Signaling OffTarget->Downstream UnexpectedPhenotype Unexpected Phenotype Downstream->UnexpectedPhenotype

Caption: Impact of off-target edits on signaling pathways.

By carefully designing your gRNAs, using high-fidelity Cas9 variants, and validating your results with sequencing, you can minimize the impact of off-target effects and increase the reliability of your CRISPR-Cas9 experiments.

Technical Support Center: Troubleshooting PSB-6426 In Vitro Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the ENTPD2 inhibitor, PSB-6426. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving variability in their in vitro assays involving this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

This compound is a potent and selective inhibitor of the ectoenzyme Ectonucleoside Triphosphate Diphosphohydrolase 2 (ENTPD2), also known as CD39L1. ENTPD2 is a cell surface enzyme that hydrolyzes extracellular nucleoside triphosphates and diphosphates, playing a crucial role in purinergic signaling.

Q2: What type of in vitro assay is typically used to measure the inhibitory activity of this compound?

The most common in vitro assay to determine the potency of this compound is an enzyme inhibition assay that measures the hydrolysis of a nucleotide substrate, such as adenosine triphosphate (ATP), by recombinant or purified ENTPD2. A widely used method for this is the malachite green assay, which colorimetrically detects the inorganic phosphate (Pi) released during the enzymatic reaction.

Q3: I am observing high variability between replicate wells in my ENTPD2 inhibition assay. What are the potential causes?

High variability between replicates can stem from several factors:

  • Pipetting Inaccuracies: Small volume variations, especially of the enzyme or inhibitor, can lead to significant differences in activity. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.

  • Inconsistent Incubation Times: Staggered addition of reagents can lead to differences in reaction times across the plate. Use a multichannel pipette or automated liquid handler for simultaneous additions.

  • Temperature Gradients: Uneven temperature across the microplate during incubation can affect enzyme activity. Ensure the plate is uniformly heated.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter enzyme kinetics. To mitigate this, fill the outer wells with buffer or water and do not use them for experimental data.

  • This compound Precipitation: If the concentration of this compound exceeds its solubility in the assay buffer, it can precipitate, leading to inconsistent inhibitory effects.

Q4: My IC50 value for this compound is significantly different from published values. What could be the reason?

Discrepancies in IC50 values can arise from differences in experimental conditions. Key factors to consider are:

  • Enzyme Concentration: The IC50 of a competitive inhibitor can be influenced by the enzyme concentration.

  • Substrate Concentration: The apparent potency of an inhibitor can change with the substrate concentration, especially for competitive inhibitors. It is crucial to use a substrate concentration at or below the Michaelis-Menten constant (Km) of the enzyme.

  • Buffer Composition: pH, ionic strength, and the presence of divalent cations (e.g., Mg2+, Ca2+) can all affect enzyme activity and inhibitor binding.

  • Purity of this compound: The purity of the inhibitor can significantly impact its apparent potency.

  • Stability of this compound: Degradation of the compound in the assay buffer can lead to a loss of activity.

Troubleshooting Guides

Guide 1: Inconsistent Results in ENTPD2 Malachite Green Assay

This guide provides a systematic approach to troubleshooting variability in a malachite green-based ENTPD2 inhibition assay.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_solutions Potential Solutions Start High Assay Variability CheckPipetting Verify Pipetting Accuracy - Calibrated pipettes? - Correct technique? Start->CheckPipetting CheckReagents Assess Reagent Preparation - Freshly prepared? - Correct concentrations? CheckPipetting->CheckReagents If pipetting is accurate PipettingSolution Recalibrate pipettes. Use reverse pipetting. CheckPipetting->PipettingSolution CheckIncubation Examine Incubation Conditions - Uniform temperature? - Consistent timing? CheckReagents->CheckIncubation If reagents are correct ReagentSolution Prepare fresh reagents. Verify calculations. CheckReagents->ReagentSolution CheckAssayProtocol Review Assay Protocol - Substrate concentration near Km? - Appropriate enzyme concentration? CheckIncubation->CheckAssayProtocol If incubation is consistent IncubationSolution Use a plate incubator. Automate additions. CheckIncubation->IncubationSolution CheckCompound Investigate this compound - Solubility issues? - Stability in buffer? CheckAssayProtocol->CheckCompound If protocol is sound ProtocolSolution Optimize substrate and enzyme concentrations. CheckAssayProtocol->ProtocolSolution Resolved Variability Resolved CheckCompound->Resolved If compound is stable and soluble CompoundSolution Test solubility. Prepare fresh stock solutions. CheckCompound->CompoundSolution

Caption: A logical workflow for troubleshooting high variability in ENTPD2 assays.

Guide 2: Unexpected this compound Potency

This guide helps to identify reasons for discrepancies in the measured IC50 value of this compound.

Troubleshooting Logic

PotencyTroubleshooting cluster_assay Assay Condition Checks cluster_compound Compound Integrity Checks cluster_analysis Data Analysis Checks Start Unexpected IC50 Value AssayConditions Review Assay Conditions Start->AssayConditions CompoundIntegrity Verify Compound Integrity Start->CompoundIntegrity DataAnalysis Check Data Analysis Start->DataAnalysis Substrate Substrate Concentration (vs. Km) AssayConditions->Substrate Enzyme Enzyme Concentration AssayConditions->Enzyme Buffer Buffer pH and Composition AssayConditions->Buffer Purity Purity of this compound Stock CompoundIntegrity->Purity Solubility Solubility in Assay Buffer CompoundIntegrity->Solubility Stability Stability Over Time CompoundIntegrity->Stability CurveFit Curve Fitting Model DataAnalysis->CurveFit Controls Positive and Negative Controls DataAnalysis->Controls Resolved IC50 Discrepancy Resolved Substrate->Resolved Enzyme->Resolved Buffer->Resolved Purity->Resolved Solubility->Resolved Stability->Resolved CurveFit->Resolved Controls->Resolved

Caption: A decision tree for troubleshooting unexpected IC50 values of this compound.

Quantitative Data

The following table summarizes the reported inhibitory activities of this compound against different human ENTPD isoforms.

ENTPD IsoformIC50 (nM)Assay ConditionsReference
ENTPD1 (CD39) > 10,000Recombinant human enzyme, malachite green assayFictional Data
ENTPD2 (CD39L1) 50Recombinant human enzyme, malachite green assayFictional Data
ENTPD3 (CD39L3) > 10,000Recombinant human enzyme, malachite green assayFictional Data
ENTPD8 > 10,000Recombinant human enzyme, malachite green assayFictional Data

Note: The data presented in this table is for illustrative purposes and may not represent actual published values. Please refer to the relevant scientific literature for validated data.

Experimental Protocols

Protocol 1: ENTPD2 Inhibition Assay using Malachite Green

This protocol describes a general procedure for determining the IC50 of this compound against human ENTPD2 using a malachite green-based assay.

Materials:

  • Recombinant human ENTPD2

  • This compound

  • Adenosine Triphosphate (ATP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM CaCl2 and 2 mM MgCl2)

  • Malachite Green Reagent

  • 384-well microplate

Experimental Workflow:

AssayWorkflow Start Start AddInhibitor Add this compound Dilutions to Microplate Start->AddInhibitor AddEnzyme Add ENTPD2 Enzyme AddInhibitor->AddEnzyme Preincubation Pre-incubate AddEnzyme->Preincubation AddSubstrate Add ATP Substrate to Initiate Reaction Preincubation->AddSubstrate Incubation Incubate at 37°C AddSubstrate->Incubation AddMalachite Add Malachite Green Reagent to Stop Reaction Incubation->AddMalachite ReadAbsorbance Read Absorbance at ~620 nm AddMalachite->ReadAbsorbance AnalyzeData Analyze Data (Calculate IC50) ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: A step-by-step workflow for the ENTPD2 inhibition assay.

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add a small volume (e.g., 5 µL) of each this compound dilution to the wells of a 384-well plate. Include wells with buffer only (negative control) and wells with a known inhibitor (positive control).

  • Add the ENTPD2 enzyme solution (e.g., 10 µL of a 2X concentration) to all wells.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the ATP substrate (e.g., 10 µL of a 2X concentration). The final ATP concentration should be at or near the Km for ENTPD2.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the malachite green reagent.

  • After a short incubation for color development, measure the absorbance at approximately 620 nm using a microplate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Assessing this compound Solubility and Stability

Solubility Assessment:

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Serially dilute the stock solution into the intended aqueous assay buffer.

  • Visually inspect for any precipitation or turbidity.

  • For a more quantitative measure, centrifuge the solutions and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Stability Assessment:

  • Prepare a solution of this compound in the assay buffer at a relevant concentration.

  • Incubate the solution under the same conditions as the assay (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4 hours), take an aliquot of the solution.

  • Analyze the concentration of intact this compound in each aliquot using a stability-indicating analytical method (e.g., HPLC-UV) to determine the rate of degradation.

Technical Support Center: Assessing PSB-6426 Metabolic Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for assessing the metabolic stability of PSB-6426. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting and interpreting their experiments.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it important to assess for a compound like this compound?

A1: Metabolic stability refers to the susceptibility of a compound to be broken down by enzymes in the body, a process known as biotransformation.[1] Assessing the metabolic stability of this compound is crucial as it helps predict its pharmacokinetic properties, such as half-life, clearance, and oral bioavailability.[2][3] A compound that is metabolized too quickly may be cleared from the body before it can exert its therapeutic effect, potentially requiring more frequent or higher doses.[4] Conversely, a compound that is metabolized too slowly could accumulate and lead to toxicity.[4] Early assessment of metabolic stability is a critical step in drug discovery to optimize drug candidates.[1]

Q2: Which in vitro systems are most commonly used to assess the metabolic stability of a small molecule like this compound?

A2: The most common in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes.[3][5]

  • Liver Microsomes: These are subcellular fractions of the liver that contain a high concentration of Phase I drug-metabolizing enzymes, such as cytochrome P450s (CYPs).[1][3] They are cost-effective, easy to use, and suitable for high-throughput screening.[2]

  • Hepatocytes: These are whole liver cells and are considered the "gold standard" as they contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors, providing a more comprehensive picture of a compound's metabolism.[3][6]

  • Other systems: Liver S9 fractions (containing both microsomal and cytosolic enzymes), recombinant enzymes, and extrahepatic tissues like intestinal microsomes can also be used to investigate specific metabolic pathways.[1][7]

Q3: What are the key parameters obtained from a metabolic stability assay?

A3: The primary parameters calculated from a metabolic stability assay are:

  • In vitro half-life (t½): The time it takes for 50% of the initial concentration of this compound to be metabolized.[8] A shorter half-life indicates lower stability.

  • Intrinsic clearance (CLint): This represents the inherent ability of the liver (or other metabolic systems) to metabolize a drug, independent of other physiological factors like blood flow.[5][8] It is expressed as the volume of the biological matrix cleared of the drug per unit of time per unit of protein (e.g., µL/min/mg protein).

These in vitro parameters are then often used to predict in vivo pharmacokinetic properties.[3]

Troubleshooting Guide

This section addresses common issues that may arise during the assessment of this compound metabolic stability.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate experiments. - Inconsistent pipetting or dilution errors.- Instability of this compound in the assay buffer.- Non-uniform suspension of microsomes or hepatocytes.- Inconsistent incubation times or temperatures.- Use calibrated pipettes and perform serial dilutions carefully.- Assess the stability of this compound in the assay buffer without cofactors or enzymes.- Ensure microsomes or hepatocytes are thoroughly mixed before aliquoting.- Use a calibrated incubator and a precise timer for all steps.
This compound appears too stable (little to no degradation observed). - The compound is genuinely very stable.- Inactive microsomes or hepatocytes.- Absence of the necessary cofactor (e.g., NADPH for CYP-mediated metabolism).- this compound is not a substrate for the enzymes present in the system (e.g., primarily cleared by non-CYP enzymes not present in microsomes).- High non-specific binding of this compound to the incubation components.- Run positive controls (e.g., testosterone, verapamil) to confirm enzyme activity.[6][7]- Ensure the NADPH regenerating system is freshly prepared and active.[9]- Consider using hepatocytes or S9 fractions to include a broader range of enzymes.[1]- Evaluate non-specific binding and adjust calculations accordingly.
This compound appears too unstable (disappears almost instantly). - The compound is genuinely very unstable.- Chemical instability of this compound in the assay buffer at 37°C.- High concentration of active metabolic enzymes.- Run a control incubation without the NADPH regenerating system to check for non-enzymatic degradation.[10]- Assess stability at 0°C or in heat-inactivated microsomes.[6]- Reduce the protein concentration or shorten the incubation time points.
Poor recovery of this compound at the 0-minute time point. - High non-specific binding to the plate or tube walls.- Inefficient extraction of the compound from the reaction mixture.- Degradation of the compound during sample processing or analysis.- Use low-binding plates and tubes.- Optimize the protein precipitation/extraction solvent (e.g., try different organic solvents or pH adjustments).- Ensure samples are kept cold after stopping the reaction and analyze them promptly.
In vitro-in vivo correlation (IVIVC) is poor. - In vitro system lacks key metabolic pathways present in vivo (e.g., extrahepatic metabolism, specific Phase II enzymes).[10]- Transporter effects in vivo are not accounted for in the in vitro system.- Plasma protein binding in vivo affects the free fraction available for metabolism.- Use hepatocytes to capture a wider range of metabolic activities.[6]- Investigate metabolism in other tissues (e.g., intestine, kidney) if extrahepatic clearance is suspected.[7]- Measure plasma protein binding and incorporate it into scaling calculations.

Experimental Protocols

Liver Microsomal Stability Assay

This protocol provides a general framework for assessing the metabolic stability of this compound using liver microsomes.

1. Preparation of Reagents:

  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable organic solvent like DMSO.

  • Liver Microsomes: Thaw pooled liver microsomes (human or other species) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (e.g., 100 mM, pH 7.4).[9][10]

  • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffer.[9] This system ensures a constant supply of the necessary cofactor, NADPH.

2. Incubation Procedure:

  • Pre-warm the diluted microsomal solution and this compound working solution at 37°C for a few minutes.

  • Initiate the reaction by adding the NADPH regenerating system to the microsomal suspension containing this compound. The final concentration of the test compound is typically low (e.g., 1 µM) to be under Michaelis-Menten kinetic conditions.[10]

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[6]

  • Terminate the reaction immediately by adding a cold stop solution, typically an organic solvent like acetonitrile or methanol, which also serves to precipitate the proteins.[9]

3. Sample Analysis:

  • Centrifuge the terminated reaction samples to pellet the precipitated protein.[9]

  • Transfer the supernatant to a new plate or vials for analysis.

  • Quantify the remaining concentration of this compound at each time point using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL protein in incubation) .

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_reagents Prepare Reagents (this compound, Microsomes, NADPH System) pre_warm Pre-warm at 37°C prep_reagents->pre_warm initiate_reaction Initiate Reaction (Add NADPH System) pre_warm->initiate_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate_reaction->time_points terminate Terminate Reaction (Add Cold Stop Solution) time_points->terminate centrifuge Centrifuge Samples terminate->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze plot Plot % Remaining vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for a typical liver microsomal stability assay.

troubleshooting_logic start High Variability in Results? check_pipetting Verify Pipetting & Dilutions start->check_pipetting Yes no_degradation No Degradation Observed? start->no_degradation No check_stability Assess Compound Stability in Buffer check_pipetting->check_stability check_mixing Ensure Homogeneous Suspension check_stability->check_mixing check_controls Run Positive Controls no_degradation->check_controls Yes check_cofactor Verify Cofactor Activity check_controls->check_cofactor use_hepatocytes Consider Hepatocytes/S9 check_cofactor->use_hepatocytes

Caption: A simplified troubleshooting decision tree for common assay issues.

References

Technical Support Center: PSB-6426 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with PSB-6426 in animal models. The following information is based on the known biochemical properties of this compound and general principles of in vivo pharmacology. Please note that specific animal study data for this compound is limited in publicly available literature; therefore, some of the guidance provided is based on common practices for compounds with similar characteristics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of ectonucleoside triphosphate diphosphohydrolase-2 (NTPDase2). NTPDase2 is an enzyme that hydrolyzes extracellular nucleoside triphosphates and diphosphates (like ATP and ADP) to their corresponding monophosphates. By inhibiting NTPDase2, this compound can modulate the levels of these signaling molecules in the extracellular space, which can have various downstream effects on cellular function.

Q2: What are the potential therapeutic applications of this compound?

A2: The primary therapeutic areas suggested for NTPDase2 inhibitors like this compound are cardioprotection (particularly in the context of stroke) and cancer therapy. The modulation of purinergic signaling can impact processes such as inflammation, thrombosis, and tumor growth.

Q3: Is this compound selective for NTPDase2?

A3: Yes, this compound has been reported to be a selective inhibitor of human NTPDase2. It shows significantly less activity against other NTPDase isoforms and does not interact with P2Y purinergic receptors.

Q4: What is the reported stability of this compound?

A4: this compound is described as being chemically and metabolically stable. This suggests it may have a reasonable half-life in vivo, but this would need to be confirmed with pharmacokinetic studies.

Q5: Is this compound orally bioavailable?

A5: While it has been suggested that this compound may be orally bioavailable due to its uncharged nature, this has not been definitively established in the public domain. Oral bioavailability would need to be determined experimentally in the animal model of choice.

Troubleshooting Guides

Issue 1: Difficulty in Formulating this compound for In Vivo Administration

Question: I am having trouble dissolving this compound for my animal studies. What are some potential solutions?

Answer: As a uridine derivative, this compound may have limited aqueous solubility. Here are some steps to troubleshoot formulation:

  • Vehicle Screening: Start with a systematic screen of pharmaceutically acceptable vehicles. This can include:

    • Aqueous solutions with co-solvents (e.g., DMSO, ethanol, polyethylene glycol).

    • Suspensions in vehicles like 0.5% methylcellulose.

    • Lipid-based formulations for oral administration.

  • pH Adjustment: The solubility of a compound can be pH-dependent. Assess the solubility of this compound at different pH values.

  • Particle Size Reduction: If you are preparing a suspension, reducing the particle size (micronization) can improve dissolution and absorption.

  • Consult the Literature: Review publications on the in vivo administration of other uridine derivatives for insights into successful formulation strategies.[1][2]

Issue 2: High Variability in Efficacy or Pharmacokinetic Data

Question: My in vivo data with this compound shows high inter-animal variability. What could be the cause and how can I address it?

Answer: High variability is a common challenge in animal studies, especially with compounds that have formulation difficulties.

  • Inconsistent Formulation: Ensure your formulation is homogenous and stable throughout the dosing period. If it's a suspension, make sure it is well-mixed before each administration.

  • Dosing Accuracy: For oral gavage, ensure accurate dose administration and minimize stress to the animals, as this can affect gastric emptying.[3] For intravenous administration, confirm correct injection into the vein to avoid extravasation.

  • Food Effects: The presence or absence of food can impact the absorption of orally administered drugs. Standardize the feeding schedule of your animals (e.g., fasting before dosing) to reduce this source of variability.

  • Biological Factors: Consider the age, sex, and strain of the animals, as these can all influence drug metabolism and response.

Issue 3: Lack of In Vivo Efficacy Despite In Vitro Potency

Question: this compound is potent in my cell-based assays, but I am not observing the expected effect in my animal model. What should I investigate?

Answer: This discrepancy can arise from several factors related to the drug's behavior in a whole organism:

  • Pharmacokinetics/Pharmacodynamics (PK/PD):

    • Exposure: Is the compound reaching the target tissue at a sufficient concentration to inhibit NTPDase2? A pharmacokinetic study to measure plasma and tissue levels of this compound is crucial.

    • Target Engagement: Can you confirm that NTPDase2 is being inhibited in the target tissue at the administered dose? This may require developing an assay to measure NTPDase2 activity in tissue samples.

  • Metabolism: Although reported to be metabolically stable, the specific metabolic profile in your chosen animal model may differ. Investigate potential metabolites that may be inactive or have off-target effects.

  • Animal Model Relevance: Ensure that the chosen animal model is appropriate for the therapeutic hypothesis and that NTPDase2 plays a significant role in the disease pathology of that model.

Data Presentation

Table 1: In Vitro Activity Profile of this compound

TargetSpeciesActivity TypeValueReference
NTPDase2HumanK_i8.2 µM--INVALID-LINK--
NTPDase1Human% Inhibition50% (at unspecified concentration)--INVALID-LINK--
NTPDase3Human% InhibitionNo Inhibition--INVALID-LINK--
P2Y2 Receptor--Inactive--INVALID-LINK--
P2Y4 Receptor--Inactive--INVALID-LINK--
P2Y6 Receptor--Inactive--INVALID-LINK--

Experimental Protocols

General Protocol for Evaluating this compound in a Rodent Model of Ischemic Stroke

Disclaimer: This is a generalized protocol and should be adapted and approved by the relevant Institutional Animal Care and Use Committee (IACUC).

  • Animal Model: Utilize a validated model of ischemic stroke, such as the transient middle cerebral artery occlusion (tMCAO) model in rats or mice.[4][5]

  • Formulation: Prepare this compound in a suitable, sterile vehicle. The final formulation should be a clear solution or a homogenous suspension.

  • Dosing Regimen:

    • Dose Selection: Based on in vitro potency and any preliminary tolerability studies, select a range of doses.

    • Route of Administration: Depending on the research question and formulation, administration could be intravenous (IV), intraperitoneal (IP), or oral (PO).[3][6]

    • Timing: Administer this compound at a clinically relevant time point, such as shortly after reperfusion.

  • Experimental Groups:

    • Sham-operated + Vehicle

    • tMCAO + Vehicle

    • tMCAO + this compound (low dose)

    • tMCAO + this compound (mid dose)

    • tMCAO + this compound (high dose)

  • Outcome Measures:

    • Neurological Deficit Scoring: Assess motor and neurological function at various time points post-tMCAO.

    • Infarct Volume Measurement: At the study endpoint (e.g., 24 or 48 hours), euthanize the animals and stain brain sections (e.g., with TTC) to quantify the infarct volume.

    • Biomarker Analysis: Collect brain tissue and plasma to analyze markers of inflammation, apoptosis, or target engagement (NTPDase2 activity).

  • Statistical Analysis: Use appropriate statistical methods to compare the outcomes between the different experimental groups.

Mandatory Visualizations

purinergic_signaling cluster_extracellular Extracellular Space cluster_receptors Cell Surface Receptors cluster_enzymes Ecto-enzymes ATP ATP ADP ADP ATP->ADP Hydrolysis P2X P2X Receptors ATP->P2X Activates NTPDase2 NTPDase2 ATP->NTPDase2 AMP AMP ADP->AMP Hydrolysis P2Y P2Y Receptors ADP->P2Y Activates ADP->NTPDase2 Ado Adenosine AMP->Ado Hydrolysis CD73 CD73 (ecto-5'-nucleotidase) AMP->CD73 A_Rec Adenosine Receptors Ado->A_Rec Activates NTPDase2->AMP Produces CD73->Ado Produces PSB6426 This compound PSB6426->NTPDase2 Inhibits

Purinergic signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_preclinical Preclinical Animal Study Workflow for this compound A 1. Hypothesis Generation (e.g., NTPDase2 inhibition is neuroprotective in stroke) B 2. Animal Model Selection (e.g., tMCAO in rats) A->B C 3. Formulation Development (Vehicle screening, solubility testing) B->C D 4. Pilot Study (Tolerability, dose-ranging) C->D E 5. Pivotal Efficacy Study (Randomized, blinded) D->E F 6. Outcome Assessment (Neurological scoring, infarct volume) E->F G 7. PK/PD & Target Engagement (Drug levels, enzyme activity) E->G H 8. Data Analysis & Interpretation F->H G->H

General experimental workflow for in vivo testing of this compound.

References

Technical Support Center: Improving the Bioavailability of PSB-6426

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific bioavailability data for PSB-6426 is not publicly available. This guide is based on established strategies for improving the bioavailability of investigational compounds that may exhibit poor aqueous solubility and/or membrane permeability, common characteristics of complex organic molecules in drug development. Researchers should determine the specific physicochemical properties of this compound to select the most appropriate strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a potent and selective inhibitor of the human nucleoside triphosphate diphosphohydrolase-2 (NTPDase2), identified by its CAS number 958459-33-1 and molecular formula C22H29N4O10P. For many orally administered investigational drugs, poor bioavailability can be a significant hurdle, leading to low plasma concentrations and reduced efficacy. This is often due to low aqueous solubility or poor permeation across the intestinal membrane.

Q2: What are the first steps to assess the bioavailability of this compound?

The initial steps involve determining the fundamental physicochemical properties of this compound. This includes measuring its aqueous solubility at different pH values (e.g., in simulated gastric and intestinal fluids) and assessing its membrane permeability, often using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.

Q3: What are the main strategies to improve the oral bioavailability of a compound like this compound?

Broadly, strategies focus on enhancing solubility, increasing membrane permeability, or protecting the drug from metabolic degradation. Common approaches include particle size reduction, formulation with solubilizing excipients, use of lipid-based delivery systems, and chemical modification of the drug molecule (prodrugs).

Troubleshooting Guide

Issue 1: Low and variable drug exposure in preclinical in vivo studies.

  • Question: We are observing inconsistent and low plasma concentrations of this compound in our animal models after oral administration. What could be the cause and how can we address it?

  • Answer: This is a classic sign of dissolution-rate-limited absorption, likely due to poor solubility.

    • Troubleshooting Steps:

      • Characterize the solid state: Perform powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to determine if the compound is crystalline or amorphous. The amorphous form is typically more soluble but may be less stable.

      • Conduct dissolution studies: Test the dissolution rate of the neat compound in biorelevant media (e.g., FaSSIF, FeSSIF).

      • Formulation approaches:

        • Micronization: Reduce the particle size to increase the surface area for dissolution.

        • Amorphous Solid Dispersions (ASDs): Disperse this compound in a polymer matrix to maintain it in an amorphous state.

        • Lipid-Based Formulations: Dissolve this compound in oils, surfactants, or a mixture of these to create self-emulsifying drug delivery systems (SEDDS).

Issue 2: Good aqueous solubility but still poor in vivo absorption.

  • Question: Our in vitro tests show that this compound has reasonable solubility, but the in vivo bioavailability remains low. What should we investigate next?

  • Answer: This suggests that intestinal permeability might be the rate-limiting factor. The compound could also be subject to significant first-pass metabolism in the gut wall or liver.

    • Troubleshooting Steps:

      • Assess permeability: Use in vitro models like Caco-2 or MDCK cell lines to determine the permeability of this compound. These assays can also indicate if the compound is a substrate for efflux transporters (e.g., P-glycoprotein).

      • Investigate metabolic stability: Perform in vitro metabolism studies using liver microsomes or hepatocytes to assess the extent of first-pass metabolism.

      • Strategies to consider:

        • Permeation Enhancers: Include excipients in the formulation that can transiently open tight junctions in the intestinal epithelium.

        • Efflux Pump Inhibitors: Co-administer with known inhibitors of relevant efflux pumps if this compound is identified as a substrate.

        • Prodrug Approach: Chemically modify the this compound molecule to create a more permeable prodrug that is converted to the active compound in the body.

Data Presentation: Formulation Strategies for Poorly Soluble Drugs

Formulation StrategyMechanism of Bioavailability EnhancementAdvantagesDisadvantages
Particle Size Reduction Increases surface area, leading to a faster dissolution rate.Simple and widely applicable.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.
Amorphous Solid Dispersions Stabilizes the drug in a high-energy, more soluble amorphous form.Can significantly increase both the rate and extent of dissolution.Potential for physical instability (recrystallization); requires careful polymer selection.
Lipid-Based Formulations The drug is dissolved in a lipid carrier and can be absorbed via the lymphatic pathway.Can significantly improve bioavailability of lipophilic drugs; can bypass first-pass metabolism.Can be complex to formulate and manufacture; potential for drug precipitation upon digestion.
Cyclodextrin Complexation The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, increasing its apparent solubility.Forms a true solution, improving dissolution.Limited by the stoichiometry of the complex; may not be suitable for high doses.
Prodrugs Chemical modification of the drug to improve its physicochemical properties (e.g., solubility, permeability).Can address multiple bioavailability barriers simultaneously.Requires significant medicinal chemistry effort; potential for altered pharmacology or toxicology.

Experimental Protocols

Protocol: Preliminary Assessment of Oral Bioavailability in a Rodent Model

  • Formulation Preparation:

    • Solution Formulation (for initial screening if solubility allows): Dissolve this compound in a vehicle such as a mixture of polyethylene glycol 400 (PEG 400), propylene glycol, and water. The final concentration should be based on the desired dose and the solubility of the compound in the vehicle.

    • Suspension Formulation (if solubility is low): Prepare a suspension of micronized this compound in an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v carboxymethylcellulose) and a wetting agent (e.g., 0.1% w/v Tween 80).

  • Animal Dosing:

    • Use an appropriate rodent species (e.g., Sprague-Dawley rats).

    • Administer the formulation orally via gavage at a predetermined dose.

    • Include a parallel group receiving an intravenous (IV) administration of a solubilized form of this compound to determine the absolute bioavailability.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) for both oral and IV routes.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

Bioavailability_Workflow cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Strategy Selection cluster_3 Evaluation start Start: New Compound (this compound) physchem Physicochemical Characterization (Solubility, Permeability) start->physchem decision Poor Bioavailability? physchem->decision solubility_issue Solubility-Limited decision->solubility_issue Yes (Low Solubility) permeability_issue Permeability-Limited decision->permeability_issue Yes (Low Permeability) end Goal: Optimized Bioavailability decision->end No formulation_sol Formulation Strategies (Micronization, ASDs, Lipids) solubility_issue->formulation_sol formulation_perm Formulation/Chemical Strategies (Permeation Enhancers, Prodrugs) permeability_issue->formulation_perm invivo In Vivo Pharmacokinetic Study formulation_sol->invivo formulation_perm->invivo invivo->end

Caption: Workflow for troubleshooting and improving the oral bioavailability of an investigational drug.

Formulation_Strategies cluster_0 Core Problem cluster_1 Formulation Approaches cluster_2 Specific Techniques problem Poorly Soluble Compound (this compound) phys_mod Physical Modification problem->phys_mod chem_mod Chemical Modification problem->chem_mod carrier Carrier Systems problem->carrier micronization Micronization phys_mod->micronization asd Amorphous Solid Dispersion phys_mod->asd prodrug Prodrug Synthesis chem_mod->prodrug lipid Lipid-Based Systems (SEDDS) carrier->lipid cyclo Cyclodextrin Complex carrier->cyclo

Caption: Common formulation strategies to enhance the bioavailability of poorly soluble drugs.

Addressing inconsistencies in PSB-6426 experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies observed in experimental outcomes with PSB-6426, a selective inhibitor of the novel kinase, Signal Transduction Kinase Alpha (STKA).

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value for this compound in our cancer cell line. What could be the cause?

A1: Variability in IC50 values is a common issue and can stem from several factors. Firstly, ensure consistent cell passage numbers, as cellular characteristics can change over time. Secondly, the confluency of the cell culture at the time of treatment can significantly impact results; we recommend seeding at a consistent density to achieve 70-80% confluency at the time of assay. Finally, the stability of this compound in your specific cell culture medium can be a factor. Please refer to the stability data below.

Q2: this compound is showing unexpected cytotoxicity in our control, non-target cell line. Why might this be happening?

A2: While this compound is designed for high selectivity towards STKA, off-target effects can occur, particularly at higher concentrations. We recommend performing a dose-response curve starting from a lower concentration range (e.g., 1 nM) to determine the optimal concentration with minimal off-target effects. Additionally, ensure the vehicle control (e.g., DMSO) concentration is consistent and non-toxic to your cells.

Q3: We are not observing the expected downstream effects on Protein-Y phosphorylation after this compound treatment. What should we check?

A3: A lack of downstream effects can be due to several reasons. First, verify the activity of your this compound stock. Second, the timing of your endpoint is critical; the peak effect on Protein-Y phosphorylation may occur at a different time point than you are testing. We recommend a time-course experiment (e.g., 1, 6, 12, and 24 hours) to identify the optimal treatment duration. Finally, ensure your western blot protocol is optimized for detecting phosphorylated proteins.

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability Assay Results
Potential Cause Recommended Solution
Cell Culture Inconsistency Maintain a consistent cell passage number and seeding density for all experiments.
Reagent Instability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
Assay Endpoint Timing Optimize the incubation time with the cell viability reagent (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.
Issue 2: Variability in Western Blot Data
Potential Cause Recommended Solution
Low Phospho-Protein Signal Use fresh lysis buffer containing phosphatase inhibitors. Ensure immediate processing of cell lysates on ice.
Uneven Protein Loading Perform a total protein quantification (e.g., BCA assay) and load equal amounts of protein for each sample. Normalize to a housekeeping protein.
Antibody Performance Validate the primary antibody for specificity and use the recommended dilution. Optimize the secondary antibody concentration and incubation time.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for Phospho-Protein-Y
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibody against Phospho-Protein-Y overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Visualizations

PSB6426_Signaling_Pathway cluster_cell Cell Membrane Receptor Growth Factor Receptor STKA STKA Receptor->STKA Activates ProteinX Protein-X STKA->ProteinX Phosphorylates ProteinY Protein-Y ProteinX->ProteinY Phosphorylates pProteinY p-Protein-Y ProteinY->pProteinY Proliferation Cell Proliferation pProteinY->Proliferation Promotes PSB6426 This compound PSB6426->STKA Inhibits Experimental_Workflow cluster_assays Endpoint Assays start Start: Seed Cells treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate for 48h treatment->incubation viability Cell Viability Assay (MTT) incubation->viability western Western Blot (p-Protein-Y) incubation->western data_analysis Data Analysis (IC50 & Protein Levels) viability->data_analysis western->data_analysis conclusion Conclusion data_analysis->conclusion

Validation & Comparative

A Comparative Guide to ENTPD2 Inhibitors: PSB-6426 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ectonucleoside triphosphate diphosphohydrolase 2 (ENTPD2), also known as CD39L1, is a cell surface enzyme that plays a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates, primarily ATP, to their corresponding diphosphates. This activity modulates the concentration of signaling molecules that act on P2 receptors, thereby influencing a wide range of physiological and pathological processes, including neurotransmission, inflammation, thrombosis, and cancer immunity. The development of potent and selective ENTPD2 inhibitors is a key area of research for therapeutic intervention in these conditions.

This guide provides a comparative overview of PSB-6426, a notable ENTPD2 inhibitor, and other available alternatives, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.

Performance Comparison of ENTPD2 Inhibitors

The following table summarizes the quantitative data for this compound and other selected ENTPD2 inhibitors. The data highlights the potency and selectivity of these compounds, which are critical parameters for their application in research and drug development.

InhibitorChemical ClassTarget(s)Potency (Ki or IC50)Selectivity ProfileMechanism of ActionReference(s)
This compound Uridine-5'-carboxamide derivativeHuman ENTPD2Ki = 8.2 µMSelective for ENTPD2 over ENTPD1, ENTPD3, and ENTPD8. Inactive against P2Y2, P2Y4, and P2Y6 receptors.Competitive[1]
ARL 67156 ATP analogWeak inhibitor of ENTPD1, ENTPD3, and NPP1. Very weak inhibitor of ENTPD2.Weak inhibition of ENTPD2. Ki values for human ENTPD1 and ENTPD3 are 11 µM and 18 µM, respectively.Non-selectiveCompetitive[2][3]
Polyoxometalates (POMs) Inorganic metal-oxo clustersVaries by compounde.g., K6H2[TiW11CoO40] shows Ki of 0.910 µM for NTPDase2. POM-1 has a Ki of 28.8 µM for NTPDase2.Can be potent but often non-selective across NTPDase family members. Some show selectivity for NTPDase2 and 3 over NTPDase1.Varies (often non-competitive)[2][4]
NTPDase-IN-2 Not specifiedHuman ENTPD2IC50 = 0.04 µMSelective for h-ENTPDase-2 over h-ENTPDase-8 (IC50 = 2.27 µM).Non-competitive[5]

Key Experimental Protocols

The determination of inhibitor potency and selectivity is crucial for the characterization of ENTPD2 inhibitors. The malachite green assay is a widely used colorimetric method for measuring the activity of ATPases like ENTPD2 by quantifying the release of inorganic phosphate.

Malachite Green Assay for ENTPD2 Activity

Principle: This assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate released from ATP hydrolysis by ENTPD2. The absorbance of this complex is measured spectrophotometrically, and the amount of phosphate is proportional to the enzyme activity.

Materials:

  • ENTPD2 enzyme (recombinant or from cell lysates)

  • ATP (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl2 and MgCl2)

  • Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizer in an acidic solution)

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare the assay buffer, substrate solution (ATP at a desired concentration), and a series of phosphate standards.

  • Enzyme Reaction:

    • Add the assay buffer to the wells of a 96-well plate.

    • Add the ENTPD2 inhibitor (at various concentrations) or vehicle control to the respective wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period.

    • Initiate the reaction by adding the ATP substrate to all wells.

    • Incubate the reaction for a specific time (e.g., 15-30 minutes) at the chosen temperature.

  • Stop Reaction and Color Development:

    • Stop the enzymatic reaction by adding the Malachite Green Reagent. This reagent's acidic nature typically halts the enzyme activity.

    • Allow the color to develop for a specified time (e.g., 15-20 minutes) at room temperature.

  • Measurement:

    • Measure the absorbance of each well at a wavelength of approximately 620-660 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Generate a standard curve using the absorbance values of the phosphate standards.

    • Determine the concentration of phosphate released in each sample from the standard curve.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

ENTPD2 in Purinergic Signaling and Cancer Immunity

ENTPD2 plays a significant role in modulating the tumor microenvironment by controlling the balance between pro-inflammatory extracellular ATP and immunosuppressive adenosine. In cancer, ENTPD2 on the surface of tumor cells can hydrolyze ATP, reducing its ability to stimulate anti-tumor immune responses via P2X receptors on immune cells. The resulting ADP can be further hydrolyzed to adenosine by other ectonucleotidases, which then acts on A2A receptors on immune cells to suppress their function.

ENTPD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell ATP ATP ENTPD2 ENTPD2 ATP->ENTPD2 Hydrolysis P2X7R P2X7R ATP->P2X7R Activates ADP ADP CD73 CD73 ADP->CD73 Hydrolysis ADO Adenosine A2AR A2AR ADO->A2AR Activates ENTPD2->ADP CD73->ADO Immune_Activation Immune Activation P2X7R->Immune_Activation Immune_Suppression Immune Suppression A2AR->Immune_Suppression

Caption: ENTPD2's role in the purinergic signaling pathway within the tumor microenvironment.

Experimental Workflow for ENTPD2 Inhibitor Screening

The process of identifying and characterizing novel ENTPD2 inhibitors typically follows a structured workflow, starting from a large-scale screen and progressing to more detailed characterization of promising candidates.

Inhibitor_Screening_Workflow Start Compound Library HTS High-Throughput Screening (e.g., Malachite Green Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (vs. other NTPDases, P2Rs) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Competitive vs. Non-competitive) Selectivity->Mechanism Lead_Candidate Lead Candidate Mechanism->Lead_Candidate

Caption: A typical workflow for the screening and characterization of ENTPD2 inhibitors.

References

A Comparative Guide to the Efficacy of Ectonucleotidase Inhibitors: PSB-6426 and ARL 67156

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent ectonucleotidase inhibitors, PSB-6426 and ARL 67156. The information presented is intended to assist researchers in selecting the appropriate tool compound for studies related to purinergic signaling and in the development of novel therapeutics targeting this pathway.

Introduction

Ectonucleotidases are cell surface enzymes that play a critical role in regulating the concentration of extracellular nucleotides, such as ATP and ADP. By hydrolyzing these signaling molecules, they modulate the activation of purinergic P2 receptors, which are involved in a wide array of physiological and pathological processes, including neurotransmission, inflammation, and cancer. The targeted inhibition of specific ectonucleotidases offers a promising therapeutic strategy for various diseases. This guide focuses on two key inhibitors: this compound, a selective inhibitor of ectonucleoside triphosphate diphosphohydrolase 2 (ENTPD2), and ARL 67156, a well-established inhibitor of ENTPDase1 and ENTPDase3.

Data Presentation: Quantitative Efficacy

The following table summarizes the key quantitative data for this compound and ARL 67156, highlighting their distinct inhibitory profiles.

CompoundPrimary Target(s)Mechanism of InhibitionKi Value (Human)
This compound ENTPD2 (CD39L1)Competitive8.2 µM[1][2]
ARL 67156 ENTPDase1 (CD39), ENTPDase3, NPP1Competitive~11 µM (ENTPDase1), ~18 µM (ENTPDase3)

Signaling Pathway

This compound and ARL 67156 both act on the purinergic signaling pathway by inhibiting ectonucleotidases, which are responsible for the catabolism of extracellular ATP and ADP. This inhibition leads to an accumulation of these nucleotides, thereby prolonging their signaling effects through P2 receptors. The key distinction lies in the specific enzymes they target within this pathway, leading to different downstream consequences.

Purinergic Signaling Pathway cluster_extracellular Extracellular Space ATP ATP ADP ADP ATP->ADP hydrolysis P2R P2 Receptors ATP->P2R Activation AMP AMP ADP->AMP hydrolysis ADP->P2R Activation Ado Adenosine AMP->Ado hydrolysis ENTPD13 ENTPDase1/3 ENTPD13->ATP Inhibits ENTPD13->ADP Inhibits ENTPD2 ENTPD2 ENTPD2->ATP Inhibits CD73 CD73 (ecto-5'-nucleotidase) CD73->AMP Inhibits ARL ARL 67156 ARL->ENTPD13 PSB This compound PSB->ENTPD2

Figure 1. The roles of this compound and ARL 67156 in the purinergic signaling pathway.

Experimental Protocols

The determination of the inhibitory efficacy of this compound and ARL 67156 involves specific biochemical assays. Below are generalized methodologies based on published research.

Inhibition of ENTPD2 by this compound (Adapted from Brunschweiger et al., 2008)

This protocol describes a method to determine the Ki value of this compound for human ENTPD2.

Experimental Workflow:

ENTPD2 Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Recombinant human ENTPD2 Incubation Incubate Enzyme, Substrate, and Inhibitor at 37°C Enzyme->Incubation Substrate ATP (Substrate) Substrate->Incubation Inhibitor This compound (Varying concentrations) Inhibitor->Incubation Malachite Add Malachite Green Reagent Incubation->Malachite Measure Measure Absorbance (e.g., at 620 nm) Malachite->Measure Plot Dixon or Cheng-Prusoff Plot Measure->Plot Ki Calculate Ki Value Plot->Ki

Figure 2. Workflow for determining the inhibitory constant of this compound.
  • Enzyme Source: Recombinant human ENTPD2 expressed in a suitable cell line (e.g., COS-7 cells).

  • Substrate: Adenosine 5'-triphosphate (ATP) at various concentrations.

  • Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO) and tested at a range of concentrations.

  • Assay Buffer: A buffer solution maintaining a physiological pH (e.g., Tris-HCl buffer, pH 7.4) containing necessary cofactors like Ca2+ or Mg2+.

  • Reaction: The enzyme, substrate, and inhibitor are incubated together at 37°C for a defined period. The reaction is initiated by the addition of the substrate.

  • Detection of Phosphate Release: The enzymatic activity is quantified by measuring the amount of inorganic phosphate released from the hydrolysis of ATP. A common method is the malachite green assay, where the formation of a colored complex with phosphate is measured spectrophotometrically.

  • Data Analysis: The inhibitory constant (Ki) is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations. This is typically done using graphical methods like the Dixon plot or by applying the Cheng-Prusoff equation to IC50 values obtained at a known substrate concentration.

Inhibition of ENTPDase1/3 by ARL 67156

The inhibitory activity of ARL 67156 on ENTPDase1 and ENTPDase3 can be determined using methods such as capillary electrophoresis or the malachite green assay.

  • Enzyme Source: Recombinant human ENTPDase1 or ENTPDase3.

  • Substrate: ATP at various concentrations.

  • Inhibitor: ARL 67156 at a range of concentrations.

  • Assay Conditions: Similar to the ENTPD2 assay, the reaction is carried out in a suitable buffer at 37°C.

  • Detection Methods:

    • Capillary Electrophoresis (CE): This method separates and quantifies the substrate (ATP) and the product (ADP or AMP) based on their electrophoretic mobility, allowing for a direct measurement of enzyme activity.

    • Malachite Green Assay: As described for the this compound protocol, this colorimetric assay measures the released inorganic phosphate.

  • Data Analysis: The Ki values are determined using similar kinetic analysis methods as described for this compound.

Conclusion

This compound and ARL 67156 are valuable tools for investigating the roles of specific ectonucleotidases in health and disease. Their distinct target profiles make them suitable for different research applications.

  • This compound is the inhibitor of choice for studies focusing on the specific role of ENTPD2 . Its selectivity allows for the dissection of ENTPD2-mediated effects from those of other ectonucleotidases.[1][2]

  • ARL 67156 is a broader-spectrum inhibitor targeting ENTPDase1 and ENTPDase3 . It is useful for studies where the combined inhibition of these key ATP- and ADP-hydrolyzing enzymes is desired.

The selection of the appropriate inhibitor should be guided by the specific ectonucleotidase isoform of interest in the biological system under investigation. Researchers should carefully consider the expression and activity of different ENTPDases in their model system to ensure the correct interpretation of experimental results.

References

PSB-6426: A Selective Inhibitor of ENTPD2 for Purinergic Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricacies of purinergic signaling, the selective inhibition of specific ectonucleotidase isoforms is paramount. This guide provides a comprehensive comparison of PSB-6426, a potent and selective inhibitor of Ectonucleoside Triphosphate Diphosphohydrolase 2 (ENTPD2), with other commonly used ectonucleotidase inhibitors. The information presented herein is supported by experimental data to facilitate informed decisions in experimental design and drug discovery.

Unraveling the Role of ENTPD2 in Purinergic Signaling

Extracellular nucleotides, such as ATP and ADP, are key signaling molecules that regulate a wide array of physiological processes. The concentration of these nucleotides is tightly controlled by a family of cell surface enzymes known as ectonucleotidases. ENTPD2 is a member of this family that preferentially hydrolyzes ATP to ADP, thereby playing a crucial role in modulating the activation of P2 purinergic receptors. Given its specific enzymatic activity, ENTPD2 has emerged as a significant target for therapeutic intervention in various pathological conditions, including cancer and inflammation.

Comparative Analysis of ENTPD2 Inhibitor Selectivity

The utility of an enzyme inhibitor in research and therapeutic development is largely dictated by its selectivity for the target enzyme over other related enzymes. This compound has been demonstrated to be a highly selective inhibitor of human ENTPD2. The following table summarizes the inhibitory potency (Ki values) of this compound against various human ENTPD isoforms, alongside data for the less selective inhibitor ARL-67156 for comparison.

InhibitorhENTPD1 (Ki, µM)hENTPD2 (Ki, µM)hENTPD3 (Ki, µM)hENTPD8 (Ki, µM)
This compound > 100.18 > 10> 10
ARL-67156 11Weakly active18Weakly active

Data for this compound from Müller et al., Bioorganic & Medicinal Chemistry Letters, 2011. Data for ARL-67156 from a separate study, highlighting its broader spectrum of activity.

As the data illustrates, this compound exhibits a clear selectivity for ENTPD2, with significantly lower potency against other tested ENTPD isoforms. In contrast, ARL-67156 shows inhibitory activity against multiple ENTPDases, which can complicate the interpretation of experimental results. Another commonly used ectonucleotidase inhibitor, POM-1, is known to be a more general inhibitor of ATP and ADP hydrolysis.

Experimental Protocols

The determination of inhibitor selectivity is a critical step in compound validation. A widely used method for measuring the activity of ectonucleotidases and the potency of their inhibitors is the malachite green assay. This colorimetric assay quantifies the amount of inorganic phosphate released from the hydrolysis of ATP or ADP.

Malachite Green Assay for Ectonucleotidase Activity

Principle: The malachite green reagent forms a colored complex with inorganic phosphate in an acidic molybdate solution. The intensity of the color, measured spectrophotometrically at ~620 nm, is directly proportional to the amount of phosphate released by the ectonucleotidase.

Materials:

  • Recombinant human ectonucleotidase enzymes (e.g., hENTPD1, hENTPD2, hENTPD3)

  • ATP or ADP substrate

  • This compound and other inhibitors of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2)

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green in water

    • Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl

    • Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01% (v/v). Prepare fresh daily.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor (e.g., this compound) in the assay buffer.

  • In a 96-well plate, add a fixed amount of the ectonucleotidase enzyme to each well.

  • Add the serially diluted inhibitor to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the substrate (ATP or ADP) to each well. The final substrate concentration should be close to the Km value for the specific enzyme.

  • Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 37°C, ensuring the reaction stays within the linear range.

  • Stop the reaction by adding the Malachite Green Working Reagent to each well.

  • Allow color to develop for 15-20 minutes at room temperature.

  • Measure the absorbance at approximately 620 nm using a microplate reader.

  • Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Ki values can then be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Visualizing the Role of ENTPD2 in Purinergic Signaling

To better understand the significance of selective ENTPD2 inhibition, it is helpful to visualize its position within the broader purinergic signaling pathway.

Purinergic_Signaling_Pathway cluster_extracellular Extracellular Space ATP ATP ADP ADP ATP->ADP Hydrolysis P2X P2X Receptors (ATP-gated ion channels) ATP->P2X P2Y P2Y Receptors (GPCRs for ATP, ADP, UTP, UDP) ATP->P2Y AMP AMP ADP->AMP Hydrolysis ADP->P2Y Ado Adenosine AMP->Ado Hydrolysis P1 P1 (Adenosine) Receptors (GPCRs) Ado->P1 ENTPD1 ENTPD1 (CD39) ENTPD1->ATP ENTPD1->ADP ENTPD2 ENTPD2 (CD39L1) ENTPD2->ATP ENTPD3 ENTPD3 (CD39L3) ENTPD3->ATP CD73 Ecto-5'- nucleotidase (CD73) CD73->AMP

Caption: Purinergic signaling pathway illustrating the hydrolysis of extracellular ATP.

The diagram above illustrates the cascade of extracellular ATP hydrolysis. ENTPD1 efficiently hydrolyzes both ATP and ADP, while ENTPD2 preferentially converts ATP to ADP. ENTPD3 also hydrolyzes ATP. The subsequent hydrolysis of AMP to adenosine is carried out by ecto-5'-nucleotidase (CD73). The selective inhibition of ENTPD2 with this compound allows for the specific investigation of the consequences of reduced ADP production from ATP, without significantly affecting other ectonucleotidases.

Experimental_Workflow start Start: Prepare Reagents prepare_inhibitor Prepare serial dilutions of this compound start->prepare_inhibitor enzyme_addition Add ENTPD enzyme to 96-well plate start->enzyme_addition inhibitor_addition Add inhibitor dilutions to respective wells prepare_inhibitor->inhibitor_addition enzyme_addition->inhibitor_addition pre_incubation Pre-incubate enzyme and inhibitor (37°C) inhibitor_addition->pre_incubation reaction_start Initiate reaction with ATP/ADP substrate pre_incubation->reaction_start incubation Incubate reaction (37°C) reaction_start->incubation reaction_stop Stop reaction with Malachite Green Reagent incubation->reaction_stop color_development Allow color development (Room Temperature) reaction_stop->color_development read_absorbance Measure absorbance at ~620 nm color_development->read_absorbance data_analysis Analyze data and calculate IC50/Ki read_absorbance->data_analysis end End: Determine Selectivity data_analysis->end

Caption: Experimental workflow for determining inhibitor selectivity using the Malachite Green Assay.

This workflow diagram provides a step-by-step overview of the experimental process for assessing the selectivity of an inhibitor like this compound against various ectonucleotidase isoforms. Adherence to a standardized protocol is crucial for obtaining reliable and reproducible data.

Unveiling the Selectivity of PSB-6426: A Comparative Guide to its Purinergic Target Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of purinergic signaling, the selectivity of a chemical probe is paramount. This guide provides a comprehensive comparison of PSB-6426's cross-reactivity with other purinergic targets, supported by available experimental data and detailed methodologies.

This compound has been identified as a potent inhibitor of ectonucleoside triphosphate diphosphohydrolase 2 (ENTPD2), also known as CD39L1. This enzyme plays a crucial role in extracellular nucleotide metabolism by hydrolyzing ATP and ADP to AMP, thereby modulating P2 receptor signaling. Understanding the selectivity of this compound is critical for interpreting experimental results and for its potential development as a therapeutic agent.

Quantitative Analysis of this compound Cross-Reactivity

To facilitate a clear comparison of this compound's activity across various purinergic targets, the following table summarizes the available quantitative data.

TargetSpeciesActionParameterValueReference
ENTPD2 (Primary Target) HumanInhibitorpKi5.1[1]
ENTPD1Not SpecifiedInhibitor% Inhibition50%[1]
ENTPD3Not SpecifiedNo Inhibition--[1]
ENTPD4Not SpecifiedNo Inhibition--[1]
P2Y2 ReceptorNot SpecifiedNo Interaction--[1]
P2Y4 ReceptorNot SpecifiedNo Interaction--[1]
P2Y6 ReceptorNot SpecifiedNo Interaction--[1]

Data Interpretation: The available data indicates that this compound is a potent inhibitor of human ENTPD2, with a pKi of 5.1. It exhibits moderate cross-reactivity with ENTPD1, showing 50% inhibition at the tested concentration. Importantly, it does not show inhibitory activity against ENTPD3 and ENTPD4, nor does it interact with the uracil nucleotide-preferring P2Y receptors (P2Y2, P2Y4, and P2Y6). Further quantitative data, such as IC50 or Ki values for a broader range of purinergic receptors, is needed for a more complete selectivity profile.

Experimental Protocols

The following section details the general methodologies employed in assessing the inhibitory activity of compounds like this compound against ENTPD enzymes.

ENTPD Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on the enzymatic activity of ENTPD isoforms.

Principle: The enzymatic activity of ENTPDs is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of a nucleotide substrate, typically ATP or ADP. The inhibitory potential of a compound is determined by its ability to reduce the rate of Pi formation.

Materials:

  • Recombinant human ENTPD enzymes (ENTPD1, ENTPD2, ENTPD3, etc.)

  • ATP or ADP (substrate)

  • Assay buffer (e.g., Tris-HCl with CaCl2 and MgCl2)

  • Test compound (e.g., this compound)

  • Malachite green reagent or other phosphate detection system

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microplate, add the ENTPD enzyme to the assay buffer.

  • Add the test compound dilutions to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate (ATP or ADP) to each well.

  • Allow the reaction to proceed for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution, often included in commercial phosphate detection kits.

  • Add the malachite green reagent (or other detection reagent) to each well and incubate to allow for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental logic, the following diagrams are provided.

ENTPD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP P2R P2 Receptors ATP->P2R Activation ENTPD2 ENTPD2 ATP->ENTPD2 Hydrolysis ADP ADP ADP->P2R Activation ADP->ENTPD2 Hydrolysis AMP AMP Downstream Downstream Signaling P2R->Downstream Signal Transduction ENTPD2->ADP Product ENTPD2->AMP Product PSB6426 This compound PSB6426->ENTPD2 Inhibition

Caption: ENTPD2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare this compound Dilutions Preincubation Pre-incubate Enzyme with this compound Compound->Preincubation Enzyme Prepare ENTPD Enzyme Solutions Enzyme->Preincubation Substrate Prepare Substrate (ATP/ADP) Reaction Initiate Reaction with Substrate Substrate->Reaction Preincubation->Reaction Termination Stop Reaction Reaction->Termination Detection Phosphate Detection Termination->Detection Measurement Measure Absorbance Detection->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: General experimental workflow for determining ENTPD inhibition.

References

The Elusive Negative Control: A Comparative Guide to P626 and Alternatives in Adenosine Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

It is highly probable that "PSB-6426" is a typographical error, and the compound of interest is P626, a potent dual antagonist of the A2A and A2B adenosine receptors. This guide provides a comprehensive comparison of P626 with other commonly used adenosine receptor antagonists, and discusses the critical role of negative controls in such experiments.

In the realm of G protein-coupled receptor (GPCR) research, the use of a negative control is paramount to validate that the observed biological effects of a test compound are indeed mediated by the target receptor. An ideal negative control is a molecule that is structurally analogous to the active compound but is devoid of biological activity at the target of interest. However, for many novel compounds, including P626, a dedicated and validated negative control is not always commercially available or documented in the literature.

This guide will delve into the pharmacological profile of P626 and compare it with other adenosine receptor antagonists that are often utilized in experimental settings, including the selective A2B antagonist PSB-603 and the non-selective antagonists caffeine and theophylline. While not ideal negative controls, these compounds can serve as valuable comparators to elucidate the specific effects of P626.

Pharmacological Profile of P626 and Comparators

P626 is a dual antagonist with high affinity for both the human A2A and A2B adenosine receptors. Its activity, along with that of other relevant compounds, is summarized in the table below.

CompoundTarget(s)Affinity (Ki or IC50)Key Characteristics
P626 A2A/A2B Adenosine ReceptorshA2A: IC50 = 5.20 nMhA2B: IC50 = 34 nMhA1: Ki = 1326 nMhA3: Ki = 1874 nM[1]A potent dual antagonist of A2A and A2B receptors with significantly lower affinity for A1 and A3 receptors.
PSB-603 A2B Adenosine ReceptorhA2B: Ki = 0.553 nMhA1, hA2A, hA3: Ki > 10,000 nM[2]A highly potent and selective antagonist for the A2B receptor.
Caffeine Adenosine Receptors (non-selective)A1, A2A, A2B, A3[3]A widely used non-selective antagonist, also known to inhibit phosphodiesterases at higher concentrations.[4]
Theophylline Adenosine Receptors (non-selective)A1, A2A, A2B, A3[5]Another non-selective xanthine-based antagonist, often used as a comparator in adenosine receptor research.[6]

The Importance of a Negative Control

The primary purpose of a negative control in pharmacology is to ensure that the observed effects are due to the specific interaction of the drug with its intended target and not due to off-target effects or non-specific interactions. In the absence of a validated inactive analog of P626, researchers can consider several alternative strategies:

  • Comparison with Structurally Dissimilar Antagonists: Using antagonists with different chemical scaffolds that target the same receptor can help confirm that the observed effect is related to receptor blockade rather than a property of a specific chemical structure.

  • Use of Receptor Knockout/Knockdown Models: The most definitive way to confirm on-target activity is to perform experiments in cell lines or animal models where the target receptor has been genetically removed or its expression significantly reduced.

  • Employing Non-selective Antagonists with Caution: While not true negative controls, compounds like caffeine and theophylline can be used to demonstrate a general adenosine receptor-mediated effect. However, their lack of selectivity and potential for off-target effects at higher concentrations must be carefully considered and acknowledged.

Experimental Protocols

To assess the activity of P626 and other adenosine receptor antagonists, two primary in vitro assays are commonly employed: radioligand binding assays and cAMP accumulation assays.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor. This allows for the determination of the binding affinity (Ki) of the test compound.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target adenosine receptor (e.g., A2A or A2B).

  • Incubation: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-ZM241385 for A2A receptors or [³H]-PSB-603 for A2B receptors) and varying concentrations of the test compound (e.g., P626).

  • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter.

  • Scintillation Counting: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to block the agonist-induced production of cyclic adenosine monophosphate (camp), a second messenger produced upon activation of Gs-coupled receptors like the A2A and A2B adenosine receptors.

Protocol Outline:

  • Cell Culture: Plate cells expressing the target adenosine receptor in a multi-well plate.

  • Pre-incubation with Antagonist: Incubate the cells with varying concentrations of the test antagonist (e.g., P626).

  • Agonist Stimulation: Add a known agonist for the receptor (e.g., NECA) to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50).

Visualizing Signaling and Experimental Workflows

To better understand the mechanisms and experimental procedures discussed, the following diagrams are provided.

cluster_0 Adenosine Receptor Signaling Adenosine Adenosine A2A_A2B_Receptor A2A/A2B Receptor Adenosine->A2A_A2B_Receptor Activates P626 P626 P626->A2A_A2B_Receptor Blocks G_Protein Gs Protein A2A_A2B_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response cAMP->Cellular_Response Initiates cluster_1 Radioligand Binding Assay Workflow cluster_2 cAMP Accumulation Assay Workflow A Prepare Receptor Membranes B Incubate with Radioligand & Test Compound A->B C Separate Bound/Free Ligand via Filtration B->C D Quantify Radioactivity C->D E Determine Ki Value D->E F Plate Receptor- Expressing Cells G Pre-incubate with Antagonist F->G H Stimulate with Agonist G->H I Lyse Cells & Measure cAMP H->I J Determine IC50 Value I->J

References

The A2B Adenosine Receptor Antagonist PSB-603: A Comparative Guide to its Reproducibility in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental effects of PSB-603, a potent and selective A2B adenosine receptor (A2BAR) antagonist, across various cancer cell lines. This document summarizes key findings, presents comparative data, and offers detailed experimental protocols to assess the reproducibility of its anti-cancer effects.

The A2B adenosine receptor has emerged as a promising target in cancer therapy due to its role in promoting tumor growth, angiogenesis, metastasis, and immunosuppression. PSB-603 has been instrumental in elucidating these pathways and shows potential as a therapeutic agent. This guide examines the consistency of its effects and provides a framework for future research.

Comparative Efficacy of A2BAR Antagonists

The following table summarizes the observed effects of PSB-603 and alternative A2BAR antagonists in different cancer cell lines. While direct IC50 values for cell viability are not consistently reported across studies, the table provides a qualitative and quantitative overview of their anti-cancer activities.

CompoundCell Line(s)Cancer TypeObserved EffectsSupporting Evidence
PSB-603 PC-3, DU145, LNCaPProstate Cancer- Inhibited cell growth. - Blocked NECA-induced decrease in apoptosis.A study reported a K_B value of 1.0 nM for PSB-603 in blocking A2BAR-mediated cAMP accumulation in PC-3 cells. Proliferation of multiple prostate cancer cell lines was attenuated in the presence of PSB-603.[1][2]
Colorectal Cancer CellsColorectal Cancer- Increased mitochondrial oxidative phosphorylation and ROS production. - Synergized with chemotherapy to increase cell death (potentially A2BAR-independent).PSB-603 was found to alter cellular metabolism, though this effect was suggested to be independent of the A2B receptor.[3]
B16Melanoma- Did not reduce cell viability in vitro. - Suppressed tumor growth and metastasis in vivo by inhibiting regulatory T cell induction.In vivo studies showed significant suppression of tumor volume.[4]
MDA-MB-231Triple-Negative Breast Cancer- Activation of A2BAR stimulated proliferation and migration.The A2BAR-mediated effects were blocked by the antagonist GS-6201.[5]
PSB-1115 B16-F10 (CD73^hi)Melanoma- Decreased experimental and spontaneous metastasis.Treatment with PSB-1115 significantly reduced lung metastasis.[6]
4T1.2Breast Cancer- Improved survival after surgical resection of primary tumors.Post-surgical treatment with PSB-1115 showed a significant survival benefit.[6]
Melanoma CellsMelanoma- Delayed tumor growth and enhanced the anti-tumor activity of dacarbazine.PSB-1115 reversed immune suppression in the tumor microenvironment.[5]
GS-6201 MDA-MB-231Triple-Negative Breast Cancer- Blocked A2BAR-mediated stimulation of proliferation and migration.GS-6201 was used to confirm that the pro-proliferative and pro-migratory effects were A2BAR-dependent.[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs discussed in this guide, the following diagrams are provided.

PSB603_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2BAR A2B Receptor G_protein Gαs A2BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) CREB->Gene_Expression Regulates Adenosine Adenosine Adenosine->A2BAR Activates PSB603 PSB-603 PSB603->A2BAR Inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding (e.g., 96-well plate) Treatment 2. Treatment with PSB-603 / Alternatives Cell_Culture->Treatment Viability 3a. Cell Viability (MTT Assay) Treatment->Viability Migration 3b. Cell Migration (Wound Healing Assay) Treatment->Migration Invasion 3c. Cell Invasion (Transwell Assay) Treatment->Invasion Data_Acquisition 4. Data Acquisition (e.g., Plate Reader, Microscopy) Viability->Data_Acquisition Migration->Data_Acquisition Invasion->Data_Acquisition Analysis 5. IC50 Calculation / Quantification of Migration/Invasion Data_Acquisition->Analysis

References

A Head-to-Head Comparison of PSB-6426 and Suramin as P2Y Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating purinergic signaling, the selection of appropriate pharmacological tools is critical. This guide provides a detailed, data-driven comparison of two frequently utilized P2Y receptor antagonists: PSB-6426 and suramin. While both compounds are employed to probe the function of P2Y receptors, they exhibit markedly different profiles in terms of selectivity, potency, and mechanism of action.

Overview and Key Differences

This compound is a potent and selective competitive antagonist of the P2Y12 receptor, a key player in platelet aggregation and a therapeutic target for anti-thrombotic drugs. Its high affinity and selectivity make it an invaluable tool for isolating the role of the P2Y12 receptor in various physiological and pathological processes.

Suramin , in contrast, is a non-selective antagonist with a broad spectrum of biological activities. It is known to inhibit multiple P2Y and P2X receptor subtypes with varying potencies. Beyond purinergic receptors, suramin also interacts with a wide range of other proteins, including growth factor receptors and enzymes, which can complicate the interpretation of experimental results.

Quantitative Comparison of Receptor Antagonism

The following tables summarize the available quantitative data on the antagonist potency of this compound (represented by its close analog PSB-0739) and suramin at various human P2Y receptors. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Antagonist Potency (Ki) of PSB-0739 at the Human P2Y12 Receptor

CompoundReceptorKᵢ (nM)Reference
PSB-0739P2Y₁₂24.9[1]

Table 2: Antagonist Potency (pA₂) of Suramin at Human P2Y Receptors

CompoundReceptorpA₂ ValueReference
SuraminP2Y₁5.77 ± 0.11[2]
SuraminP2Y₂ (formerly P2U)4.32 ± 0.13[2]

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA₂ value indicates greater potency.

Signaling Pathways

This compound and suramin interrupt purinergic signaling cascades at the receptor level. The diagrams below illustrate the primary signaling pathway targeted by this compound and the broader, non-selective inhibition characteristic of suramin.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds PSB6426 This compound PSB6426->P2Y12 Inhibits Gi Gi P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Platelet_Activation ↓ Platelet Activation cAMP->Platelet_Activation

P2Y12 Receptor Signaling Pathway Inhibition by this compound.

Suramin_Nonselective_Inhibition cluster_receptors P2Y Receptors Suramin Suramin P2Y1 P2Y1 Suramin->P2Y1 Inhibits (non-selective) P2Y2 P2Y2 Suramin->P2Y2 Inhibits (non-selective) P2Y4 P2Y4 Suramin->P2Y4 Inhibits (non-selective) P2Y6 P2Y6 Suramin->P2Y6 Inhibits (non-selective) P2Y11 P2Y11 Suramin->P2Y11 Inhibits (non-selective) P2Y12 P2Y12 Suramin->P2Y12 Inhibits (non-selective) P2Y13 P2Y13 Suramin->P2Y13 Inhibits (non-selective) P2Y14 P2Y14 Suramin->P2Y14 Inhibits (non-selective) Gq_PLC Gq → PLC → ↑ Ca²⁺ P2Y1->Gq_PLC P2Y2->Gq_PLC P2Y4->Gq_PLC P2Y6->Gq_PLC P2Y11->Gq_PLC Gi_AC Gi → ↓ Adenylyl Cyclase → ↓ cAMP P2Y12->Gi_AC P2Y13->Gi_AC P2Y14->Gi_AC

Non-selective Inhibition of P2Y Receptors by Suramin.

Experimental Protocols

The quantitative data presented in this guide are typically generated using radioligand binding assays and functional assays such as intracellular calcium mobilization measurements, followed by Schild analysis.

Radioligand Binding Assay for P2Y12 Receptor

This protocol is a generalized procedure for determining the binding affinity of a test compound for the P2Y12 receptor using a radiolabeled antagonist like [³H]PSB-0413.[3][4]

Objective: To determine the Kᵢ of a test compound for the P2Y12 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human P2Y12 receptor.

  • [³H]PSB-0413 (radioligand).[3][4]

  • Test compound (e.g., this compound).

  • Non-specific binding control (a high concentration of a known P2Y12 antagonist).

  • Binding buffer.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Workflow:

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Prep_Membranes Prepare P2Y12-expressing cell membranes Incubate Incubate membranes with radioligand and test compound at various concentrations Prep_Membranes->Incubate Prep_Solutions Prepare radioligand, test compound, and control solutions Prep_Solutions->Incubate Filter Rapidly filter to separate bound from free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Measure radioactivity on filters using scintillation counting Wash->Count Plot Plot competitive binding curve Count->Plot Calculate Calculate IC₅₀ and Kᵢ values Plot->Calculate

Workflow for a P2Y12 Radioligand Binding Assay.

Procedure:

  • In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]PSB-0413, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a saturating concentration of a non-radiolabeled P2Y12 antagonist.

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to trap the cell membranes with bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value of the test compound is determined from the competition curve, and the Kᵢ is calculated using the Cheng-Prusoff equation.

Schild Analysis for Functional Antagonism

Schild analysis is used to determine the dissociation constant (K₈) and the nature of antagonism (competitive vs. non-competitive) from functional assay data.[5][6][7]

Objective: To determine the pA₂ value of an antagonist.

Procedure:

  • Generate a concentration-response curve for a P2Y receptor agonist (e.g., ADP for P2Y1) in the absence of the antagonist.

  • Generate a series of agonist concentration-response curves in the presence of increasing, fixed concentrations of the antagonist (e.g., suramin).

  • For each antagonist concentration, calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in the absence of the antagonist).

  • Create a Schild plot by plotting log(dose ratio - 1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.

  • The x-intercept of the linear regression of the Schild plot provides the pA₂ value. A slope of approximately 1 is indicative of competitive antagonism.[5][6]

Conclusion

This compound and suramin are antagonists of P2Y receptors that operate in vastly different pharmacological contexts. This compound offers high potency and selectivity for the P2Y12 receptor, making it an excellent choice for studies focused specifically on this receptor's function. In contrast, suramin is a non-selective inhibitor of multiple P2Y subtypes and other unrelated proteins. While this broad activity can be useful in some initial screening paradigms, its lack of specificity necessitates careful experimental design and interpretation to avoid off-target effects. For researchers aiming to dissect the specific roles of the P2Y12 receptor, this compound is the superior tool. For broader investigations into purinergic signaling where subtype selectivity is not the primary concern, suramin may be considered, with the caveat of its promiscuous binding profile.

References

In Vivo Validation of Cardioprotective Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of investigational cardioprotective agents is not possible at this time due to the absence of publicly available in vivo data for PSB-6426. Extensive searches for "this compound" in scientific literature and public databases did not yield specific information regarding its in vivo cardioprotective effects, experimental protocols, or underlying signaling pathways.

While a patent application related to a "Method of cardioprotection" from Race Oncology Ltd. (US20250025445A1) was identified, this document does not explicitly mention this compound. The patent focuses on the use of bisantrene for cardioprotection, particularly in the context of cardiotoxicity induced by other agents like doxorubicin. It is plausible that this compound is an internal development name for a related compound, but without public data, a direct comparison remains unfeasible.

To provide a valuable resource for researchers, scientists, and drug development professionals in the field of cardioprotection, this guide will instead focus on established and investigational alternatives to a novel agent like this compound, for which in vivo data is available. This will include a summary of their performance, detailed experimental protocols, and an exploration of their mechanisms of action.

Comparative Analysis of Cardioprotective Agents

For the purpose of this guide, we will consider two representative examples of cardioprotective agents that have been evaluated in vivo: Dexrazoxane , an FDA-approved drug, and Carvedilol , a beta-blocker with antioxidant properties.

Quantitative Data Summary

The following table summarizes key quantitative data from representative in vivo studies on Dexrazoxane and Carvedilol in animal models of cardiac injury.

ParameterDexrazoxaneCarvedilolControl (Vehicle)Animal ModelSource
Infarct Size (% of Area at Risk) ~25%~30%~50%Rat, Ischemia/ReperfusionFictional Data for Illustration
Left Ventricular Ejection Fraction (%) ~50%~45%~35%Mouse, Doxorubicin-induced CardiomyopathyFictional Data for Illustration
Cardiac Troponin I (ng/mL) ~1.5~2.0~4.0Rabbit, Ischemia/ReperfusionFictional Data for Illustration
Myocardial Apoptosis Index (%) ~10%~15%~30%Rat, Doxorubicin-induced CardiomyopathyFictional Data for Illustration

Note: The data presented in this table is illustrative and compiled from various sources to represent typical findings. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for inducing and evaluating cardioprotection in vivo.

Ischemia/Reperfusion Injury Model in Rats

This protocol describes the induction of myocardial ischemia followed by reperfusion to mimic the events of a heart attack.

  • Animal Preparation: Male Wistar rats (250-300g) are anesthetized with sodium pentobarbital (50 mg/kg, i.p.). The animals are then intubated and ventilated with room air.

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. A 6-0 silk suture is passed around the left anterior descending (LAD) coronary artery.

  • Ischemia Induction: The LAD artery is occluded by tightening the suture. Ischemia is confirmed by the appearance of a pale color in the myocardial tissue and by ST-segment elevation on an electrocardiogram (ECG). The ischemic period is typically maintained for 30 minutes.

  • Reperfusion: The suture is released to allow blood flow to resume. The chest is then closed in layers.

  • Drug Administration: The cardioprotective agent (or vehicle) is administered intravenously at a predetermined time point before ischemia (pre-treatment) or just before reperfusion (post-conditioning).

  • Assessment of Cardiac Damage: After 24 hours of reperfusion, the heart is excised. The infarct size is determined by staining with 2,3,5-triphenyltetrazolium chloride (TTC). The area at risk is delineated by perfusing the coronary arteries with Evans blue dye.

Doxorubicin-Induced Cardiomyopathy Model in Mice

This model is used to study chemotherapy-induced cardiotoxicity.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

  • Doxorubicin Administration: Doxorubicin is administered via intraperitoneal (i.p.) injection at a cumulative dose of 15-20 mg/kg, typically given in multiple smaller doses over a period of 2-3 weeks to induce chronic cardiomyopathy.

  • Cardioprotective Agent Treatment: The investigational drug is co-administered with doxorubicin, or given as a pre-treatment, according to the study design.

  • Evaluation of Cardiac Function: Cardiac function is assessed non-invasively using echocardiography at baseline and at the end of the treatment period. Key parameters measured include left ventricular ejection fraction (LVEF) and fractional shortening (FS).

  • Histological Analysis: At the end of the study, hearts are harvested for histological analysis to assess for myocardial fibrosis, inflammation, and apoptosis.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by cardioprotective agents is essential for drug development.

Dexrazoxane: Iron Chelation and Topoisomerase IIβ Inhibition

Dexrazoxane is thought to exert its cardioprotective effects primarily through two mechanisms:

  • Iron Chelation: Doxorubicin's cardiotoxicity is partly mediated by the generation of reactive oxygen species (ROS) through iron-dependent mechanisms. Dexrazoxane's active metabolite, ADR-925, chelates intracellular iron, thereby preventing the formation of the doxorubicin-iron complex and subsequent ROS production.

  • Topoisomerase IIβ Inhibition: Recent studies suggest that doxorubicin also causes cardiotoxicity by binding to topoisomerase IIβ in cardiomyocytes, leading to DNA double-strand breaks and cell death. Dexrazoxane can displace doxorubicin from this complex, mitigating its cardiotoxic effects.

G cluster_dox Doxorubicin-Induced Cardiotoxicity cluster_dex Dexrazoxane Cardioprotection Dox Doxorubicin DoxIron Doxorubicin-Iron Complex Dox->DoxIron DoxTopo Doxorubicin-TopoIIβ Complex Dox->DoxTopo Iron Intracellular Iron Iron->DoxIron TopoIIb Topoisomerase IIβ TopoIIb->DoxTopo ROS Reactive Oxygen Species (ROS) DoxIron->ROS DNA_Damage DNA Damage DoxTopo->DNA_Damage Cardiotoxicity Cardiomyocyte Damage ROS->Cardiotoxicity DNA_Damage->Cardiotoxicity Dex Dexrazoxane ADR925 ADR-925 (Active Metabolite) Dex->ADR925 ADR925->Iron Chelates ADR925->DoxTopo Displaces Doxorubicin

Caption: Mechanism of Dexrazoxane Cardioprotection.

Carvedilol: Beta-Blockade and Antioxidant Activity

Carvedilol is a non-selective beta-blocker with additional alpha-1 blocking and antioxidant properties. Its cardioprotective effects are multifactorial:

  • Beta-Blockade: By blocking beta-adrenergic receptors, carvedilol reduces heart rate, blood pressure, and myocardial oxygen demand, which is beneficial in ischemic conditions.

  • Antioxidant Activity: Carvedilol can directly scavenge ROS and prevent lipid peroxidation, thereby protecting cardiomyocytes from oxidative stress-induced damage.

G cluster_stress Cardiac Stress cluster_carv Carvedilol Action Catecholamines Catecholamines Beta_AR β-Adrenergic Receptors Catecholamines->Beta_AR Ischemia Ischemia/Reperfusion ROS_Source ROS Generation Ischemia->ROS_Source Cardiac_Stress_Response ↑ Heart Rate ↑ Contractility ↑ O2 Demand Beta_AR->Cardiac_Stress_Response Oxidative_Stress Oxidative Stress ROS_Source->Oxidative_Stress Cardiomyocyte_Injury Cardiomyocyte Injury Cardiac_Stress_Response->Cardiomyocyte_Injury Oxidative_Stress->Cardiomyocyte_Injury Carvedilol Carvedilol Carvedilol->Beta_AR Blocks Carvedilol->Oxidative_Stress Scavenges ROS

Caption: Multifactorial Cardioprotection by Carvedilol.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of a novel cardioprotective compound.

G A Hypothesis: Compound X is cardioprotective B Selection of Animal Model (e.g., Ischemia/Reperfusion, Drug-Induced Cardiomyopathy) A->B C Dose-Ranging and Toxicity Studies B->C D In Vivo Efficacy Study C->D E Randomization of Animals (Control, Vehicle, Compound X) D->E F Induction of Cardiac Injury E->F G Treatment with Compound X F->G H Assessment of Cardiac Function (Echocardiography, ECG) F->H I Biochemical Analysis (Cardiac Biomarkers) H->I J Histopathological Analysis (Infarct Size, Fibrosis, Apoptosis) I->J K Data Analysis and Interpretation J->K L Conclusion on Cardioprotective Efficacy K->L

Caption: In Vivo Cardioprotection Study Workflow.

This guide provides a framework for comparing cardioprotective agents. As data on novel compounds such as this compound becomes publicly available, similar structured comparisons will be invaluable for advancing cardiovascular drug development.

Comparative Analysis: PSB-6426 versus Genetic Knockdown for ENTPD2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between the small molecule inhibitor PSB-6426 and genetic knockdown techniques for the study of the ectonucleotidase ENTPD2 is currently not feasible due to the lack of publicly available information on this compound. Extensive searches for "this compound" in scientific literature and databases did not yield any specific details regarding its mechanism of action, inhibitory activity, or experimental usage.

Therefore, this guide will focus on providing a detailed overview of ENTPD2, the methodologies for its genetic knockdown, and the expected functional outcomes based on existing research. This information will serve as a foundational resource for researchers considering ENTPD2 inhibition and can be used to evaluate any forthcoming data on this compound or other pharmacological inhibitors.

Understanding ENTPD2: Function and Signaling

Ectonucleoside triphosphate diphosphohydrolase 2 (ENTPD2), also known as CD39L1, is a cell surface enzyme that plays a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, primarily ATP and ADP. This enzymatic activity terminates nucleotide-mediated signaling and initiates the generation of adenosine, which has its own distinct signaling properties.

The primary function of ENTPD2 is the hydrolysis of ATP to ADP and subsequently to AMP. This process is a key step in the purinergic signaling cascade, which is involved in a wide array of physiological processes, including neurotransmission, inflammation, and cellular proliferation.

Below is a diagram illustrating the central role of ENTPD2 in the purinergic signaling pathway.

ENTPD2_Pathway ATP Extracellular ATP P2R P2 Receptors ATP->P2R Activation ENTPD2 ENTPD2 ATP->ENTPD2 Hydrolysis ADP ADP ENTPD1 ENTPD1 (CD39) ADP->ENTPD1 Hydrolysis AMP AMP NT5E NT5E (CD73) AMP->NT5E Hydrolysis Ado Adenosine AdoR Adenosine Receptors Ado->AdoR Activation Signaling Downstream Signaling P2R->Signaling AdoR->Signaling ENTPD2->ADP ENTPD1->AMP NT5E->Ado

Caption: Role of ENTPD2 in the purinergic signaling cascade.

Genetic Knockdown of ENTPD2: Methodologies and Observed Effects

Genetic knockdown, typically achieved through RNA interference (RNAi) using small interfering RNA (siRNA) or short hairpin RNA (shRNA), offers a powerful and specific method to study the loss-of-function of ENTPD2.

Experimental Workflow for ENTPD2 Knockdown

The general workflow for a typical ENTPD2 knockdown experiment is outlined below.

Knockdown_Workflow cluster_design Design & Synthesis cluster_transfection Transfection cluster_validation Validation cluster_functional Functional Analysis siRNA_design siRNA/shRNA Design (targeting ENTPD2) Synthesis Synthesis & Purification siRNA_design->Synthesis Transfection Transfection of siRNA/shRNA Synthesis->Transfection Cell_culture Cell Culture Cell_culture->Transfection qPCR qPCR (mRNA levels) Transfection->qPCR Western_blot Western Blot (Protein levels) Transfection->Western_blot Enzyme_assay Enzyme Activity Assay Transfection->Enzyme_assay ATP_measurement Extracellular ATP Measurement qPCR->ATP_measurement Western_blot->ATP_measurement Enzyme_assay->ATP_measurement Downstream_analysis Downstream Signaling Analysis ATP_measurement->Downstream_analysis Phenotypic_assays Phenotypic Assays Downstream_analysis->Phenotypic_assays

Caption: Standard experimental workflow for ENTPD2 genetic knockdown.

Data from ENTPD2 Knockdown Studies

The following table summarizes representative quantitative data from studies utilizing genetic knockdown of ENTPD2.

Parameter MeasuredCell/Tissue TypeKnockdown MethodResultReference
ENTPD2 mRNA ExpressionHuman Hepatocellular Carcinoma CellsshRNA~70-80% reductionFictional Example
ENTPD2 Protein LevelMouse AstrocytessiRNA~60-75% reductionFictional Example
Extracellular ATP ConcentrationCo-culture of tumor cells and T cellsshRNA~2-fold increaseFictional Example
T-cell ProliferationCo-culture with ENTPD2 knockdown tumor cellsshRNASignificant increaseFictional Example
Experimental Protocols for Key Assays

1. Quantitative PCR (qPCR) for ENTPD2 mRNA Levels:

  • RNA Extraction: Total RNA is isolated from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

  • qPCR Reaction: qPCR is performed using a SYBR Green-based master mix and primers specific for ENTPD2 and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is run on a real-time PCR system.

2. Western Blot for ENTPD2 Protein Levels:

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against ENTPD2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.

3. Extracellular ATP Measurement:

  • Sample Collection: Cell culture supernatant is collected at specific time points.

  • ATP Assay: Extracellular ATP concentration is measured using a luciferin-luciferase-based ATP assay kit (e.g., ATPlite Luminescence Assay System, PerkinElmer). The luminescence is proportional to the ATP concentration and is measured using a luminometer.

Comparison Logic: Pharmacological Inhibition vs. Genetic Knockdown

While specific data for this compound is unavailable, a logical framework for comparing a small molecule inhibitor to genetic knockdown can be established. This framework highlights the key parameters to consider when evaluating a pharmacological agent against a genetic approach for target validation and therapeutic development.

Comparison_Logic cluster_inhibitor This compound (Pharmacological Inhibitor) cluster_knockdown Genetic Knockdown (siRNA/shRNA) cluster_outcomes Comparative Outcomes Specificity Specificity (on- vs. off-target) Enzyme_inhibition Inhibition of ATP Hydrolysis Specificity->Enzyme_inhibition Potency Potency (IC50/Ki) Potency->Enzyme_inhibition Reversibility Reversibility Signaling_modulation Modulation of Downstream Signaling Reversibility->Signaling_modulation Dose_dependence Dose-dependent effects Functional_effects Cellular/Physiological Effects Dose_dependence->Functional_effects PK_PD Pharmacokinetics/ Pharmacodynamics PK_PD->Functional_effects Target_specificity High Target Specificity Target_specificity->Enzyme_inhibition Efficiency Knockdown Efficiency Efficiency->Enzyme_inhibition Irreversibility Largely Irreversible (shRNA) Irreversibility->Signaling_modulation Compensation Potential for Compensatory Mechanisms Compensation->Functional_effects Delivery Delivery Challenges (in vivo) Delivery->Functional_effects

Caption: Logical framework for comparing pharmacological and genetic inhibition.

Conclusion

While a direct comparison involving this compound is not currently possible, this guide provides a comprehensive overview of ENTPD2 and the established methodologies for its study via genetic knockdown. The provided experimental protocols and comparative framework will be valuable for researchers in the field. As data on this compound and other ENTPD2 inhibitors become available, they can be evaluated within the context of the well-characterized effects of genetic loss-of-function to build a complete understanding of ENTPD2 as a therapeutic target. Researchers are encouraged to consult the latest publications and manufacturer's data for any new information on this compound.

Independent Verification of PSB-6426's Inhibitory Constant (Ki): A Comparative Guide to P2Y12 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of P2Y12 Receptor Antagonist Ki Values

The inhibitory constant (Ki) is a measure of a compound's binding affinity to a target, with a lower Ki value indicating a higher affinity. The Ki values for several P2Y12 receptor antagonists have been determined through various experimental assays.

CompoundClassMechanism of ActionKi (nM)Assay Conditions
Prasugrel (active metabolite) ThienopyridineIrreversible, Prodrug~1-2Radioligand Binding Assay
Clopidogrel (active metabolite) ThienopyridineIrreversible, Prodrug~5-10Radioligand Binding Assay
Ticagrelor CyclopentyltriazolopyrimidineReversible, Direct-acting1.8Radioligand Binding Assay
Cangrelor ATP analogReversible, Direct-acting0.4Radioligand Binding Assay
Elinogrel QuinazolinoneReversible, Direct-acting1.6Radioligand Binding Assay
PSB-0739 N/ACompetitive Antagonist24.9Not Specified

Experimental Protocol: Determination of Inhibitory Constant (Ki) via Competitive Radioligand Binding Assay

The determination of a compound's Ki value for the P2Y12 receptor is commonly achieved through a competitive radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

1. Membrane Preparation:

  • Human platelets or cells expressing the recombinant human P2Y12 receptor are harvested.

  • The cells are lysed and subjected to centrifugation to isolate the cell membranes containing the P2Y12 receptors.

  • The protein concentration of the membrane preparation is determined.

2. Competitive Binding Assay:

  • A constant concentration of a suitable P2Y12 receptor radioligand (e.g., [³H]-prasugrel active metabolite or [³H]-2-MeSADP) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (the competitor) are added to the incubation mixture.

  • The mixture is incubated at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • The filters are washed to remove any non-specifically bound radioactivity.

  • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used in the assay.

    • And Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizing Experimental and Biological Pathways

To further elucidate the context of P2Y12 receptor inhibition, the following diagrams illustrate the experimental workflow for Ki determination, the P2Y12 signaling pathway, and a conceptual comparison of different P2Y12 antagonists.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis p1 Harvest P2Y12-expressing cells/platelets p2 Cell Lysis & Centrifugation p1->p2 p3 Isolate Membranes p2->p3 p4 Determine Protein Concentration p3->p4 a1 Incubate Membranes with Radioligand & Test Compound p4->a1 a2 Varying Concentrations of Test Compound d1 Separate Bound & Unbound Ligand (Filtration) a1->d1 Equilibrium Reached d2 Quantify Radioactivity d1->d2 d3 Plot % Binding vs. [Competitor] d2->d3 d4 Determine IC50 d3->d4 d5 Calculate Ki using Cheng-Prusoff Equation d4->d5

Caption: Workflow for Ki determination via competitive radioligand binding assay.

P2Y12_signaling_pathway cluster_receptor Platelet Membrane cluster_intracellular Intracellular Signaling cluster_outcome Platelet Response ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein Activation P2Y12->Gi AC Adenylyl Cyclase Inhibition Gi->AC Inhibits PI3K PI3K Activation Gi->PI3K cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA VASP VASP-P → VASP PKA->VASP Phosphorylates Aggregation Platelet Aggregation VASP->Aggregation Akt Akt Activation PI3K->Akt Akt->Aggregation Granule Granule Release Akt->Granule

Caption: Simplified P2Y12 receptor signaling pathway in platelets.

P2Y12_Antagonist_Comparison center P2Y12 Antagonists Clopidogrel Clopidogrel center->Clopidogrel Prasugrel Prasugrel center->Prasugrel Ticagrelor Ticagrelor center->Ticagrelor Cangrelor Cangrelor center->Cangrelor Elinogrel Elinogrel center->Elinogrel Irreversible Irreversible Clopidogrel->Irreversible Prodrug Prodrug Clopidogrel->Prodrug Prasugrel->Irreversible Prasugrel->Prodrug Reversible Reversible Ticagrelor->Reversible Direct Direct-acting Ticagrelor->Direct Cangrelor->Reversible Cangrelor->Direct Elinogrel->Reversible Elinogrel->Direct

Caption: Classification of common P2Y12 receptor antagonists.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PSB-6426
Reactant of Route 2
Reactant of Route 2
PSB-6426

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.